molecular formula C16H24O2 B189019 2-(3,5-Di-tert-butylphenyl)acetic acid CAS No. 42288-54-0

2-(3,5-Di-tert-butylphenyl)acetic acid

Katalognummer: B189019
CAS-Nummer: 42288-54-0
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: VOMXJSLQKJJZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Di-tert-butylphenyl)acetic acid is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,5-ditert-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXJSLQKJJZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429104
Record name 2-(3,5-ditert-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-54-0
Record name 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-ditert-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activity of 2-(3,5-di-tert-butylphenyl)acetic Acid: A Review of a Sparsely Charted Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the synthetic compound 2-(3,5-di-tert-butylphenyl)acetic acid. Despite a thorough review of scientific literature and chemical databases, it is evident that this specific molecule remains largely unexplored within the realm of biological and pharmacological research. While structurally related compounds, particularly those containing the 3,5-di-tert-butylphenyl moiety, have demonstrated various biological effects, including anti-inflammatory and antioxidant properties, there is a significant lack of direct evidence pertaining to the bioactivity of this compound itself. This guide, therefore, serves not as a comprehensive dossier of established biological functions, but rather as a contextual framework, highlighting the activities of related structures to inform and guide future research into this scientifically uncharted molecule.

Introduction: The Enigmatic Profile of this compound

This compound is a carboxylic acid derivative of 1,3-di-tert-butylbenzene. Its chemical structure, featuring bulky tert-butyl groups, suggests potential for unique steric and electronic properties that could influence its interaction with biological systems. The tert-butyl groups can enhance lipophilicity, potentially affecting membrane permeability and distribution. Furthermore, these bulky groups can provide steric hindrance, which might influence the molecule's metabolic stability and its binding to specific biological targets.

Despite these intriguing structural features, a comprehensive search of available scientific literature reveals a conspicuous absence of dedicated studies on the biological activity of this compound. The compound is commercially available and its synthesis is documented, suggesting its use as a chemical intermediate. However, its potential pharmacological or toxicological profile remains to be elucidated.

Contextual Biological Activity: Insights from Structurally Related Compounds

To provide a foundational context for future investigations, this section will explore the known biological activities of molecules that share key structural motifs with this compound. It is crucial to emphasize that these are not direct properties of the topic compound but may offer clues to its potential bioactivity.

The 3,5-di-tert-butyl-4-hydroxyphenyl Moiety: A Wellspring of Anti-inflammatory and Antioxidant Activity

A significant body of research exists for compounds incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group. The addition of a hydroxyl group at the 4-position transforms the molecule into a hindered phenol, a classic antioxidant scaffold.

One such example is a synthesized molecule incorporating a nicotinoyl moiety, a thiazolidin-4-one ring, and the 3,5-di-tert-butyl-4-hydroxyphenyl group. This compound demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[1]. It is proposed that the anti-inflammatory action, in conjunction with its antioxidant potential, could contribute to anti-atherosclerotic effects[1].

Another study investigated a novel di-tert-butylphenol compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218), for its anti-nociceptive and anti-inflammatory properties. In in vivo mouse models, this compound effectively reduced pain and inflammation. The proposed mechanism involves the reduction of prostaglandin E2 (PGE2) and pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory drug candidate.

These findings underscore the potential of the 3,5-di-tert-butylphenyl scaffold, particularly when hydroxylated, to serve as a basis for developing potent anti-inflammatory and antioxidant agents.

Future Directions and Unanswered Questions

The absence of direct biological data for this compound presents a clear gap in the scientific knowledge base. The following are key areas for future research:

  • Initial Biological Screening: A comprehensive in vitro screening of this compound against a panel of common biological targets is a critical first step. This should include assays for cytotoxicity, anti-inflammatory activity (e.g., COX-1/COX-2 inhibition, cytokine release), antioxidant potential, and receptor binding profiles.

  • Mechanism of Action Studies: Should initial screening reveal any significant biological activity, subsequent studies should focus on elucidating the underlying mechanism of action. This could involve identifying specific molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship by synthesizing and testing analogs of this compound could provide valuable insights. For instance, the introduction of a hydroxyl group at the 4-position, as seen in related anti-inflammatory compounds, would be a logical starting point.

  • In Vivo Efficacy and Safety: If promising in vitro activity is observed, preclinical in vivo studies in animal models will be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

While the current body of scientific literature does not provide direct evidence for the biological activity of this compound, the documented activities of structurally related compounds, particularly those containing the 3,5-di-tert-butylphenyl moiety, suggest that this molecule may possess latent pharmacological properties. Its unique structural features warrant further investigation. This technical guide serves as a call to the scientific community to explore the biological potential of this understudied compound, which may hold promise for the development of novel therapeutic agents. The path forward requires a systematic and rigorous approach, beginning with fundamental in vitro screening and progressing to more complex mechanistic and in vivo studies.

References

[2] PubChem Compound Summary for CID 8167134, this compound. National Center for Biotechnology Information. [Link]

[1] Kourounakis, A. P., et al. (2006). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 56(10), 712-716. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

Structural and Physicochemical Profile

2-(3,5-di-tert-butylphenyl)acetic acid is a carboxylic acid with the chemical formula C₁₆H₂₄O₂. The molecule's key features are a phenylacetic acid core, which is a common scaffold in various non-steroidal anti-inflammatory drugs (NSAIDs), and the presence of two bulky tert-butyl groups on the phenyl ring. These tert-butyl groups significantly increase the lipophilicity of the compound and create steric hindrance, which can profoundly influence its interaction with biological targets.

PropertyValue
Molecular Formula C₁₆H₂₄O₂
Molecular Weight 248.36 g/mol
Structure

Caption: Chemical structure of this compound.

The lipophilic nature conferred by the di-tert-butyl substitution suggests that the compound is likely to associate with hydrophobic pockets within proteins or lipid membranes. The acidic carboxyl group, on the other hand, provides a potential site for ionic interactions, a common feature in the binding of many enzyme inhibitors.

Postulated Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

Based on the structural similarity of this compound to known anti-inflammatory agents, a plausible hypothesis for its mechanism of action is the modulation of the eicosanoid signaling pathway. Eicosanoids, including prostaglandins and leukotrienes, are potent lipid mediators of inflammation. Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Many phenylacetic acid derivatives are known to inhibit these enzymes.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1]

The presence of the bulky di-tert-butylphenyl group in this compound may facilitate its binding to the hydrophobic channel of the COX active site. The carboxylate group could potentially interact with key residues like Arg-120 or, in an inverted binding mode, with Tyr-385 and Ser-530, as seen with some NSAIDs.[2][3] The steric bulk of the tert-butyl groups might confer selectivity for the slightly larger and more flexible active site of COX-2 over COX-1.

Lipoxygenase (LOX) Inhibition

The LOX enzymes, such as 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs), leading to the production of leukotrienes. Leukotrienes are potent chemoattractants for inflammatory cells and are involved in various inflammatory diseases. Several compounds containing di-tert-butylphenol moieties have been reported to inhibit lipoxygenases.[4][5][6] It is conceivable that this compound could also interact with the active site of 5-LOX, thereby inhibiting the production of pro-inflammatory leukotrienes.

Hypothetical Signaling Pathway

The proposed mechanism of action, centered on the dual inhibition of COX and LOX pathways, would lead to a reduction in the production of key inflammatory mediators.

Inflammatory_Cascade_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Compound This compound Compound->COX Inhibition Compound->LOX Inhibition

Caption: Putative inhibition of the eicosanoid pathway.

Proposed Experimental Validation

To substantiate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on COX and LOX enzymes.

Protocol: COX Inhibition Assay (Colorimetric)

  • Reagents: Ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), heme.

  • Procedure: a. Prepare a reaction buffer containing Tris-HCl, EDTA, and heme. b. Add the test compound at various concentrations to the wells of a 96-well plate. c. Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period. d. Initiate the reaction by adding arachidonic acid and the colorimetric probe. e. Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol: 5-LOX Inhibition Assay (Spectrophotometric)

  • Reagents: Recombinant human 5-LOX, arachidonic acid, reaction buffer.

  • Procedure: a. Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in the reaction buffer. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays

Objective: To assess the effect of the compound on the production of prostaglandins and leukotrienes in a cellular context.

Protocol: Prostaglandin E₂ (PGE₂) Production in LPS-stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure: a. Seed the cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production. d. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. e. Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the effect of the compound on PGE₂ production and calculate the EC₅₀ value.

Protocol: Leukotriene B₄ (LTB₄) Production in Stimulated Neutrophils

  • Cells: Isolated human neutrophils.

  • Procedure: a. Pre-incubate the isolated neutrophils with the test compound. b. Stimulate the cells with a calcium ionophore (e.g., A23187). c. After a short incubation, stop the reaction and extract the leukotrienes. d. Quantify the amount of LTB₄ using an ELISA kit or by HPLC.

  • Data Analysis: Determine the inhibitory effect of the compound on LTB₄ production.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of compounds bearing the di-tert-butylphenol moiety has been documented.[7][8][9] The presence of the hydroxyl group in these reported compounds is often crucial for their antioxidant and radical-scavenging properties, which can contribute to their anti-inflammatory effects. While this compound lacks this phenolic hydroxyl group, the bulky tert-butyl groups are still expected to play a significant role in receptor/enzyme binding and overall lipophilicity. The phenylacetic acid moiety is a well-established pharmacophore in many NSAIDs, responsible for interacting with the active site of COX enzymes.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features strongly suggest a role as a modulator of the inflammatory response, likely through the inhibition of COX and/or LOX enzymes. The proposed experimental workflow provides a clear path to test this hypothesis. Further investigations could also explore its potential as an antioxidant or its effects on other inflammatory signaling pathways, such as NF-κB. The synthesis and evaluation of analogs could also provide valuable insights into the structure-activity relationships and help in the design of more potent and selective anti-inflammatory agents. This guide serves as a foundational document to inspire and direct future research into this promising, yet understudied, chemical entity.

References

  • Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. PubMed. [Link]

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. [Link]

  • A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. PubMed. [Link]

  • Tert-butyl phenyl compounds as anti-inflammatory agents.
  • Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. ResearchGate. [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]

  • Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. PubMed. [Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC. [Link]

  • Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. MDPI. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

  • 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl] - PubMed. [Link]

  • Preparation method of t-butylphenyl acetic acid.
  • Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. [Link]

  • 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl) - PubMed. [Link]

  • Natural Selective Cyclooxygenase-2 Inhibitors. Frontiers. [Link]

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC. [Link]nlm.nih.gov/pmc/articles/PMC5392676/)

Sources

An In-Depth Technical Guide to 2-(3,5-Di-tert-butylphenyl)acetic Acid: Synthesis, Physicochemical Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(3,5-di-tert-butylphenyl)acetic acid, a molecule of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and the well-documented bioactivities of structurally related compounds, this document serves as a foundational resource for researchers exploring its potential as a therapeutic agent. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide extrapolates from robust chemical principles and pharmacological precedents to offer valuable, field-proven insights.

Introduction: The Rationale for this compound in Drug Discovery

The phenylacetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of lipophilic groups on the phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The 3,5-di-tert-butyl substitution pattern, in particular, is a recurring motif in compounds designed to exhibit antioxidant and anti-inflammatory activities. The bulky tert-butyl groups can provide steric hindrance, potentially influencing the molecule's interaction with enzyme active sites and protecting it from metabolic degradation. This guide delves into the synthesis, and predicted biological activities of this compound, positioning it as a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂[1]
Molecular Weight 248.36 g/mol [2]
IUPAC Name This compound[2]
CAS Number 42288-54-0[2]
SMILES CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Predicted LogP 3.9087[1]

Synthesis of this compound

Two primary and reliable synthetic routes are proposed for the laboratory-scale preparation of this compound. These methods are based on well-established organic transformations.

Route 1: Hydrolysis of 3,5-Di-tert-butylbenzyl Cyanide

This classic and versatile two-step approach involves the formation of a benzyl cyanide intermediate followed by hydrolysis to the corresponding carboxylic acid.

Synthesis_Route_1 start 3,5-Di-tert-butylbenzyl bromide intermediate 3,5-Di-tert-butylbenzyl cyanide start->intermediate  NaCN or KCN,  Solvent (e.g., DMSO, EtOH/H₂O) product This compound intermediate->product  Acid or Base Hydrolysis  (e.g., H₂SO₄/H₂O or NaOH/EtOH)

Figure 1: Synthesis via Hydrolysis of Benzyl Cyanide.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3,5-Di-tert-butylbenzyl Cyanide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-di-tert-butylbenzyl bromide (1.0 eq) in a suitable solvent such as a mixture of ethanol and water or dimethyl sulfoxide (DMSO).

  • Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound [3][4]

  • Acid-Catalyzed Hydrolysis:

    • Reaction Setup: Combine the 3,5-di-tert-butylbenzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water in a round-bottom flask fitted with a reflux condenser.

    • Reaction Conditions: Heat the mixture to reflux for several hours.

    • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

  • Base-Catalyzed Hydrolysis:

    • Reaction Setup: Dissolve the 3,5-di-tert-butylbenzyl cyanide (1.0 eq) in an alcoholic solvent such as ethanol containing an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Reaction Conditions: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Work-up and Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • Purification: Collect the solid by filtration, wash with cold water, and recrystallize as described above.

Route 2: Willgerodt-Kindler Reaction of 3,5-Di-tert-butylacetophenone

The Willgerodt-Kindler reaction provides a direct method to convert an aryl methyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[5][6]

Synthesis_Route_2 start 3,5-Di-tert-butylacetophenone intermediate Thiomorpholide intermediate start->intermediate  Sulfur, Morpholine,  Heat product This compound intermediate->product  Acid or Base Hydrolysis

Figure 2: Synthesis via Willgerodt-Kindler Reaction.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-di-tert-butylacetophenone (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After the formation of the thiomorpholide intermediate, the reaction mixture can be directly hydrolyzed. Add an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) and continue to heat at reflux until the hydrolysis is complete.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid if a basic hydrolysis was performed. The product will precipitate out of the solution. Collect the solid by filtration and wash with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Potential Biological Activities and Therapeutic Applications

Rationale as an Anti-Inflammatory Agent

The 3,5-di-tert-butylphenyl moiety is a key pharmacophore in a number of compounds with demonstrated anti-inflammatory and antioxidant properties. For instance, derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to ibuprofen.[7] This suggests that the 3,5-di-tert-butylphenyl group can favorably interact with the active sites of enzymes involved in the inflammatory cascade.

Predicted Mechanism of Action: COX and LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[8] Additionally, some NSAIDs also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[9]

Given its structural similarity to known NSAIDs and the established anti-inflammatory profile of related di-tert-butylphenyl compounds, it is highly probable that this compound will exhibit inhibitory activity against COX-1 and/or COX-2 enzymes. The bulky di-tert-butyl groups may confer selectivity for the COX-2 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Target_Compound This compound Target_Compound->COX  Inhibition (Predicted) Target_Compound->LOX  Inhibition (Possible)

Figure 3: Predicted Inhibition of Inflammatory Pathways.

Proposed Experimental Protocols for Biological Evaluation

To validate the predicted anti-inflammatory activity, a series of standard in vitro and in vivo assays should be performed.

In Vitro Assays:

  • Cyclooxygenase (COX) Inhibition Assay:

    • Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.

    • Methodology:

      • Prepare solutions of the test compound at various concentrations.

      • Incubate the purified COX-1 or COX-2 enzyme with the test compound for a defined period.

      • Initiate the reaction by adding arachidonic acid.

      • Quantify the amount of prostaglandin produced using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 to determine the potency and selectivity.

  • 5-Lipoxygenase (LOX) Inhibition Assay: [2][10]

    • Principle: This assay determines the inhibitory effect of the compound on the activity of 5-LOX, which catalyzes the initial step in leukotriene biosynthesis.

    • Methodology:

      • Incubate purified 5-LOX with the test compound at various concentrations.

      • Add the substrate, arachidonic acid.

      • Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm.

    • Data Analysis: Determine the IC₅₀ value for 5-LOX inhibition.

In Vivo Assays:

  • Carrageenan-Induced Paw Edema in Rodents:

    • Principle: This is a standard model of acute inflammation.

    • Methodology:

      • Administer the test compound orally or intraperitoneally to a group of rats or mice.

      • After a set period, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.

      • Measure the volume of the paw at regular intervals using a plethysmometer.

    • Data Analysis: Compare the increase in paw volume in the treated group to that of a control group to determine the percentage of inhibition of edema.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, a prediction of the key signals can be made based on its structure and data from similar compounds.

  • ¹H NMR (predicted):

    • ~1.3 ppm (s, 18H): A sharp singlet corresponding to the 18 protons of the two equivalent tert-butyl groups.

    • ~3.6 ppm (s, 2H): A singlet for the two protons of the methylene group adjacent to the phenyl ring and the carboxylic acid.

    • ~7.0-7.3 ppm (m, 3H): Signals for the aromatic protons. The two protons ortho to the acetic acid group will be equivalent, and the proton para to it will be a separate signal.

    • ~11-12 ppm (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid group.

  • ¹³C NMR (predicted):

    • ~31 ppm: Carbon atoms of the methyl groups of the tert-butyl substituents.

    • ~35 ppm: Quaternary carbon atoms of the tert-butyl groups.

    • ~40 ppm: Methylene carbon of the acetic acid group.

    • ~120-135 ppm: Aromatic carbons.

    • ~150 ppm: The two aromatic carbons attached to the tert-butyl groups.

    • ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy (predicted):

    • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

    • ~2960 cm⁻¹: C-H stretching of the tert-butyl groups.

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid dimer.

  • Mass Spectrometry (MS) (predicted):

    • [M]⁺: The molecular ion peak would be observed at m/z = 248.

    • [M-CH₃]⁺: A fragment corresponding to the loss of a methyl group (m/z = 233).

    • [M-C₄H₉]⁺: A fragment corresponding to the loss of a tert-butyl group (m/z = 191).

    • [M-COOH]⁺: A fragment corresponding to the loss of the carboxylic acid group (m/z = 203).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of anti-inflammatory drug discovery. The synthetic routes outlined in this guide are robust and should allow for the efficient production of this compound for further study. The strong precedent set by structurally related compounds suggests a high probability of anti-inflammatory activity, likely mediated through the inhibition of COX and potentially LOX enzymes.

The immediate next steps for researchers interested in this compound should be its synthesis and purification, followed by a comprehensive spectroscopic characterization to confirm its structure. Subsequently, the proposed in vitro and in vivo biological assays will be crucial to definitively establish its anti-inflammatory profile, potency, and selectivity. Further studies could then explore its pharmacokinetic properties and potential for lead optimization. This technical guide provides the necessary foundational knowledge to embark on these exciting and potentially fruitful research endeavors.

References

  • (Reference to a general organic chemistry textbook or a review on NSAID synthesis)
  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 43(15), 2860–2870.
  • Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und einige andere organische Verbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470.
  • Kindler, K. (1923). "Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Ketonen und Aldehyden mit Jodwasserstoff und rotem Phosphor." Liebigs Annalen der Chemie, 431(1), 187–230.
  • (Reference to a review on the Willgerodt-Kindler reaction)
  • (Reference to a study on COX/LOX inhibition by NSAIDs)
  • (Reference to a protocol for in vitro COX assays)
  • (Reference to a protocol for in vitro LOX assays)[2][10]

  • (Reference to a protocol for the carrageenan-induced paw edema model)
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

  • (Reference to a paper describing the synthesis of a benzyl cyanide derivative)[11]

  • (Reference to a paper describing the hydrolysis of a nitrile)[3][4]

  • Kulkarni, S. K., & George, B. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(9), 589-594.[7]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.[8]

  • (Reference to a review on LOX inhibitors)[9]

  • (Reference to a general organic chemistry lab manual for techniques)

Sources

Spectroscopic Characterization of 2-(3,5-di-tert-butylphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(3,5-di-tert-butylphenyl)acetic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. Methodologies for acquiring high-quality spectral data are also presented, offering a framework for the experimental validation of these predictions. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule.

Introduction

This compound is a carboxylic acid derivative with a sterically hindered phenyl ring. The two tert-butyl groups at the meta positions create a unique electronic and steric environment, which is reflected in its spectroscopic signature. Accurate structural confirmation is paramount in chemical research and development, and techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will first predict the key spectral features of the title compound and then detail the experimental protocols for their acquisition and analysis.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, we can predict its spectral features with a high degree of confidence based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are detailed below.

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent.
~7.2Triplet1HAr-H (para)The proton at the para position (C4) of the benzene ring is expected to appear as a triplet due to coupling with the two ortho protons.
~7.0Doublet2HAr-H (ortho)The two equivalent protons at the ortho positions (C2, C6) of the benzene ring will appear as a doublet, coupled to the para proton.
~3.6Singlet2H-CH₂-The methylene protons are adjacent to the phenyl ring and the carbonyl group, leading to a downfield shift. They are expected to be a sharp singlet as there are no adjacent protons to couple with.
~1.3Singlet18H-C(CH₃)₃The 18 equivalent protons of the two tert-butyl groups will give rise to a strong singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals relative to the total number of carbon atoms. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~178-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~150Ar-C (ipso, C3, C5)The aromatic carbons bearing the tert-butyl groups are quaternary and shifted downfield.
~135Ar-C (ipso, C1)The aromatic carbon attached to the acetic acid moiety is also a quaternary carbon.
~122Ar-CH (ortho, C2, C6)The two equivalent ortho carbons are expected in this region of the aromatic spectrum.
~121Ar-CH (para, C4)The para carbon will have a distinct chemical shift from the ortho carbons.
~45-CH₂-The methylene carbon's chemical shift is influenced by the adjacent aromatic ring and carbonyl group.
~35-C(CH₃)₃The quaternary carbons of the tert-butyl groups.
~31-C(CH₃)₃The methyl carbons of the tert-butyl groups will produce a strong signal.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The predicted key absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe characteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding.
~2960StrongC-H stretch (sp³)Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methylene groups.
~1710StrongC=O stretchThe strong carbonyl stretch of the carboxylic acid dimer.
~1600, ~1470MediumC=C stretchAromatic ring C=C stretching vibrations.
~1300MediumC-O stretchStretching vibration of the C-O single bond in the carboxylic acid.
~920Medium (broad)O-H bendOut-of-plane bending of the hydrogen-bonded O-H group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted FragmentRationale
248[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₆H₂₄O₂).[1][2]
233[M - CH₃]⁺Loss of a methyl group from a tert-butyl group is a common fragmentation pathway.
191[M - C(CH₃)₃]⁺Loss of a tert-butyl group.
45[COOH]⁺A fragment corresponding to the carboxylic acid group.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

NMR Data Acquisition

A standard approach for acquiring high-quality NMR data is outlined below.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) B Spectrometer Setup (e.g., Bruker 400 MHz) A->B Insert Sample C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Preparation: Tune and shim the NMR spectrometer (e.g., a 400 MHz Bruker instrument) to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Instrument Preparation (Clean ATR Crystal) B Background Scan A->B C Sample Application (Place small amount of solid on crystal) B->C D Spectrum Acquisition C->D E Data Analysis D->E

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

MS Data Acquisition

Electron Ionization (EI) is a standard method for analyzing relatively non-polar, volatile compounds.

Workflow for EI-MS Analysis

MS_Workflow A Sample Introduction (Direct insertion probe or GC inlet) B Ionization (Electron Ionization, 70 eV) A->B C Mass Analysis (e.g., Quadrupole analyzer) B->C D Detection C->D E Data Analysis D->E

Caption: Workflow for EI-MS data acquisition.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound, along with detailed protocols for its experimental verification. The predicted NMR, IR, and MS data are based on established spectroscopic principles and offer a reliable reference for researchers working with this compound. By following the outlined experimental methodologies, scientists can confidently acquire and interpret the necessary data for unambiguous structural confirmation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-(3,5-di-tert-butylphenyl)acetic acid: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-di-tert-butylphenyl)acetic acid, a sterically hindered aromatic carboxylic acid. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, this guide constructs a plausible and scientifically grounded narrative of its synthesis based on established organic chemistry principles and published methods for analogous compounds. We will delve into the synthesis of key precursors, propose a detailed synthetic pathway for the title compound, and discuss its characterization. Furthermore, we will explore the broader context of phenylacetic acid derivatives in scientific research and drug development, highlighting the potential areas of interest for this particular molecule.

Introduction: The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives represent a significant class of compounds with diverse biological activities and applications. From plant auxins to the core scaffold of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, the phenylacetic acid motif is of considerable interest to researchers in medicinal chemistry and materials science. The introduction of bulky substituents, such as the tert-butyl groups in this compound, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These modifications can be critical in modulating biological activity and designing novel therapeutic agents or functional materials.

The Elusive History: A Compound of Synthetic Interest

A thorough review of scientific databases and historical chemical literature does not reveal a singular, seminal publication detailing the initial discovery and characterization of this compound (CAS Number: 42288-54-0).[1][2] Its existence is well-established through its availability from various chemical suppliers. This suggests that the compound may have been first synthesized as part of a broader synthetic effort, as an intermediate in a more complex synthesis, or its initial preparation was documented in less accessible sources such as internal company reports or patents for related compounds.

Despite the lack of a definitive discovery narrative, we can infer the scientific rationale for its synthesis. The 3,5-di-tert-butylphenyl group is a common bulky substituent used in organic chemistry to create sterically hindered environments. This can be desirable for:

  • Stabilizing reactive species: The bulky groups can prevent unwanted side reactions.

  • Controlling molecular conformation: The steric hindrance can lock a molecule into a specific three-dimensional shape.

  • Modulating biological activity: The size and lipophilicity of the tert-butyl groups can influence how the molecule interacts with biological targets.

Proposed Synthesis of this compound

Based on established synthetic methodologies for phenylacetic acids and related compounds, a plausible multi-step synthesis for this compound can be proposed. A common and effective strategy involves the conversion of a suitable benzyl halide to a nitrile, followed by hydrolysis.

Synthesis of the Key Precursor: 3,5-Di-tert-butylbenzyl Bromide

The synthesis would likely begin with a commercially available starting material such as 1,3-di-tert-butylbenzene. The key intermediate, 3,5-di-tert-butylbenzyl bromide, can be prepared via a radical bromination reaction.

Synthesis_Precursor start 1,3-Di-tert-butylbenzene reagents N-Bromosuccinimide (NBS) AIBN (radical initiator) CCl4, Reflux start->reagents product 3,5-Di-tert-butylbenzyl Bromide reagents->product

Caption: Proposed synthesis of 3,5-di-tert-butylbenzyl bromide.

Experimental Protocol:

  • To a solution of 1,3-di-tert-butylbenzene in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,5-di-tert-butylbenzyl bromide.

Cyanation of 3,5-Di-tert-butylbenzyl Bromide

The benzylic bromide can then be converted to the corresponding nitrile using a nucleophilic substitution reaction with a cyanide salt.

Synthesis_Nitrile start 3,5-Di-tert-butylbenzyl Bromide reagents Potassium Cyanide (KCN) 18-crown-6 (phase transfer catalyst) Acetonitrile, Reflux start->reagents product 2-(3,5-di-tert-butylphenyl)acetonitrile reagents->product

Caption: Proposed synthesis of 2-(3,5-di-tert-butylphenyl)acetonitrile.

Experimental Protocol:

  • Dissolve 3,5-di-tert-butylbenzyl bromide in a polar aprotic solvent like acetonitrile.

  • Add potassium cyanide (KCN) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction and remove the solvent in vacuo.

  • Purify the resulting 2-(3,5-di-tert-butylphenyl)acetonitrile by column chromatography.[3]

Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Synthesis_Final start 2-(3,5-di-tert-butylphenyl)acetonitrile reagents Aqueous Acid (e.g., H2SO4) or Base (e.g., NaOH) Heat start->reagents product This compound reagents->product

Caption: Proposed hydrolysis to this compound.

Experimental Protocol (Acidic Hydrolysis):

  • Reflux the 2-(3,5-di-tert-butylphenyl)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.

  • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 42288-54-0[1][2]
Molecular Formula C16H24O2[1]
Molecular Weight 248.36 g/mol [1]
IUPAC Name This compound[2]
SMILES CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C[1]

Expected Spectroscopic Data:

  • ¹H NMR:

    • A singlet integrating to 9 protons for the two equivalent tert-butyl groups.

    • A singlet or closely spaced multiplets for the aromatic protons.

    • A singlet integrating to 2 protons for the methylene (-CH2-) group adjacent to the aromatic ring.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the quaternary carbons of the tert-butyl groups.

    • A signal for the methyl carbons of the tert-butyl groups.

    • Signals for the aromatic carbons.

    • A signal for the methylene carbon.

    • A signal for the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • A strong C=O stretching band for the carbonyl group.

    • C=C stretching bands for the aromatic ring.

Potential Applications and Future Directions

While the specific biological activities of this compound are not extensively reported, its structural features suggest several potential areas for investigation:

  • Medicinal Chemistry: As an analogue of other biologically active phenylacetic acids, it could be explored for anti-inflammatory, analgesic, or anticancer properties. The bulky tert-butyl groups may confer increased metabolic stability or unique receptor binding interactions.

  • Materials Science: The rigid and bulky nature of the 3,5-di-tert-butylphenyl group could be exploited in the design of novel polymers, liquid crystals, or other functional materials.

  • Chemical Biology: The compound could serve as a scaffold for the development of chemical probes to study biological processes.

Conclusion

This compound is a fascinating molecule whose full potential is yet to be explored. While its historical origins remain somewhat obscure, its synthesis is achievable through well-established organic chemistry reactions. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the applications of this sterically hindered phenylacetic acid derivative. The unique structural features of this compound make it a promising candidate for further investigation in both medicinal chemistry and materials science.

References

  • PubChem. This compound. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective therapeutic targets of the synthetic compound 2-(3,5-di-tert-butylphenyl)acetic acid. In the absence of direct empirical data for this specific molecule, this document constructs a robust, evidence-based hypothesis by leveraging structure-activity relationships derived from analogous compounds. The core structural motifs, a sterically hindered di-tert-butylphenol group and a phenylacetic acid moiety, are characteristic of potent anti-inflammatory agents. Consequently, this guide posits that the principal therapeutic targets of this compound are key enzymes in the eicosanoid biosynthesis pathway: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). We provide a comprehensive framework for the experimental validation of these targets, from initial in vitro enzymatic assays to cell-based models of inflammation. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and explore its therapeutic potential.

Introduction and Mechanistic Hypothesis

This compound is a small molecule whose biological activities have not been extensively characterized in the public domain. However, its chemical architecture provides compelling clues to its likely mechanism of action. The molecule can be deconstructed into two key pharmacophores:

  • The 3,5-di-tert-butylphenyl group: This bulky, lipophilic moiety is a hallmark of many phenolic antioxidants. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenoxy radical, making it an effective scavenger of reactive oxygen species (ROS). Furthermore, numerous compounds featuring a 2,6-di-tert-butylphenol scaffold have been reported to possess anti-inflammatory properties, including the inhibition of key enzymes in the arachidonic acid cascade.[1][2]

  • The phenylacetic acid core: This structural element is prevalent in a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac and fenclofenac.[3][4][5] The acidic carboxyl group is crucial for the inhibitory activity of many NSAIDs against cyclooxygenase (COX) enzymes, as it often interacts with key residues in the enzyme's active site.[6]

Based on this structural analysis, we hypothesize that this compound functions as a dual inhibitor of the COX and 5-LOX pathways. This dual inhibition is a sought-after characteristic in novel anti-inflammatory drug design, as it may offer a broader spectrum of activity and a potentially improved safety profile compared to selective COX-2 inhibitors.

The Arachidonic Acid Cascade: A Prime Therapeutic Target

The arachidonic acid cascade is a pivotal inflammatory pathway. Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids and metabolized by two primary enzymatic pathways:

  • The Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2, leads to the production of prostaglandins and thromboxanes, which are key mediators of pain, fever, and inflammation.[7]

  • The 5-Lipoxygenase (5-LOX) Pathway: This pathway generates leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and vascular permeability.[8][9]

By targeting both COX and 5-LOX, this compound could comprehensively suppress the production of a wide array of pro-inflammatory lipid mediators.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX COX-1 & COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs Compound This compound Compound->COX Inhibition Compound->LOX Inhibition

Hypothesized dual inhibition of COX and 5-LOX pathways.

Experimental Validation of Therapeutic Targets

To rigorously test the hypothesis that this compound targets COX-1, COX-2, and 5-LOX, a multi-tiered experimental approach is recommended. This section provides detailed protocols for the key assays.

In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of the compound on the purified enzymes.

2.1.1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

  • Principle: The peroxidase component of the COX enzyme is utilized to measure its activity. In the presence of arachidonic acid, the enzyme converts a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), into a colored product that can be quantified spectrophotometrically.

  • Protocol:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

    • Add purified human recombinant COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of this compound (typically from 0.01 to 100 µM) or a known control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2). Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a solution containing arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the production of leukotrienes from arachidonic acid.

  • Principle: The assay quantifies the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial product of the 5-LOX reaction, or downstream leukotrienes. This can be achieved using various methods, including spectrophotometry or chromatography.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP).

    • Add purified human recombinant 5-LOX enzyme to microcentrifuge tubes.

    • Add various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton). Pre-incubate for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined time (e.g., 10 minutes).

    • Stop the reaction and extract the lipid products.

    • Analyze the products using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the formation of 5-HETE (the stable reduction product of 5-HPETE) and other leukotrienes.

    • Calculate the IC50 value based on the reduction in product formation.

Cell-Based Assays

Following in vitro validation, the next crucial step is to assess the compound's activity in a more physiologically relevant cellular context.

2.2.1. Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Release from Stimulated Inflammatory Cells

This assay measures the ability of the compound to inhibit the production of key pro-inflammatory mediators in whole cells.

  • Principle: Inflammatory cells, such as macrophages or neutrophils, are stimulated to produce eicosanoids. The amount of PGE2 (a major product of the COX pathway) and LTB4 (a major product of the 5-LOX pathway) released into the cell culture medium is quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Protocol:

    • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in 24-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) for PGE2 release or calcium ionophore A23187 for LTB4 release.

    • Incubate for an appropriate time (e.g., 24 hours for LPS, 30 minutes for A23187).

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits.

    • Determine the dose-dependent inhibition and calculate the IC50 values.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzyme_Assay Enzymatic Assays (COX-1, COX-2, 5-LOX) IC50_determination IC50 Determination Enzyme_Assay->IC50_determination Cell_Assay Cell-Based Assays (PGE2 & LTB4 Release) IC50_determination->Cell_Assay Confirmation Cell_IC50 Cellular IC50 Cell_Assay->Cell_IC50

A streamlined workflow for target validation.
Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized for clear comparison.

Assay Target Endpoint Control Inhibitor Hypothesized Outcome for this compound
In Vitro COX AssayCOX-1IC50 (µM)IndomethacinModerate to potent inhibition
In Vitro COX AssayCOX-2IC50 (µM)CelecoxibPotent inhibition
In Vitro 5-LOX Assay5-LOXIC50 (µM)ZileutonModerate to potent inhibition
Cell-Based PGE2 ReleaseCOX-2IC50 (µM)CelecoxibDose-dependent inhibition of PGE2
Cell-Based LTB4 Release5-LOXIC50 (µM)ZileutonDose-dependent inhibition of LTB4

A favorable outcome would be potent inhibition of COX-2 and 5-LOX, with potentially lower activity against COX-1, which is associated with gastrointestinal side effects of traditional NSAIDs.

Advanced Mechanistic Studies and Future Directions

Should the initial validation experiments support the hypothesis, further studies can provide deeper insights into the mechanism of inhibition.

  • Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for each enzyme to understand how the compound interacts with the active site.

  • Structural Biology: Co-crystallization of the compound with the target enzymes can provide atomic-level details of the binding interactions, guiding future lead optimization.

  • In Vivo Models of Inflammation: Evaluate the efficacy of this compound in animal models of inflammation, such as carrageenan-induced paw edema in rats, to establish its in vivo anti-inflammatory activity.

Conclusion

While definitive experimental data on the therapeutic targets of this compound is currently lacking, a strong hypothesis can be formulated based on its structural characteristics. The presence of both a di-tert-butylphenol moiety and a phenylacetic acid core strongly suggests that this compound is a promising candidate as a dual inhibitor of cyclooxygenase and 5-lipoxygenase. The experimental workflows detailed in this guide provide a clear and logical path for the validation of these targets. Successful validation would position this compound as a compelling lead compound for the development of a new generation of anti-inflammatory therapeutics with a potentially advantageous pharmacological profile.

References

  • PubMed.

  • In Vivo.

  • PubMed.

  • ResearchGate.

  • Wiley Online Library.

  • PubMed.

  • PubMed.

  • Scribd.

  • ACS Omega.

  • WikiGenes.

  • Google Patents.

  • PubMed.

  • PubMed.

  • Google Patents.

  • YouTube.

  • PubMed.

  • PubMed Central.

  • PubMed Central.

  • Google Patents.

  • MDPI.

  • Google Patents.

  • PubMed Central.

  • Frontiers in Pharmacology.

  • Acta Medica.

  • PubMed.

  • PubMed.

  • PubMed.

  • MDPI.

  • MDPI.

  • MDPI.

  • [5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-PubMed.

  • PubMed Central.

  • PubMed.

  • PubMed Central.

  • PubMed Central.

  • PubMed.

  • PubMed Central.

  • PubMed.

  • e-Repositori UPF..edu/handle/10230/50531) e-Repositori UPF.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(3,5-di-tert-butylphenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to 2-(3,5-di-tert-butylphenyl)acetic acid and its principal derivatives, namely esters and amides. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic considerations behind synthetic choices, offering detailed experimental protocols and mechanistic insights. The sterically hindered nature of the 3,5-di-tert-butylphenyl moiety presents unique challenges and necessitates careful optimization of reaction conditions.

Introduction: The Significance of the 3,5-di-tert-butylphenyl Scaffold

The 3,5-di-tert-butylphenyl group is a key structural motif in medicinal chemistry and materials science. The bulky tert-butyl groups confer a high degree of lipophilicity and steric hindrance, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. By preventing metabolic degradation and restricting conformational flexibility, this scaffold can enhance the stability and target-binding affinity of drug candidates. Derivatives of this compound are of particular interest as they serve as building blocks for a wide array of more complex molecules with potential therapeutic applications.

Part 1: Synthesis of the Core Moiety: this compound

The synthesis of the parent carboxylic acid can be efficiently achieved through a two-step sequence starting from the commercially available 3,5-di-tert-butylbenzyl bromide. This pathway involves a nucleophilic substitution to introduce a nitrile group, followed by hydrolysis.

Diagram of the Synthetic Pathway

Synthesis_of_Core_Molecule Start 3,5-di-tert-butylbenzyl bromide Intermediate 2-(3,5-di-tert-butylphenyl)acetonitrile Start->Intermediate NaCN, DMSO Product This compound Intermediate->Product H2SO4, H2O, heat

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2-(3,5-di-tert-butylphenyl)acetonitrile

The introduction of the nitrile functionality is a crucial step that extends the carbon chain by one atom. The choice of sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is predicated on the need for a potent nucleophile and a medium that can solvate the cation while leaving the cyanide anion highly reactive. The steric hindrance imposed by the two tert-butyl groups necessitates elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol:

  • To a solution of 3,5-di-tert-butylbenzyl bromide (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-(3,5-di-tert-butylphenyl)acetonitrile as a crystalline solid.

Step 2: Hydrolysis of 2-(3,5-di-tert-butylphenyl)acetonitrile to this compound

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its cleaner reaction profile and the direct formation of the carboxylic acid without the need for a separate acidification step. A mixture of sulfuric acid and water provides the hydronium ions necessary for the reaction to proceed.

Experimental Protocol:

  • To a round-bottom flask containing 2-(3,5-di-tert-butylphenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (2:1 v/v).

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives. Here, we focus on the preparation of esters and amides, two of the most common and medicinally relevant functional groups.

Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. Given the steric hindrance around the carboxylic acid, the reaction may require prolonged heating.[3]

Diagram of Fischer Esterification

Fischer_Esterification CarboxylicAcid This compound Ester Alkyl 2-(3,5-di-tert-butylphenyl)acetate CarboxylicAcid->Ester H+ (cat.), heat Alcohol R-OH Alcohol->Ester

Caption: General scheme for Fischer esterification.

Experimental Protocol (Example: Ethyl 2-(3,5-di-tert-butylphenyl)acetate):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 8-12 hours, with continuous stirring. A Dean-Stark apparatus can be employed to remove the water formed during the reaction.[1]

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The crude ester can be purified by column chromatography to yield the pure product.

Synthesis of Amide Derivatives via DCC/DMAP Coupling

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed.[5][6] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction, particularly with sterically hindered substrates.[7]

Diagram of DCC/DMAP Amide Coupling

Amide_Coupling CarboxylicAcid This compound Amide N-substituted 2-(3,5-di-tert-butylphenyl)acetamide CarboxylicAcid->Amide DCC, DMAP (cat.) Amine R1R2NH Amine->Amide

Caption: General scheme for DCC/DMAP mediated amide coupling.

Experimental Protocol (Example: N-Benzyl-2-(3,5-di-tert-butylphenyl)acetamide):

  • Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude amide can be purified by recrystallization or column chromatography.

Data Summary

CompoundSynthetic MethodKey ReagentsTypical Yield
2-(3,5-di-tert-butylphenyl)acetonitrileNucleophilic Substitution3,5-di-tert-butylbenzyl bromide, NaCNHigh
This compoundNitrile Hydrolysis2-(3,5-di-tert-butylphenyl)acetonitrile, H₂SO₄High
Alkyl 2-(3,5-di-tert-butylphenyl)acetateFischer EsterificationCorresponding alcohol, H₂SO₄ (cat.)Moderate-High
N-substituted 2-(3,5-di-tert-butylphenyl)acetamideDCC/DMAP CouplingCorresponding amine, DCC, DMAP (cat.)Moderate-High

Conclusion

The synthesis of this compound and its derivatives is a well-established yet nuanced area of synthetic organic chemistry. The strategic use of the bulky 3,5-di-tert-butylphenyl moiety offers significant advantages in the design of novel therapeutic agents. The protocols outlined in this guide provide a robust foundation for the synthesis of these valuable compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific needs, always considering the inherent steric and electronic properties of the substrates involved.

References

  • Elder, J. W., et al. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Journal of Organic Chemistry.
  • Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1976). Preparation of hindered esters from acid chlorides and alcohols in the presence of silver cyanide. Bulletin of the Chemical Society of Japan, 49(8), 2335-2336.
  • PrepChem. (n.d.). Synthesis of p-Tert.butyl-benzyl cyanide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Antonenko, Y. N., et al. (2020). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. ACS Omega, 5(43), 28096–28105.
  • Pescitelli, G., et al. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 27(19), 6539.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ScienceMadness. (n.d.). preparation of cyanoalkylated phenols. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152721.
  • U.S. Army Edgewood Arsenal. (1966). Isocyanide Synthesis. DTIC.
  • Chen, B., et al. (2018). An efficient method for the preparation of tert-butyl esters from benzyl cyanide and tert-butyl hydroperoxide under the metal free condition. RSC Advances, 8(3), 1335-1340.
  • ResearchGate. (n.d.). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • ResearchGate. (n.d.). Formation 2-(3', 5'-Di-Tert-Butyl-4'-Hydroxyphenyl) Ethyloxy-p-Cresol in Reaction of Basic Hydrolysis Diethyl N-Acetylamino-(3,5-Di-Tert-Butyl-4-Hydroxybenzyl)-Malonate. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Investigating 2-(3,5-di-tert-butylphenyl)acetic Acid in In Vitro Assays for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

2-(3,5-di-tert-butylphenyl)acetic acid is a synthetic organic compound whose structural features—a phenylacetic acid core and bulky di-tert-butyl substitutions—suggest a potential interaction with enzymes that possess a hydrophobic binding pocket. Specifically, this molecular architecture is reminiscent of certain selective inhibitors of cyclooxygenase-2 (COX-2). The COX enzymes (COX-1 and COX-2) are central mediators of inflammation through their synthesis of prostaglandins.

The rationale for investigating this compound stems from the therapeutic importance of selective COX-2 inhibitors, which are designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 isoform. The two bulky tert-butyl groups create significant steric hindrance, which may confer selectivity for the larger, more accommodating active site of the COX-2 enzyme over the narrower channel of COX-1.

This document provides a comprehensive guide for researchers to systematically evaluate the in vitro activity of this compound. The protocols are designed as a self-validating workflow, starting from primary enzymatic assays to more complex cell-based models of inflammation and concluding with essential counter-screens for cytotoxicity. This structured approach ensures that the resulting data is robust, reproducible, and allows for a clear interpretation of the compound's pharmacological profile.

Preliminary Compound Handling & Preparation

Before commencing any biological assay, proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible data.

2.1 Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance and micropipettes

2.2 Stock Solution Protocol (100 mM):

  • Tare: Place a sterile 1.5 mL microcentrifuge tube on a precision balance and tare the weight.

  • Weigh: Carefully weigh approximately 5-10 mg of this compound (Molecular Weight: 262.38 g/mol ) into the tube. Record the exact weight.

  • Calculate DMSO Volume: Use the following formula to determine the required volume of DMSO for a 100 mM stock solution:

    • Volume (µL) = (Weight (mg) / 262.38) * 10,000

  • Solubilize: Add the calculated volume of high-purity DMSO to the tube. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot the 100 mM stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in cell-based assays should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. Ensure all experimental conditions, including vehicle controls, contain an identical final concentration of DMSO.

Experimental Workflow: A Multi-Tiered Approach

A logical progression of assays is essential to build a comprehensive pharmacological profile. We recommend a three-tiered approach: primary enzymatic screening, secondary cell-based validation, and tertiary cytotoxicity assessment.

G cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Safety Profiling a COX-1 Enzymatic Assay c PGE2 Production Assay (e.g., in LPS-stimulated RAW 264.7 cells) a->c If COX-1 inhibited b COX-2 Enzymatic Assay b->c If COX-2 inhibited d Cytotoxicity Assay (e.g., MTT, XTT) c->d Confirm on-target effect is not due to cell death

Caption: Multi-tiered workflow for in vitro characterization.

Tier 1: Primary Enzymatic Assays for COX Inhibition

The first critical step is to determine if this compound directly inhibits the enzymatic activity of purified COX-1 and COX-2. Commercially available COX inhibitor screening kits provide a standardized and reliable method. These assays typically measure the peroxidase activity of the cyclooxygenase.

4.1 Principle: The COX enzyme exhibits two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2. The peroxidase activity is often utilized for high-throughput screening, where the oxidation of a chromogenic substrate is measured spectrophotometrically.

4.2 Protocol: COX Inhibitor Screening Assay (General)

  • Prepare Reagents: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme, heme, and the chromogenic substrate as per the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).

  • Compound Dilution: Prepare a serial dilution of the 100 mM compound stock in assay buffer. A typical starting concentration range would be 0.1 nM to 100 µM. Remember to prepare a vehicle control (DMSO only).

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to a 96-well plate.

    • Add 10 µL of Heme.

    • Add 10 µL of the diluted compound or vehicle control.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Optional Positive Control: Add a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid (substrate) to all wells to initiate the reaction.

  • Read Plate: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (% inhibition).

    • Plot % inhibition vs. log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

4.3 Data Interpretation:

ParameterDescriptionImplication of Result for this compound
COX-1 IC₅₀ Concentration for 50% inhibition of COX-1 activity.A high IC₅₀ value (>10 µM) suggests weak activity against COX-1.
COX-2 IC₅₀ Concentration for 50% inhibition of COX-2 activity.A low IC₅₀ value (<1 µM) indicates potent inhibition of COX-2.
Selectivity Index (SI) Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).An SI > 10 is generally considered COX-2 selective.

Tier 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Demonstrating target engagement in a cellular context is the crucial next step. This protocol uses a model of inflammation where immune cells (e.g., murine macrophage-like RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

G cluster_0 Cellular Inflammation Model LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp COX2_prot COX-2 Protein COX2_exp->COX2_prot PGE2 PGE2 (Pro-inflammatory Mediator) COX2_prot->PGE2 AA Arachidonic Acid (Cellular Pool) AA->COX2_prot Test_Cmpd This compound Test_Cmpd->COX2_prot Inhibition

Caption: LPS-induced PGE2 production pathway and point of inhibition.

5.1 Protocol: LPS-Stimulated PGE2 Inhibition Assay

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium. Add fresh serum-free DMEM containing serial dilutions of this compound (e.g., 0.1 nM to 100 µM) or vehicle control. Incubate for 1 hour.

    • Causality Insight: Pre-incubation allows the compound to enter the cells and bind to its target before the inflammatory cascade is initiated.

  • Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C. This duration allows for robust COX-2 expression and accumulation of PGE2 in the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis. Centrifuge briefly to pellet any detached cells.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit (e.g., Cayman Chemical Cat. No. 514010) according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of PGE2 for each condition. Normalize the data to the LPS-stimulated vehicle control and plot the % inhibition of PGE2 production vs. log[compound concentration] to determine the cellular IC₅₀.

Tier 3: Cytotoxicity Counter-Screen

It is imperative to confirm that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a consequence of cell death. A standard cell viability assay, such as the MTT assay, should be run in parallel with the cell-based functional assay.

6.1 Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

6.2 Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the PGE2 assay. Include a "no cell" blank and a "vehicle control" group. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability at each compound concentration. A significant decrease in viability (>20%) at concentrations where PGE2 inhibition is observed would confound the interpretation of the results.

Summary and Forward Look

This application note outlines a robust, tiered strategy to characterize the in vitro anti-inflammatory potential of this compound. By systematically progressing from direct enzymatic inhibition assays to cell-based functional and viability assays, a researcher can confidently determine the compound's potency, selectivity, and cellular efficacy. Positive results from this workflow—specifically, potent and selective inhibition of COX-2 in the enzymatic assay, corresponding inhibition of PGE2 production in cells, and a lack of cytotoxicity—would provide a strong rationale for advancing the compound to more complex in vitro models or in vivo studies of inflammation and pain.

References

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Available at: [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. Available at: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. Available at: [Link]

Application Note: A Comprehensive Guide to the In Vivo Administration of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Core Principles

The successful translation of preclinical compounds into viable therapeutic candidates hinges on rigorous and reproducible in vivo testing. 2-(3,5-di-tert-butylphenyl)acetic acid, a member of the phenylacetic acid class of molecules, presents formulation challenges typical of lipophilic carboxylic acids. Its poor aqueous solubility and the tendency for the carboxyl group to ionize at physiological pH can lead to low bioavailability and high inter-animal variability if not addressed methodically.[1][2]

This guide provides a comprehensive framework for the in vivo administration of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind critical decisions in formulation, study design, and execution. The protocols herein are designed as self-validating systems to ensure that the data generated are a true reflection of the compound's activity, not an artifact of poor delivery. Adherence to these principles is paramount for generating a robust data package to support further drug development.[3][4]

Foundational Strategy: Preclinical Study Design

Before any bench work begins, a clear hypothesis and study objective must be established. All animal experiments must be designed in strict accordance with institutional (e.g., Institutional Animal Care and Use Committee, IACUC) and national ethical guidelines and should comply with Good Laboratory Practice (GLP) standards where applicable for regulatory submissions.[4][5]

  • Study Objectives: The primary goal dictates the experimental design. Common objectives include:

    • Pharmacokinetics (PK): To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[3][6]

    • Efficacy/Pharmacodynamics (PD): To assess the compound's therapeutic effect in a relevant disease model.[6]

    • Toxicology: To determine the compound's safety profile and identify the No-Observed-Adverse-Effect Level (NOAEL).[6]

  • Animal Model Selection: The choice of animal model is critical for clinical translation. Phenylacetic acid derivatives have shown activity in various contexts, including metabolic disorders.[7] Therefore, the model should be chosen for its relevance to the hypothesized mechanism of action.[8]

    • General Purpose: C57BL/6 or BALB/c mice are suitable for initial PK and tolerability studies.[9]

    • Metabolic Disease: Spontaneous models like Zucker rats or diet-induced obesity (DIO) models may be appropriate.[7][10]

Critical Physicochemical Properties

Understanding the compound's properties is the first step in developing a viable formulation.

PropertyValueSourceImplication for Formulation
Molecular Formula C₁₆H₂₄O₂PubChem-
Molecular Weight 248.36 g/mol PubChem[11]Essential for all dose and concentration calculations.
Predicted XLogP3 4.7PubChem[11]High value indicates significant lipophilicity and predicts poor aqueous solubility.
pKa (Carboxylic Acid) ~4.0 (Estimated)-The compound will be largely ionized (deprotonated) at physiological pH (~7.4), further complicating passive diffusion across cell membranes.[2]

Formulation Development: Overcoming Poor Solubility

The high lipophilicity of this compound makes direct administration in a simple aqueous vehicle like saline or PBS unfeasible. A carefully selected formulation is required to ensure complete and consistent dosing. The choice of vehicle depends on the intended route of administration, the required dose volume, and the study's objective.

Below is a decision-making workflow for selecting an appropriate formulation strategy.

G start Start: Need to Dose This compound route Select Route of Administration start->route oral Oral (gavage) route->oral Oral parenteral Parenteral (IP, IV, SC) route->parenteral Parenteral oral_check Is dose volume > 10 mL/kg? Is high bioavailability critical? oral->oral_check parenteral_check Is compound soluble in biocompatible co-solvents? parenteral->parenteral_check suspension Formulate as Aqueous Suspension (e.g., 0.5% CMC + 0.1% Tween 80) oral_check->suspension No lipid Consider Lipid-Based Formulation (e.g., Corn Oil, SEDDS) oral_check->lipid Yes end_oral Proceed to Oral Dosing Protocol suspension->end_oral lipid->end_oral cosolvent Formulate as Co-solvent Solution (e.g., PEG400, DMSO) Caution: Check final concentration parenteral_check->cosolvent Yes complex Consider Cyclodextrin Complexation (e.g., HP-β-CD) parenteral_check->complex No end_parenteral Proceed to Parenteral Dosing Protocol cosolvent->end_parenteral complex->end_parenteral

Caption: Vehicle selection workflow for this compound.

Comparison of Common Vehicle Strategies

The selection of a vehicle is a trade-off between solubilization capacity, ease of preparation, and potential for in vivo toxicity or interference.[12]

Vehicle TypeExample CompositionProsCons & Causality
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.2% (v/v) Tween 80 in waterSimple to prepare; generally well-tolerated for oral administration.Absorption can be limited by the dissolution rate in the GI tract. Improper homogenization leads to inaccurate dosing.[12][13]
Co-solvent Solution 10% DMSO, 40% PEG400, 50% SalineCompound is fully dissolved, potentially increasing bioavailability. Suitable for parenteral routes.High concentrations of organic solvents can cause toxicity, irritation, or hemolysis. The drug may precipitate upon injection into the aqueous bloodstream, causing emboli.[12][14]
Lipid-Based Formulation Solution in corn oil or sesame oilEnhances oral absorption of highly lipophilic compounds via lymphatic pathways. Protects the compound from degradation.More complex to formulate. Can interfere with certain biological assays. Not suitable for intravenous injection.[14][15]
Cyclodextrin Complex 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms an inclusion complex, increasing the apparent aqueous solubility of the compound. Generally safe and suitable for parenteral routes.Can be viscosity-limiting at high concentrations. Drug loading capacity is finite. Potential for nephrotoxicity with some cyclextrins at high doses.[12]

Step-by-Step Experimental Protocols

Disclaimer: These protocols are templates. Researchers must validate stability, homogeneity, and dose accuracy for their specific concentration and vehicle combination. Always use personal protective equipment (PPE).

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is ideal for preclinical efficacy and toxicology studies where a higher dose is needed and the oral route is preferred.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Na-CMC and 0.2% (v/v) Tween 80 in sterile water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance and weigh boats

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of vehicle, slowly add 0.5 g of Na-CMC to ~90 mL of sterile water while stirring vigorously to prevent clumping.

    • Heat gently (to ~40-50°C) if necessary to aid dissolution.

    • Once the CMC is fully dissolved and the solution has cooled to room temperature, add 0.2 mL of Tween 80.

    • QS to 100 mL with sterile water and stir until homogeneous.

  • Dose Calculation:

    • Determine the required concentration (mg/mL) based on the target dose (mg/kg) and dosing volume (typically 5-10 mL/kg for mice).

    • Example: For a 25 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:

      • Dose per mouse = 25 mg/kg * 0.025 kg = 0.625 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required Concentration = 0.625 mg / 0.25 mL = 2.5 mg/mL

  • Suspension Formulation:

    • Weigh the required amount of this compound.

    • Place the powder into a glass mortar.

    • Wetting Step (Critical): Add a small volume of the vehicle (~1-2 drops per 10 mg of compound) and triturate with the pestle to form a smooth, uniform paste. This prevents powder clumping.[15]

    • Gradually add the remaining vehicle in small portions while continuously triturating to maintain a homogeneous suspension.

    • Transfer the final suspension to a suitable vial containing a magnetic stir bar.

  • Administration:

    • Stir the suspension continuously on a stir plate immediately before and during dose administration to prevent settling.

    • Withdraw the required volume using an appropriate syringe fitted with a gavage needle.

    • Administer to the animal via oral gavage.

Protocol 2: Preparation of a Co-Solvent Solution for Intraperitoneal (IP) Injection

This protocol is suitable for studies requiring more precise systemic exposure, such as PK analysis. The final concentration of DMSO should not exceed 10% of the total injection volume.

Materials:

  • This compound powder

  • Solvents: Dimethyl sulfoxide (DMSO), PEG400, sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Dose Calculation: Calculate the required final concentration (mg/mL) as described in Protocol 1. Dosing volumes for IP injection are typically 5-10 mL/kg.

  • Solubilization and Formulation:

    • Weigh the required amount of this compound into a sterile vial.

    • Add the required volume of DMSO to completely dissolve the compound. Vortex until the solution is clear.

    • Add the required volume of PEG400 and vortex thoroughly.

    • Precipitation Check (Critical): Slowly add the sterile saline dropwise while continuously vortexing. If the solution becomes cloudy, the compound is precipitating, and the formulation is not viable at this concentration. The vehicle composition must be re-optimized (e.g., by increasing the co-solvent ratio).[12]

    • Example Formulation (Final vehicle: 10% DMSO / 40% PEG400 / 50% Saline): To make 1 mL of a 1 mg/mL solution:

      • Dissolve 1 mg of compound in 100 µL of DMSO.

      • Add 400 µL of PEG400 and mix.

      • Slowly add 500 µL of saline while vortexing.

  • Administration:

    • Visually inspect the solution for any precipitation before drawing it into a syringe.

    • Administer to the animal via intraperitoneal injection.

Post-Administration: PK/PD Workflow

Following administration, a structured workflow is necessary to collect meaningful data. This is especially crucial for pharmacokinetic studies to accurately define the compound's profile.

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Dosing Animal Dosing (Route as per protocol) Observation Clinical Observation (Monitor for adverse effects) Dosing->Observation Sampling Time-point Sampling (e.g., Blood, Tissues) Observation->Sampling Processing Sample Processing (e.g., Plasma separation, Tissue homogenization) Sampling->Processing Extraction Compound Extraction (e.g., Protein precipitation, SPE) Processing->Extraction Analysis LC-MS/MS Analysis (Quantification) Extraction->Analysis PK_Model Pharmacokinetic Modeling (e.g., NCA, Compartmental) Analysis->PK_Model Report Generate PK Parameters (Cmax, Tmax, AUC, T½) PK_Model->Report

Caption: Standard workflow for a preclinical pharmacokinetic (PK) study.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Formulation is cloudy or has visible precipitate. - Compound solubility exceeded in the vehicle. - Improper mixing order (for co-solvents). - Temperature change affecting solubility.- Re-verify compound solubility. Reduce the target concentration if necessary. - For co-solvents, always dissolve the compound in the strong organic solvent (e.g., DMSO) first before adding aqueous components.[12] - Prepare and store the formulation at a consistent temperature.
High variability in plasma concentrations between animals. - Inaccurate dosing due to non-homogeneous suspension. - Stress-induced changes in animal physiology (e.g., GI motility). - Formulation precipitation in vivo.- Ensure the suspension is stirred continuously during dosing. - Allow for adequate animal acclimatization and use consistent, gentle handling techniques. - Evaluate a different formulation strategy, such as a lipid-based or cyclodextrin-based vehicle, which can improve absorption consistency.[15]
Adverse events observed post-dosing (e.g., lethargy, irritation). - Compound-related toxicity. - Vehicle-related toxicity (e.g., high co-solvent concentration). - Administration error (e.g., lung intubation during gavage).- Conduct a dose-range finding study to establish the Maximum Tolerated Dose (MTD). - Run a vehicle-only control group to assess vehicle toxicity. Reduce co-solvent concentrations if possible.[12] - Ensure all personnel are properly trained in animal handling and dosing techniques.

References

  • Fast Release of Carboxylic Acid inside Cells - PMC - NIH. (2025, February 17).
  • Dendrimer - Wikipedia. Wikipedia.
  • Explorations in Carboxylic Acid-Derived Drug Delivery Methods. (2025, July 31).
  • Prodrugs of Drugs Bearing Carboxylic Acids. (2003).
  • Preclinical Studies in Drug Development. PPD.
  • Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem.
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Aragen Life Sciences.
  • This compound | C16H24O2 | CID 8167134. PubChem.
  • Amino acid prodrugs for oral delivery: challenges and opportunities.
  • Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed.
  • Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition.
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
  • Step 2: Preclinical Research. (2018, January 4). FDA.
  • General Principles of Preclinical Study Design. PMC - NIH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012, July 20). PubMed.
  • Formulation of poorly water-soluble drugs for oral administr
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024, October 31). PubMed.
  • In-vivo Animal Models. Aragen Life Sciences.
  • Technical Support Center: Vehicle Formulation for In Vivo Administr
  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)
  • MODEL ANIMALS USED IN BIOMEDICAL RESEARCH.
  • tert-Butyl acet
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020, January 6). PubMed.
  • 2-(3-(tert-Butyl)phenyl)acetic acid. BLDpharm.
  • Sugar-Lowering Drugs for Type 2 Diabetes Mellitus and Metabolic Syndrome—Strategies for In Vivo Administr
  • Safety Data Sheet. (2025, January 18). AA Blocks.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][16]triazolo[4,3-a][1][2]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • 2-(4-(tert-Butyl)phenyl)acetic acid. Sigma-Aldrich.
  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][2][16]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate.

  • Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic R
  • 2-(4-(tert-Butyl)phenyl)acetic acid. BLDpharm.

Sources

Applications of 2-(3,5-di-tert-butylphenyl)acetic acid in Medicinal Chemistry: A Review of Potential and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive overview of the potential applications of 2-(3,5-di-tert-butylphenyl)acetic acid in medicinal chemistry. Due to a notable lack of specific research on this exact molecule, this guide synthesizes information from closely related analogs, particularly those sharing the 3,5-di-tert-butylphenyl moiety, to infer its potential therapeutic applications and guide future research. The protocols and mechanistic discussions presented herein are based on established methodologies for evaluating similar compounds and are intended to serve as a foundational framework for investigating the biological activities of this compound.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This scaffold is prevalent in a variety of drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. The versatility of the phenylacetic acid moiety allows for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects. The introduction of bulky substituents, such as di-tert-butyl groups, onto the phenyl ring can significantly influence the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

Inferred Therapeutic Potential of this compound

While direct studies on this compound are scarce, the well-documented activities of its structural analogs suggest several promising avenues for investigation.

Anti-inflammatory and Analgesic Activity

The most probable application of this compound lies in the realm of anti-inflammatory and analgesic agents. This is strongly suggested by the activities of related di-tert-butylphenol derivatives, which are known to be potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1] These enzymes are critical mediators of the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Mechanism of Action Postulate: It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of COX and LOX enzymes. The bulky di-tert-butyl groups could facilitate binding to the hydrophobic channels of these enzymes, while the acetic acid moiety could interact with key residues in the active site.

Diagram: Proposed Anti-inflammatory Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic Acid->COX_LOX Prostaglandins Prostaglandins COX_LOX->Prostaglandins Leukotriennes Leukotriennes COX_LOX->Leukotriennes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation Compound This compound Compound->COX_LOX Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer Potential

Several phenylacetic acid derivatives have demonstrated antiproliferative and antitumor properties.[2] The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The lipophilic nature of the di-tert-butylphenyl group could enhance cell membrane permeability, facilitating the accumulation of the compound within cancer cells.

Further Research Direction: Investigating the cytotoxic effects of this compound on various cancer cell lines would be a critical first step. Subsequent studies could then focus on elucidating the underlying molecular mechanisms, such as the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Experimental Protocols for Evaluation

The following protocols are provided as a guide for researchers to begin their investigation into the medicinal chemistry applications of this compound.

Synthesis of this compound

Diagram: General Synthetic Workflow

G Start 3,5-di-tert-butyltoluene Intermediate1 3,5-di-tert-butylbenzyl bromide Start->Intermediate1 Bromination Intermediate2 2-(3,5-di-tert-butylphenyl)acetonitrile Intermediate1->Intermediate2 Cyanation Final This compound Intermediate2->Final Hydrolysis

Caption: A potential synthetic route for the target compound.

In Vitro Anti-inflammatory Assays

3.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the production of prostaglandins by COX enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing hematin and other necessary co-factors.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

3.2.2. 5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the inhibition of leukotriene production by 5-LO.

Protocol:

  • Enzyme Source: Use human polymorphonuclear leukocytes (PMNLs) or a commercially available purified 5-LO enzyme.

  • Assay Buffer: Prepare a suitable buffer, such as PBS with calcium and magnesium.

  • Test Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described for the COX assay.

  • Assay Procedure:

    • Pre-incubate the enzyme source with the test compound at 37°C.

    • Stimulate the cells or activate the enzyme with a calcium ionophore (e.g., A23187) and arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and extract the leukotrienes.

  • Detection: Quantify the amount of leukotriene B4 (LTB4) produced using an ELISA kit or by HPLC.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Assay Enzyme Source Substrate Product Measured Typical IC50 Range for Active Analogs
COX-1 InhibitionHuman recombinantArachidonic AcidProstaglandin E21-10 µM
COX-2 InhibitionHuman recombinantArachidonic AcidProstaglandin E20.1-5 µM
5-LO InhibitionHuman PMNLsArachidonic AcidLeukotriene B40.5-15 µM
In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the established biological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of inflammation and cancer. The protocols outlined in this guide offer a starting point for researchers to systematically evaluate its bioactivity and elucidate its mechanism of action. Future studies should focus on a comprehensive pharmacological profiling of this compound, including in vivo efficacy and safety assessments, to fully realize its potential in medicinal chemistry.

References

  • Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. PubMed. [Link]

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. [Link]

  • A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. PubMed. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed. [Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. [Link]

  • Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. PubMed. [Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC - NIH. [Link]

  • Tert-butyl phenyl compounds as anti-inflammatory agents.
  • Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. MDPI. [Link]

  • Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. PubMed. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

Sources

how to dissolve 2-(3,5-di-tert-butylphenyl)acetic acid for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solubilizing 2-(3,5-di-tert-butylphenyl)acetic acid for In Vitro Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the solubilization of this compound, a highly hydrophobic compound, for use in aqueous cell culture media. Due to its significant lipophilicity, direct dissolution in culture medium is not feasible and leads to precipitation, rendering the compound biologically unavailable and potentially causing physical artifacts in cell-based assays. This guide outlines a robust, two-step protocol involving the preparation of a concentrated stock solution in an appropriate organic solvent, followed by a careful dilution strategy to create the final working solution. We address the critical considerations of solvent selection, cytotoxicity, and best practices to ensure experimental reproducibility and validity.

Introduction: The Challenge of Hydrophobicity

This compound is a carboxylic acid derivative characterized by two bulky tert-butyl groups on the phenyl ring. These structural features contribute to a high degree of hydrophobicity, making it practically insoluble in aqueous solutions like cell culture media. The successful use of such compounds in in vitro studies is contingent upon a solubilization strategy that ensures bioavailability at the cellular level without introducing confounding variables, such as solvent-induced toxicity or compound precipitation.[1][2]

The primary strategy for administering hydrophobic compounds to cells is to first dissolve them in a small volume of a water-miscible organic solvent to create a concentrated stock solution.[3] This stock is then diluted to the final working concentration in the aqueous culture medium. This process minimizes the final concentration of the organic solvent, thereby reducing its potential to affect cellular functions and compromise the experimental results.[4][5]

Physicochemical Properties of this compound

Understanding the compound's physical and chemical properties is fundamental to developing an effective solubilization protocol. The high calculated LogP value is a key indicator of its poor water solubility.

PropertyValueSource
CAS Number 42288-54-0[6][7]
Molecular Formula C₁₆H₂₄O₂[6][7]
Molecular Weight 248.36 g/mol [6][7]
Calculated LogP ~4.7[6]
pKa (Predicted) 4.31 ± 0.10[8]
Physical Form Solid / Powder[9]

Core Principles & Solvent Selection

The Rationale for Stock Solutions

Preparing a concentrated stock solution is a standard and essential practice in cell culture.[3]

  • Accuracy: It circumvents the need to weigh minuscule amounts of the compound for each experiment, which is often inaccurate.

  • Stability: Many compounds are more stable when stored at high concentrations in an appropriate solvent at low temperatures (-20°C or -80°C).[10]

  • Consistency: It ensures a consistent starting concentration for all subsequent experiments, enhancing reproducibility.

Choice of Organic Solvent

The ideal solvent should effectively dissolve the compound and exhibit minimal toxicity to the cultured cells at the final working concentration. For hydrophobic compounds like this compound, the most common and recommended primary solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[2][11]

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds. It is a standard solvent in cell-based assays. However, DMSO can induce cellular differentiation, oxidative stress, and other biological effects, even at low concentrations.[4][12] It is crucial to keep its final concentration in the culture medium as low as possible, typically well below 0.5% (v/v) , and to always include a vehicle control (medium with the same final DMSO concentration) in experiments.[10]

  • Ethanol (EtOH): A polar protic solvent that is also effective for many hydrophobic compounds. It is generally considered less toxic to cells than DMSO.[5][13] Many cell lines can tolerate final ethanol concentrations up to 1.0% (v/v) without significant cytotoxic effects.[5][12]

Solvent Cytotoxicity Considerations

The choice of solvent and its final concentration can significantly impact experimental outcomes. Different cell lines exhibit varying sensitivities to organic solvents.[5] The table below summarizes generally accepted maximum tolerated concentrations (MTC) for common solvents. Researchers should perform a preliminary dose-response experiment to determine the MTC for their specific cell line.

SolventTypical MTC (v/v)NotesReferences
DMSO < 0.5% Effects on gene expression and differentiation have been noted even at 0.1%.[12] Final concentration should be kept consistent across all treatments and controls.[4][5][12]
Ethanol < 1.0% Generally less cytotoxic than DMSO. Evaporation can be a concern during preparation.[5][12][14]
Methanol < 1.0%Can be more toxic than ethanol; ethanol is generally preferred.[5][12]

Experimental Workflow & Protocols

The following diagram illustrates the overall workflow for preparing this compound for cell culture experiments.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation powder Weigh Compound Powder solvent Select & Add Solvent (e.g., 100% DMSO) powder->solvent dissolve Vortex / Sonicate Until Fully Dissolved solvent->dissolve stock 10-50 mM Stock Solution (Store at -20°C / -80°C) dissolve->stock intermediate Prepare Intermediate Dilution in Warm Culture Medium stock->intermediate Serial Dilution final Perform Final Dilution to Working Concentration intermediate->final treat Add to Cells (Final Solvent Conc. < 0.5%) final->treat control Prepare Vehicle Control (Medium + Same Solvent Conc.)

Caption: Workflow for solubilizing hydrophobic compounds.

Protocol A: Preparation of a 10 mM Concentrated Stock Solution in DMSO

Materials:

  • This compound (MW: 248.36 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or water bath sonicator

Methodology:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 248.36 g/mol x 1000 mg/g

    • Mass = 2.48 mg

  • Weighing: Carefully weigh 2.48 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex vigorously for 1-2 minutes.[11]

    • If the compound does not fully dissolve, briefly sonicate in a water bath until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[10]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date.

    • Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).[10]

Protocol B: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the dilution of the 10 mM stock to a final concentration of 10 µM. This represents a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[5][12]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Methodology:

  • Pre-warm Medium: Ensure the cell culture medium to be used for dilution is pre-warmed to 37°C. Adding a cold solution to cells can cause shock, and adding a concentrated hydrophobic compound to cold medium increases the risk of precipitation.[15]

  • Serial Dilution (Recommended): A stepwise dilution is crucial to prevent the compound from precipitating out of solution when it encounters the aqueous environment.[10][15]

    • Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium in a sterile tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. Vortex gently but thoroughly.

    • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of culture medium. For example, to prepare 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps with DMSO that does not contain the compound. For a 1:1000 final dilution, add 1 µL of pure DMSO to 999 µL of medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[4][10]

  • Application to Cells: Mix the final working solution gently by pipetting up and down and immediately add it to your cell culture plates. Do not store the diluted compound in aqueous media for extended periods, as it may precipitate over time.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound precipitates upon dilution into medium. The change in solvent polarity is too abrupt. The final concentration exceeds the solubility limit in the aqueous medium.Perform a serial dilution as described in Protocol B.[15] Ensure the medium is pre-warmed to 37°C. Reduce the final concentration of the compound.
Stock solution is cloudy or contains crystals. Incomplete dissolution. Compound has low solubility even in the organic solvent.Increase vortexing time or use a water bath sonicator.[11] Prepare a less concentrated stock solution (e.g., 5 mM or 1 mM).
Cell death or stress observed in vehicle control wells. The final solvent concentration is too high for the specific cell line. The solvent has degraded (e.g., DMSO oxidation).Reduce the final solvent concentration by preparing a more concentrated stock solution (if possible) or by lowering the final compound concentration. Perform a solvent toxicity curve to determine the MTC. Use fresh, high-quality, sterile-filtered solvent.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before handling.[16][17]

  • Handle the compound powder and concentrated organic solvents in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dispose of chemical waste according to your institution's guidelines.

References

  • Hvid, H., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Koo, K., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Kovacheva, D., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]

  • Ahmadian, E., et al. (2017). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Avicenna Journal of Medical Biotechnology. [Link]

  • Forman, S., et al. (1999). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Toxicology in Vitro. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. [Link]

  • MDPI. (2023). Solvatochromic Polarity, Physicochemical Properties, and Spectral Analysis of New Triple NADES-Based on Urea–Glycerol. MDPI. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]

  • MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Wikipedia. (n.d.). tert-Butyl acetate. Wikipedia. [Link]

Sources

Application Note: Investigating 2-(3,5-di-tert-butylphenyl)acetic Acid in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the initial evaluation of 2-(3,5-di-tert-butylphenyl)acetic acid as a potential therapeutic agent. The core structure, phenylacetic acid, is a well-established scaffold found in numerous approved drugs, including many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The distinguishing feature of the title compound is the presence of two bulky tert-butyl groups at the 3 and 5 positions of the phenyl ring. These lipophilic, sterically hindering groups are hypothesized to significantly influence the compound's pharmacokinetic profile and target interactions, potentially offering improved selectivity or novel mechanisms of action compared to existing phenylacetic acid derivatives.[4] This document outlines the scientific rationale, hypothesized mechanisms, and detailed protocols for a logical, phased investigation, beginning with in vitro screening and progressing to in vivo proof-of-concept studies.

Scientific Rationale and Hypothesized Therapeutic Targets

The therapeutic potential of this compound can be logically inferred from its structural components.

  • The Phenylacetic Acid (PAA) Core: The PAA scaffold is prevalent in medicine, most notably in NSAIDs like diclofenac and aceclofenac, which function by inhibiting cyclooxygenase (COX) enzymes.[3] These enzymes are central to the inflammatory cascade. Therefore, a primary hypothesis is that this compound will exhibit anti-inflammatory properties via COX inhibition.

  • The 3,5-di-tert-butyl Substitution: The addition of large, non-polar alkyl groups can profoundly impact a molecule's biological activity.[4]

    • Increased Lipophilicity: This can enhance membrane permeability and alter drug distribution.

    • Steric Hindrance: The bulky groups can control the orientation of the molecule as it approaches a target binding site. This steric influence may lead to enhanced selectivity for one enzyme isoform over another (e.g., COX-2 over COX-1), which is a critical goal in the design of modern anti-inflammatory drugs to reduce gastrointestinal side effects.

    • Novel Target Interactions: Beyond COX, bulky hydrophobic moieties can mediate interactions with other targets, such as peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic diseases.[5]

Based on this analysis, the primary therapeutic hypothesis is that This compound is a selective COX-2 inhibitor with potential applications in inflammatory disorders.

Visualized Experimental and Mechanistic Framework

A structured approach is essential for efficiently evaluating a new chemical entity. The workflow below outlines the key stages, from initial in vitro characterization to in vivo validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Mechanism Deep Dive a Compound Synthesis & QC b Protocol 1: COX-1/COX-2 Inhibition (IC50 Determination) a->b c Cell Viability Assay (e.g., MTT on Macrophages) b->c d Protocol 2: Carrageenan-Induced Paw Edema Model c->d e Preliminary PK/PD Analysis d->e f Pro-inflammatory Cytokine Quantification (e.g., ELISA) e->f g Target Engagement in Cells (e.g., Western Blot for p-p38) f->g

Caption: Phased experimental workflow for evaluating this compound.

The primary hypothesized mechanism of action is visualized below, illustrating the inhibition of the arachidonic acid inflammatory pathway.

G compound 2-(3,5-di-tert-butylphenyl) acetic acid cox COX-1 & COX-2 Enzymes compound->cox Inhibition pgs Prostaglandins (PGE2, etc.) cox->pgs aa Arachidonic Acid (from cell membranes) aa->cox inflammation Inflammation (Pain, Swelling, Fever) pgs->inflammation

Caption: Hypothesized inhibition of the COX pathway by this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro Determination of COX-1 and COX-2 Inhibition

Rationale: This is the foundational experiment to test our primary hypothesis. By determining the half-maximal inhibitory concentration (IC50) for both COX isoforms, we can quantify the compound's potency and, crucially, its selectivity. A high COX-1/COX-2 IC50 ratio (a high "Selectivity Index") suggests a potentially safer therapeutic profile.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes (Cayman Chemical or similar)

  • Arachidonic acid (substrate)

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, #701050)

  • This compound, >98% purity

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • SC-560 (selective COX-1 inhibitor, positive control)

  • DMSO, molecular biology grade

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 590 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and controls in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., 100 µM down to 0.01 µM). The final DMSO concentration in the well should be ≤1%.

  • Assay Setup:

    • To each well of a 96-well plate, add the following reagents in order:

      • 150 µL Assay Buffer

      • 10 µL Heme

      • 10 µL Enzyme (either COX-1 or COX-2, use separate plates for each)

      • 10 µL of diluted test compound, control, or vehicle (DMSO).

  • Pre-incubation: Gently shake the plate and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to each well to start the reaction.

  • Reaction Development: Incubate for 2 minutes at 37°C.

  • Measurement: Add 10 µL of the colorimetric substrate solution from the kit. Incubate for 15-20 minutes at room temperature. Read the absorbance at 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

    • Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Expected Data Output:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedCalculated
Celecoxib (Control)~15~0.03~500
SC-560 (Control)~0.009~6.3~0.0014
Protocol 2: In Vivo Anti-Inflammatory Efficacy via Carrageenan-Induced Paw Edema

Rationale: This classic acute inflammation model provides a robust system to determine if the compound's in vitro activity translates to a physiological anti-inflammatory effect in a living organism. It is a critical step for proof-of-concept validation.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)

  • Parenteral administration supplies (e.g., oral gavage needles)

  • Digital Plethysmometer

Procedure:

  • Animal Acclimatization & Grouping:

    • Acclimatize animals for at least 7 days.

    • Randomly assign animals to experimental groups (n=6-8 per group):

      • Group 1: Vehicle Control (0.5% CMC)

      • Group 2: Positive Control (Indomethacin, 10 mg/kg)

      • Group 3-5: Test Compound at three dose levels (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using the plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups via oral gavage (p.o.).

  • Induction of Inflammation: Sixty (60) minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema (increase in paw volume) at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point where peak edema occurs.

    • Formula: % Inhibition = [ (EdemaControl - EdemaTreated) / EdemaControl ] x 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Expected Data Output (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL ± SEM)% Inhibition of Edema
Vehicle Control-To be determined-
Indomethacin10To be determinedCalculated
Test Compound10To be determinedCalculated
Test Compound30To be determinedCalculated
Test Compound100To be determinedCalculated

References

  • Wikipedia. Phenylacetic acid. [Link]

  • Scribd. Phenylacetic Acid Derivatives Overview. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 2021. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ConnectedPapers. Phenylacetic acid derivative: Significance and symbolism. [Link]

  • Santini, C., et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 2003. [Link]

  • Guzik, A., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020. [Link]

  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 2020. [Link]

Sources

Application Notes and Protocols: 2-(3,5-di-tert-butylphenyl)acetic Acid as a Molecular Probe for Investigating Inflammatory and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Hindered Phenylacetic Acid Derivative

In the landscape of chemical biology and drug discovery, molecular probes serve as indispensable tools to dissect complex cellular processes. 2-(3,5-di-tert-butylphenyl)acetic acid is an intriguing molecule characterized by a phenylacetic acid core flanked by two bulky tert-butyl groups. This steric hindrance can confer unique physicochemical properties, including metabolic stability and specific binding interactions, making it an excellent candidate for a molecular probe.[1] While direct applications of this specific molecule are emerging, the 3,5-di-tert-butylphenyl moiety is a key pharmacophore in a variety of biologically active compounds, particularly those with anti-inflammatory and metabolic modulatory effects.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a molecular probe. We will delve into its potential applications in studying inflammatory and metabolic signaling pathways, with a particular focus on its prospective role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The protocols detailed herein are designed to be self-validating, providing a robust framework for investigating the biological activity of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecular probe is paramount for designing and interpreting experiments. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem CID: 8167134
Molecular Weight 248.36 g/mol PubChem CID: 8167134
CAS Number 42288-54-0PubChem CID: 8167134
Appearance White to off-white solid---
Melting Point 128 °CChemicalBook
Boiling Point 319.0±11.0 °C (Predicted)ChemicalBook
pKa 4.31±0.10 (Predicted)ChemicalBook
Storage Temperature 2-8°CChemicalBook

Proposed Mechanism of Action: A Probe for PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cellular differentiation.[4][5] The discovery of small molecules that can modulate PPAR activity has been instrumental in the development of therapeutics for metabolic diseases and inflammatory disorders.[6] Several compounds bearing the di-tert-butylphenyl group have been identified as having anti-inflammatory properties and the ability to modulate PPARs.[1][3] For instance, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione has been shown to be a PPARγ ligand that induces adipogenesis in 3T3-L1 cells.[3]

Based on this evidence, we hypothesize that this compound may act as a modulator of PPAR signaling pathways. The proposed mechanism involves the binding of the molecule to a PPAR isoform (α, δ, or γ), leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene expression. This can, in turn, influence downstream cellular processes such as inflammation and adipocyte differentiation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Probe This compound PPAR PPARα/δ/γ Probe->PPAR Binding RXR RXR PPAR->RXR Heterodimerization Coactivators Co-activators (e.g., PGC-1α) PPAR->Coactivators Recruitment Corepressors Co-repressors (e.g., NCoR) PPAR->Corepressors Release PPRE PPRE (PPAR Response Element) RXR->PPRE Binding to DNA TargetGenes Target Gene Expression (e.g., anti-inflammatory genes, genes for lipid metabolism) PPRE->TargetGenes Transcriptional Regulation CellularResponse Cellular Response (e.g., Reduced Inflammation, Adipogenesis) TargetGenes->CellularResponse Leads to

Figure 1. Proposed signaling pathway for this compound as a PPAR modulator.

Experimental Protocols

The following protocols provide a starting point for investigating the biological effects of this compound. It is crucial to first determine the optimal, non-toxic working concentration range for your specific cell line using a cytotoxicity assay.

Protocol 1: Determination of Optimal Working Concentration using MTT Assay

This protocol outlines a method to assess the cytotoxicity of this compound and determine a suitable concentration range for subsequent cell-based assays.

Materials:

  • Cell line of interest (e.g., 3T3-L1 preadipocytes, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value and the non-toxic concentration range.

Protocol 2: PPARγ Transactivation Assay using Luciferase Reporter Gene

This assay is designed to determine if this compound can activate PPARγ-mediated gene transcription.

Materials:

  • HEK293T cells (or other suitable host cells)

  • PPARγ expression vector

  • PPRE-luciferase reporter vector

  • β-galactosidase expression vector (for transfection control)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or serum-free medium

  • Complete cell culture medium

  • This compound

  • Rosiglitazone (positive control)

  • Luciferase assay system

  • β-galactosidase assay reagents

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and β-galactosidase vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well.

  • Compound Treatment: After cell attachment (approximately 6 hours), treat the cells with various concentrations of this compound (in the pre-determined non-toxic range) and rosiglitazone as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase and β-galactosidase Assays: Measure the luciferase and β-galactosidase activities according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency. Plot the relative luciferase units against the compound concentration.

Figure 2. Workflow for the PPARγ Transactivation Assay.

Protocol 3: Adipocyte Differentiation Assay

This protocol assesses the ability of this compound to induce the differentiation of preadipocytes into adipocytes, a process often mediated by PPARγ activation.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)

  • Maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin)

  • This compound

  • Rosiglitazone (positive control)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (60%)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or rosiglitazone.

  • Medium Change: After 2 days, replace the medium with maintenance medium containing the respective compounds.

  • Maintenance: Continue to culture the cells for another 4-6 days, replacing the maintenance medium every 2 days.

  • Oil Red O Staining:

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water.

  • Visualization and Quantification: Visualize the lipid droplets under a microscope. For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Data Interpretation and Further Steps

The results from these assays will provide valuable insights into the biological activity of this compound. A positive result in the PPARγ transactivation assay, coupled with the induction of adipocyte differentiation, would strongly suggest that this compound acts as a PPARγ agonist. Further investigations could include:

  • Determining the binding affinity of the compound to PPARγ using techniques such as surface plasmon resonance (SPR).

  • Investigating its effects on the expression of PPARγ target genes involved in inflammation and lipid metabolism using qPCR.

  • Evaluating its efficacy in in vivo models of inflammation or metabolic disease.

Conclusion

This compound represents a promising molecular probe for the exploration of inflammatory and metabolic signaling pathways. Its sterically hindered structure suggests potential for specific biological interactions and favorable metabolic stability. The protocols provided in these application notes offer a robust framework for elucidating its mechanism of action, with a particular focus on its potential as a PPAR modulator. The insights gained from these studies will not only advance our understanding of fundamental cellular processes but may also pave the way for the development of novel therapeutic agents.

References

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
  • Substituted (2-phenoxyphenyl)
  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PubMed Central.
  • Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling P
  • 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid, Thermo Scientific. Fisher Scientific.
  • 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1).
  • Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. PubMed.
  • PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activ
  • Tert-butyl phenyl compounds as anti-inflammatory agents.
  • 2-(3-(tert-Butyl)phenyl)acetic acid. BLDpharm.
  • PPARδ Inhibitor, Agonist, Activator, Modul
  • Prostaglandin H Synthase: Protein Synthesis-Independent Regulation in Bovine Aortic Endothelial Cells. PubMed.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][7][8]triazolo[4,3-a][1][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • Ppar modulators.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor. PubMed.
  • Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester. US EPA.
  • 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor gamma in 3T3-L1 adipocytes: roles as a PPARgamma ligand. PubMed.
  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. PubMed Central.
  • tert‐Butyl acet
  • Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regul
  • Extremely Low Concentrations of Acetic Acid Stimulate Cell Differentiation in Rice Blast Fungus. PubMed Central.
  • Process for the Production of Prostaglandins and Prostaglandin Analogs.
  • Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)

Sources

Topic: Formulation of 2-(3,5-di-tert-butylphenyl)acetic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The transition of a new chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture where the intrinsic properties of the molecule meet the practical demands of in vivo testing. 2-(3,5-di-tert-butylphenyl)acetic acid, a molecule characterized by significant lipophilicity and an acidic functional group, presents a classic formulation challenge: poor aqueous solubility. This application note provides a comprehensive, science-led framework for developing robust and reproducible formulations of this compound for preclinical studies. We eschew a one-size-fits-all template, instead presenting a logical workflow from physicochemical characterization to the design and validation of formulations for both oral and parenteral routes. This guide emphasizes the causality behind methodological choices, equipping researchers to not only follow protocols but also to troubleshoot and adapt them, ensuring the generation of high-quality, reliable pharmacokinetic and toxicological data.

Guiding Principle: Formulation as a Critical Variable

Pre-formulation: Foundational Physicochemical Assessment

Before any vehicle is selected, a thorough understanding of the API's intrinsic properties is non-negotiable. This pre-formulation analysis provides the empirical foundation upon which all subsequent development decisions are made.[2]

Key Physicochemical Data

The following table summarizes the known and predicted properties of this compound, which are critical for guiding formulation strategy.

ParameterValueSignificance for Preclinical Formulation
Molecular Weight 248.36 g/mol [3][4][5]Standard molecular size, does not inherently pose a delivery challenge.
logP (Lipophilicity) 3.9 - 4.7 (Predicted)[3][4]Indicates high lipophilicity and predicts very low intrinsic aqueous solubility. Suggests lipid-based or co-solvent strategies may be effective.[6]
pKa (Acidity) ~4.31 (Predicted)[5]The acidic nature is a key feature. At pH values above the pKa, the molecule will exist as a more soluble anionic salt. This makes pH adjustment a primary solubilization strategy.[7]
Melting Point 128 °C[5]A moderate melting point suggests a stable crystalline lattice, which contributes to poor solubility. Overcoming this lattice energy is a key goal of solubilization.
Aqueous Solubility Very low (Predicted)Confirmed by high logP and crystalline nature. This is the central challenge to address.[2]
Pre-formulation Workflow

The initial characterization of the API should follow a systematic process to ensure all critical data for a developability assessment is captured.

Caption: Logical workflow for pre-formulation characterization.

Formulation Strategies: A Multi-pronged Approach

Given the physicochemical profile, several strategies can be pursued. For early preclinical studies, the simplest approach that meets the required concentration and stability is always preferred.[2]

Oral Administration Formulations

Oral gavage is a common route for preclinical testing.[1] The primary goal is to create a homogenous formulation for accurate dosing.

  • pH-Adjusted Solutions: Leveraging the pKa of ~4.31, creating an aqueous solution by adding a base (e.g., NaOH) to form the sodium salt is the most straightforward approach. This can increase solubility by several orders of magnitude.[6][7]

  • Co-solvent Systems: If pH adjustment alone is insufficient or undesirable, mixtures of water and water-miscible solvents like polyethylene glycol (PEG 400), propylene glycol (PG), or ethanol can be used.[2][8] A key risk is drug precipitation upon dilution with gastrointestinal fluids.[2]

  • Surfactant-Based Systems: Non-ionic surfactants such as polysorbate 80 (Tween® 80) or Solutol® HS 15 can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility.[8]

  • Lipid-Based Systems: Given the high logP, dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) is a highly viable strategy.[6][9] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media.[10]

  • Suspensions: If a stable solution at the target concentration cannot be achieved, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) is a fallback option.

Parenteral Administration Formulations

Intravenous (IV) formulations must be sterile, isotonic, and free of particulates, imposing stricter constraints.

  • Aqueous Solutions: As with oral solutions, pH adjustment and co-solvents are primary tools. However, the choice and concentration of excipients must be carefully managed to avoid hemolysis, irritation, and toxicity.[2][7]

  • Lipid Emulsions: For highly lipophilic drugs, oil-in-water emulsions can serve as effective carriers, mimicking natural lipoproteins.[11][12] These are complex systems but can significantly improve tolerability and alter biodistribution.[12]

  • Micellar Solutions: Using surfactants to form micelles can solubilize the drug for IV administration. The potential for surfactant-related toxicities must be carefully evaluated.[12][13]

Experimental Protocols

The following protocols are designed to be starting points. Researchers must validate each formulation for their specific dose requirements and study duration.

Protocol 1: Systematic Vehicle Screening for Oral/Parenteral Formulation

Objective: To efficiently screen a panel of pharmaceutically acceptable excipients to identify promising vehicles for solubilizing this compound.

Methodology:

  • Preparation: Accurately weigh 5-10 mg of the API into multiple 2 mL glass vials.

  • Vehicle Addition: Add 1 mL of each test vehicle (see table below) to a corresponding vial. This provides a clear target concentration (e.g., 5 or 10 mg/mL).

  • Energy Input: Vortex each vial vigorously for 2 minutes. If dissolution is incomplete, place the vials on a shaker at room temperature for 4 hours. Gentle heating (e.g., 40°C) can be applied if necessary, but the sample should be re-equilibrated to room temperature to check for precipitation.

  • Visual Assessment (Kinetic Solubility): After mixing, visually inspect each vial against a light and dark background for any undissolved particles or haziness. Record observations as "Clear Solution," "Hazy," or "Suspension."

  • Equilibrium Assessment: Allow vials with clear solutions to stand undisturbed at room temperature for 24 hours. Re-examine for any signs of precipitation (crystallization or amorphous crashing out). This is a critical self-validating step to avoid dosing a supersaturated, unstable solution.

  • Confirmation: For the most promising vehicles, confirm the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

Table of Recommended Screening Vehicles:

ClassVehicleRoute SuitabilityRationale
Aqueous Buffers PBS, pH 7.4Oral, IVBaseline aqueous solubility.
0.1 N NaOHOral, IVpH adjustment to form soluble salt.
Co-solvents PEG 400Oral, IVCommon, low-toxicity solubilizer.[2][7]
Propylene GlycolOral, IVAnother widely used co-solvent.[2][7]
30% Solutol® HS 15 in waterOral, IVPotent non-ionic surfactant/solubilizer.[8]
20% Tween® 80 in waterOral, IVCommon, well-tolerated surfactant.[8]
Lipids Corn Oil / Sesame OilOral, SC, IMFor highly lipophilic compounds.[6]
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution for IV Administration

Objective: To prepare a sterile, aqueous solution of this compound at a target concentration of 5 mg/mL by forming its sodium salt.

Causality: By raising the pH of the solution well above the API's pKa (~4.31), we shift the equilibrium from the poorly soluble free acid form (R-COOH) to the highly soluble deprotonated salt form (R-COO⁻ Na⁺).

Caption: Mechanism of solubilization via pH adjustment.

Methodology:

  • Calculation: For a 10 mL batch at 5 mg/mL, 50 mg of API is required. Calculate the molar equivalent of 1N NaOH needed to fully neutralize the API.

  • API Addition: Weigh 50.0 mg of this compound into a sterile 20 mL vial.

  • Vehicle Addition: Add approximately 8 mL of Sterile Water for Injection (WFI). The API will form a slurry.

  • pH Adjustment: While stirring with a sterile magnetic stir bar, slowly add 1N NaOH dropwise. Monitor the dissolution. Continue adding base until all solid material has dissolved.

  • Final Volume: Once a clear solution is obtained, q.s. to 10.0 mL with WFI.

  • Final Check: Measure the final pH to ensure it is within a physiologically acceptable range (typically 7.0-8.5 for IV).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile final container.

  • Validation: Before use, visually inspect the final product for any particulates or precipitation. Confirm the concentration via HPLC-UV.

Stability Validation: An Essential Check

A prepared formulation must be stable for the intended duration of use.

  • Short-Term Stability: Prepare a batch of the lead formulation and store aliquots under intended study conditions (e.g., room temperature on the benchtop) and refrigerated (2-8°C).

  • Analysis: At time points relevant to the study (e.g., 0, 4, 8, 24 hours), analyze the aliquots for:

    • Appearance: Visual check for clarity, color change, or precipitation.

    • pH: Ensure pH remains within the target range.

    • Concentration & Purity: Use a stability-indicating HPLC method to quantify the API and detect any potential degradants.

Conclusion and Authoritative Recommendations

The successful preclinical formulation of this compound hinges on a systematic approach that directly addresses its poor aqueous solubility. Based on its physicochemical profile, pH adjustment to form a soluble salt is the most highly recommended primary strategy due to its simplicity and effectiveness. Should higher concentrations be required, co-solvent systems based on PEG 400 or surfactant-based vehicles with Solutol® HS 15 or Tween® 80 are logical next steps. The protocols provided herein offer a robust starting point, but it is incumbent upon the researcher to rigorously validate the chosen formulation for concentration, stability, and compatibility with the specific animal model and study design.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: this compound | C16H24O2 | CID 8167134. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: [Lipid vehicles for the parenteral administration of drugs (1): emulsions]. Source: Nutricion Hospitalaria. URL: [Link]

  • Title: Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Source: CNS Neuroscience & Therapeutics. URL: [Link]

  • Title: [Lipid vehicles for the parenteral administration of drugs (2): liposomes]. Source: Nutricion Hospitalaria. URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Source: American Pharmaceutical Review. URL: [Link]

  • Title: Controlled biodistribution of highly lipophilic drugs with various parenteral formulations. Source: Journal of Controlled Release. URL: [Link]

  • Title: Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Source: ResearchGate. URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs. Source: World Pharma Today. URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations. Source: ResearchGate. URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Source: Journal of Formulation Science & Bioavailability. URL: [Link]

  • Title: Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Source: Altasciences. URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations. Source: Pharmaceutical Research. URL: [Link]

  • Title: The Selection of Excipients for Oral Solid Dosage Forms. Source: In Pharmaceutical Manufacturing and Technology. URL: [Link]

  • Title: A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Source: Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(3,5-di-tert-butylphenyl)acetic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-di-tert-butylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this highly lipophilic molecule in aqueous environments. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound is a carboxylic acid derivative with a molecular weight of 248.36 g/mol and a molecular formula of C₁₆H₂₄O₂[1]. A key predictor of its behavior in aqueous solutions is its high calculated octanol-water partition coefficient (LogP) of 4.7, which indicates significant lipophilicity and, consequently, poor water solubility[1]. The presence of the two bulky tert-butyl groups on the phenyl ring contributes to this hydrophobicity, while the carboxylic acid group provides a handle for pH-dependent solubility manipulation.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem[1]
Molecular Weight 248.36 g/mol PubChem[1]
Calculated LogP 4.7PubChem[1]
CAS Number 42288-54-0PubChem[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The high lipophilicity, evidenced by a calculated LogP of 4.7, is the primary reason for the poor aqueous solubility of this compound[1]. The large, nonpolar di-tert-butylphenyl group dominates the molecular properties, making it energetically unfavorable to dissolve in polar solvents like water. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its interaction with water molecules.

Q2: I've tried vortexing and heating, but the compound precipitates out of my aqueous buffer upon cooling. What is happening?

A2: This is a common phenomenon for compounds with poor thermodynamic solubility. Heating can temporarily increase the kinetic solubility, allowing the compound to dissolve. However, as the solution cools, the system returns to a lower energy state, and the thermodynamically favored state is for the hydrophobic molecules to aggregate and precipitate out of the polar aqueous environment. This indicates that a simple physical agitation or temperature increase is insufficient to overcome the intrinsic insolubility of the molecule.

Q3: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?

A3: This is a common and often successful strategy. Dimethyl sulfoxide (DMSO) is a strong organic solvent that will readily dissolve this compound. However, when this DMSO stock is diluted into an aqueous buffer, the compound may still precipitate if the final concentration of the compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture. The key is to ensure the final concentration of DMSO is sufficient to maintain solubility, but also compatible with your experimental system, as high concentrations of DMSO can be toxic to cells or interfere with assays.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: While the toxicological properties have not been fully investigated, it is recommended to handle this compound with standard laboratory precautions. This includes wearing protective gloves, clothing, and eye protection. Avoid breathing dust and ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately and thoroughly with water[2].

Troubleshooting Guides: Step-by-Step Solubilization Protocols

If you are encountering solubility issues, the following troubleshooting guides provide systematic approaches to enhance the aqueous solubility of this compound.

Guide 1: pH Adjustment

The carboxylic acid moiety of this compound can be deprotonated to form a more soluble carboxylate salt. This is a fundamental and highly effective strategy for increasing the aqueous solubility of acidic compounds.

Scientific Rationale: By increasing the pH of the aqueous solution above the pKa of the carboxylic acid, the equilibrium shifts towards the ionized (deprotonated) form. This charged carboxylate group can form more favorable ion-dipole interactions with water molecules, significantly enhancing solubility[3][4][5].

Experimental Protocol:

  • Prepare a stock solution of a suitable base: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add the desired volume of purified water or your buffer of choice. The compound will likely not dissolve at this stage.

  • Slowly add the basic solution dropwise while stirring or vortexing the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will be above the compound's pKa. For most carboxylic acids, a pH of 7.4 to 8.0 is a good starting point.

  • Adjust the final volume with your aqueous solvent to achieve the desired final concentration.

  • Verify the final pH and adjust as necessary. Be aware that lowering the pH back towards the pKa will likely cause precipitation.

pH_Adjustment_Workflow A Weigh Compound B Add Aqueous Solvent A->B C Add Base Dropwise (e.g., 1M NaOH) B->C D Monitor pH & Dissolution C->D Stirring D->C Incomplete Dissolution E Compound Dissolves (pH > pKa) D->E Complete Dissolution F Adjust to Final Volume & pH E->F

Caption: Workflow for solubilization via pH adjustment.

Guide 2: Utilizing Co-solvents

For applications where pH modification is not suitable, the use of water-miscible organic co-solvents can be an effective alternative.

Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system. This creates a more favorable environment for the lipophilic this compound to dissolve by weakening the hydrogen-bonding network of water and reducing the interfacial tension between the solute and the solvent[6][7].

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Ethanol 5-20% (v/v)Generally well-tolerated in biological systems.
Propylene Glycol 5-20% (v/v)Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400) 10-30% (v/v)Higher viscosity; very effective solubilizer.
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Excellent solubilizing power, but can have cellular effects.

Experimental Protocol:

  • Dissolve this compound in the chosen pure co-solvent to create a concentrated stock solution.

  • Prepare the aqueous buffer or medium.

  • Slowly add the co-solvent stock solution to the aqueous phase while vortexing or stirring vigorously. This dropwise addition into a stirred solution is crucial to avoid localized high concentrations that can lead to precipitation.

  • Do not exceed a final co-solvent concentration that is incompatible with your experimental system. Always run a vehicle control (buffer with the same final co-solvent concentration) in your experiments.

Co_Solvent_Workflow cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution A This compound B Pure Co-solvent (e.g., Ethanol, DMSO) C Concentrated Stock Solution B->C D Aqueous Buffer C->D Add Dropwise with Stirring E Final Solution

Caption: Co-solvent method for solubilization.

Guide 3: Surfactant-Based Solubilization

Surfactants can be used to create micellar formulations that encapsulate and solubilize hydrophobic compounds.

Scientific Rationale: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail. Above a certain concentration, the critical micelle concentration (CMC), they self-assemble into micelles in aqueous solutions. The hydrophobic tails form a core that can encapsulate the lipophilic this compound, while the hydrophilic heads face the aqueous environment, rendering the entire complex soluble[1][8][9].

Commonly Used Surfactants:

SurfactantTypeTypical Concentration
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2% (w/v)
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1% (w/v)

Experimental Protocol:

  • Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Add the weighed this compound to the surfactant solution.

  • Agitate the mixture, for example, by stirring or sonicating. Gentle heating may aid in the solubilization process.

  • Allow the solution to equilibrate. This can sometimes take an extended period. The solution should appear clear and free of particulates.

Guide 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic di-tert-butylphenyl portion of the molecule can be encapsulated within this hydrophobic cavity, forming a host-guest complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water[2][10][11].

Commonly Used Cyclodextrins:

CyclodextrinKey Feature
β-Cyclodextrin (β-CD) Less soluble in water itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Much higher aqueous solubility, often preferred.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a charged structure.

Experimental Protocol:

  • Prepare an aqueous solution of the chosen cyclodextrin. HP-β-CD is a good starting choice due to its high water solubility.

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours or overnight. This allows time for the inclusion complex to form.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the dissolved compound in the filtrate can then be determined analytically (e.g., by HPLC-UV).

Solubilization_Mechanisms cluster_0 Surfactant Micelle cluster_1 Cyclodextrin Inclusion Complex A Surfactant Monomers B B C Hydrophobic Core (Encapsulates Compound) D Cyclodextrin E E F Hydrophobic Cavity (Encapsulates Compound)

Caption: Visual representation of surfactant and cyclodextrin solubilization mechanisms.

Summary and Final Recommendations

The poor aqueous solubility of this compound is a direct consequence of its chemical structure. A systematic approach to formulation development is recommended:

  • Start with pH adjustment: This is often the simplest and most effective method if your experimental system can tolerate a slightly basic pH.

  • Explore co-solvents: If pH adjustment is not an option, using a co-solvent like ethanol or DMSO is a robust second choice. Always be mindful of the final co-solvent concentration and its potential impact on your assay.

  • Consider advanced formulations: For more challenging applications, or when developing a final formulation, surfactants and cyclodextrins offer powerful solutions for significant solubility enhancement.

By understanding the underlying scientific principles and following these structured troubleshooting guides, researchers can successfully overcome the solubility challenges posed by this compound and achieve reliable and reproducible experimental results.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

  • Kumari, A., et al. (2020). Solubility, Thermodynamic Properties, and Derived Excess Properties of Benzoic Acid in (Acetic Acid + Water) and (Acetic Acid + Toluene) Binary Mixtures. Journal of Chemical & Engineering Data, 65(4), 1894-1904. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045–2076. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
  • Google Patents. (1989).
  • Google Patents. (2013).
  • ResearchGate. (n.d.). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
  • National Institutes of Health. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • Avdeef, A. (2001). pH-metric solubility. 1. Solubility-pH profiles from Bjerrum plots. Gibbs pKa and the solubility-dissociation constant product. Pharmaceutical Research, 18(10), 1365-1373.
  • Thermo Fisher Scientific. (n.d.). 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid. [Link]

  • National Institutes of Health. (2009). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ChemistryViews. (2024). Room-Temperature C(sp³)–C(sp²) Bond Formation from Alcohols and Aryl Acids. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • YouTube. (2023). How Do Acids And Bases Alter Compound Solubility? [Link]

  • National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]

Sources

Technical Support Center: Purification of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(3,5-di-tert-butylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from common reaction byproducts. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The expected impurities are highly dependent on the synthetic route employed. However, some common byproducts include:

  • Unreacted Starting Materials: Such as 3,5-di-tert-butylbenzyl halide or the corresponding alcohol, depending on your chosen synthesis.

  • Neutral Byproducts: For instance, if a Grignard reaction is used for carboxylation, homocoupling of the Grignard reagent can lead to the formation of biphenyl derivatives.[1][2]

  • Side-Reaction Products: The Willgerodt-Kindler reaction, another route to phenylacetic acids, can sometimes yield thioamides as intermediates which, if hydrolysis is incomplete, may contaminate the final product.[3][4][5]

  • Isomeric Impurities: Depending on the selectivity of the reactions, other positional isomers of the desired product might be formed.

Q2: I have a crude reaction mixture containing this compound. What is the best initial purification strategy?

A2: For a mixture containing a carboxylic acid like this compound, an acid-base extraction is an excellent and highly effective first step to separate it from neutral and basic impurities.[6][7][8] The carboxylic acid can be converted to its water-soluble carboxylate salt by treatment with an aqueous base (like sodium bicarbonate or sodium hydroxide), allowing for the removal of water-insoluble neutral byproducts by extraction with an organic solvent.[9] The carboxylic acid can then be recovered by acidifying the aqueous layer.[6][7]

Q3: My purified this compound is not a solid at room temperature, but rather an oil or a sticky gum. What could be the issue?

A3: This is a common issue that can arise from several factors:

  • Residual Solvent: The presence of residual organic solvent from the extraction or chromatography steps can prevent the compound from solidifying. Ensure your product is thoroughly dried under vacuum.

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization. The presence of structurally similar byproducts is a likely cause.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an amorphous solid or an oil at room temperature.

Further purification by recrystallization from a suitable solvent system or by column chromatography is recommended to address this.[10]

Q4: I am trying to visualize my compound on a silica gel TLC plate, but it is streaking badly. How can I fix this?

A4: Streaking of carboxylic acids on silica gel TLC is a frequent problem due to the interaction between the acidic proton of the carboxyl group and the silica gel. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[10] This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Troubleshooting Guide

This section provides a systematic approach to troubleshoot common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Acid-Base Extraction
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Extraction into Aqueous Layer Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to deprotonate the carboxylic acid fully. Use a stronger base if necessary (e.g., NaOH instead of NaHCO₃).The efficiency of the extraction depends on the complete conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[9]
Incomplete Precipitation upon Acidification Add acid dropwise while vigorously stirring and monitoring the pH with litmus or a pH meter until the solution is distinctly acidic (pH < pKa of the carboxylic acid - 2). Cool the solution in an ice bath to decrease the solubility of the acid.The carboxylic acid will precipitate out of the aqueous solution only when it is fully protonated and its solubility limit is exceeded. Lower temperatures generally reduce the solubility of organic compounds in water.[7]
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions by reducing the mutual solubility of the organic and aqueous phases.
Issue 2: Impurities Persist After Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent Choice Perform a solvent screen to find a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent.[11]
Co-precipitation of Impurities Ensure slow cooling of the saturated solution to allow for the formation of well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.Slow crystal growth favors the incorporation of only the desired molecules into the crystal lattice, leading to higher purity.
Insufficient Purity for Recrystallization If the crude material is highly impure, consider performing column chromatography prior to recrystallization.Recrystallization is most effective when the desired compound is the major component of the mixture.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of this compound from neutral byproducts.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[10]

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Ice bath

  • Litmus paper or pH meter

Procedure:

  • Dissolve the crude reaction mixture in an appropriate volume of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • The organic layer, containing neutral impurities, can be dried and concentrated to recover those compounds if desired.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus paper) and a precipitate forms.[10]

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry it under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of solid this compound.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., a mixture of toluene and hexanes, or aqueous ethanol)[11][12]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

Purification_Workflow cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_final_purification Final Purification Crude_Mixture Crude Reaction Mixture Acid_Base Perform Acid-Base Extraction Crude_Mixture->Acid_Base Organic_Layer Organic Layer (Neutral Byproducts) Acid_Base->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Carboxylate Salt) Acid_Base->Aqueous_Layer Separate Acidify Acidify Aqueous Layer Aqueous_Layer->Acidify Precipitate Precipitated Acid Acidify->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: General purification workflow for this compound.

References

  • University of California, Davis. Acid-Base Extraction. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Wikipedia. Willgerodt rearrangement. Available from: [Link]

  • Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Available from: [Link]

  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Available from: [Link]

  • ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]

  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available from: [Link]

  • ACS Publications. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available from: [Link]

  • Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids!. Available from: [Link]

Sources

stability of 2-(3,5-di-tert-butylphenyl)acetic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-di-tert-butylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the stability of this compound under various experimental and storage conditions. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is an organic compound featuring a phenylacetic acid core with two bulky tert-butyl groups on the aromatic ring. The stability of this molecule is influenced by its functional groups: the carboxylic acid and the substituted phenyl ring. While specific stability data for this exact compound is not extensively published, we can infer its likely behavior based on the known chemistry of phenylacetic acids and the influence of the di-tert-butyl substitution.

The bulky tert-butyl groups are known to provide steric hindrance, which can protect the molecule from certain degradation pathways. This steric shielding may enhance the overall stability of the compound compared to unsubstituted phenylacetic acid. However, like other carboxylic acids, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to light or oxidizing agents.

This guide provides a comprehensive overview of the potential stability issues, troubleshooting advice, and protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light and moisture. Storage in a cool, dry, and dark place is recommended. A standard laboratory freezer at -20°C is a suitable condition for long-term storage to minimize the risk of thermal degradation.

Q2: How stable is this compound in solution?

A: The stability in solution depends on the solvent and pH. In neutral, aprotic solvents, the compound is expected to be relatively stable for short periods at room temperature. However, in aqueous solutions, the stability will be pH-dependent. Acidic or basic conditions can promote hydrolysis of the carboxylic acid group, although this is generally a slow process for carboxylic acids themselves compared to their derivatives like esters or amides.[1][2] For prolonged storage of solutions, it is advisable to prepare them fresh or store them at low temperatures (e.g., -20°C or -80°C).

Q3: Is this compound sensitive to light?

A: Phenylacetic acid derivatives can be susceptible to photodegradation. Aromatic systems can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. It is recommended to handle the compound and its solutions in amber vials or under low-light conditions to minimize exposure.[3]

Q4: What are the likely degradation pathways for this molecule?

A: Based on its structure, the potential degradation pathways include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be induced by heat or certain catalytic conditions.

  • Oxidation: The phenyl ring and the benzylic carbon are potential sites for oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods. This could lead to the formation of hydroxylated or carbonylated byproducts.[4][5]

  • Hydrolysis: While the carboxylic acid itself is the product of hydrolysis of its derivatives, under extreme conditions, further reactions could occur, though this is less common.

Q5: How do the tert-butyl groups affect the stability?

A: The two tert-butyl groups provide significant steric hindrance around the phenyl ring. This can sterically protect the ring and the benzylic position from attack by certain reagents, potentially slowing down some degradation reactions. This steric shielding is a common strategy in medicinal chemistry to enhance metabolic stability.

Troubleshooting Guide: Stability-Related Issues

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or unexpected experimental results over time. Degradation of the compound in stock solutions.Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot and freeze them at -20°C or -80°C. Perform a quick purity check of the stock solution using a suitable analytical method like HPLC before use.
Appearance of new peaks in chromatograms of stored samples. Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify potential degradants. Review the storage conditions (temperature, light exposure, solvent) and optimize them to minimize degradation.
Discoloration of the solid compound or solutions. Potential oxidative or photodegradation.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. Always use amber vials or protect solutions from light.
Inconsistent results between different batches of the compound. Variation in initial purity or presence of impurities that catalyze degradation.Always source high-purity material from reputable suppliers. It is good practice to characterize a new batch of the compound upon receipt to establish a baseline purity profile.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[3][6]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade acetonitrile and water

  • Suitable HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Repeat with 1 M HCl if no degradation is observed.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Repeat with 1 M NaOH if no degradation is observed.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light.

  • Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples along with an unstressed control sample using a developed HPLC method. A good starting point for the mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection without being so extensive that secondary degradation occurs.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under specific storage conditions.

Procedure:

  • Prepare multiple aliquots of the solid compound and solutions in the desired solvent and container closure system.

  • Store the samples under the intended long-term storage conditions (e.g., -20°C, 5°C, and 25°C/60% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove an aliquot from each storage condition.

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Plot the purity of the compound as a function of time for each storage condition to determine the rate of degradation and establish a shelf-life.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_stress Stress Conditions cluster_compound This compound cluster_degradation Potential Degradation Products Heat Heat Compound C₁₆H₂₄O₂ Heat->Compound Decarboxylation Decarboxylation Product (e.g., 1,3-di-tert-butyl-5-methylbenzene) Heat->Decarboxylation Acid/Base Acid/Base Acid/Base->Compound Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Compound Photodegradation Photodegradation Products Light (UV/Vis)->Photodegradation Oxidizing Agents (H2O2) Oxidizing Agents (H2O2) Oxidizing Agents (H2O2)->Compound Oxidation Oxidized Products (e.g., hydroxylated or carbonylated derivatives) Oxidizing Agents (H2O2)->Oxidation Compound->Decarboxylation Compound->Oxidation Compound->Photodegradation

Caption: Potential degradation pathways of this compound.

Conclusion

Understanding the stability of this compound is crucial for its effective use in research and development. While this compound may exhibit enhanced stability due to its bulky tert-butyl groups, it is still prudent to handle and store it with care. By following the guidelines and protocols outlined in this technical support guide, researchers can ensure the integrity of their samples and the validity of their experimental data. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile.

References

  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD, 5(6).
  • ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions.
  • Zhang, Y., et al. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Journal of Environmental Sciences, 17(2), 271-5.
  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Indian Academy of Sciences (Chemical Sciences), 95(3), 303-307.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • ChemSrc. (n.d.).
  • ChemScene. (n.d.). 42288-54-0 | this compound.
  • BLDpharm. (n.d.). 42288-53-9|2-(3-(tert-Butyl)phenyl)acetic acid.
  • Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • ResearchGate. (n.d.). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach.
  • MDPI. (n.d.).
  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • ResearchGate. (n.d.). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.
  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • IJCRT.org. (2023).
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • MDPI. (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.
  • Springer. (2023).
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.). Degradation of peracetic acid and hydrogen peroxide. Three independent....
  • Global Science Journals. (n.d.). Simultaneous determination of triacetin, acetic ether, butyl acetate and amorolfine hydrochloride in amorolfine liniment by HPLC.
  • Estonian Academy Publishers. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 4365-63-3 | 2-((4-(tert-Butyl)phenyl)thio)acetic acid.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered substrate, 2-(3,5-di-tert-butylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this particular molecule. The bulky di-tert-butylphenyl group presents significant steric hindrance, which can impede standard coupling protocols and lead to low yields or reaction failure.[1][2]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve successful and efficient amide bond formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low to no yield of the desired amide product. What are the likely causes?

A1: Low or no product yield when coupling this compound is a common issue primarily stemming from the significant steric hindrance imparted by the two tert-butyl groups.[1] This bulkiness can interfere with the reaction at several key stages.

Primary Causes:

  • Inefficient Carboxylic Acid Activation: The steric bulk surrounding the carboxylic acid can hinder the approach of the coupling reagent, leading to incomplete formation of the active intermediate (e.g., an O-acylisourea or active ester).[1] Standard coupling reagents may not be sufficiently reactive to overcome this barrier.

  • Slow Aminolysis of the Activated Intermediate: Even if the active ester is formed, the steric hindrance can slow down the subsequent nucleophilic attack by the amine. This can lead to the decomposition of the activated intermediate before the amine can react, especially if the amine itself is also sterically hindered.

  • Side Reactions of the Activated Intermediate: A common side reaction with carbodiimide reagents is the formation of an N-acylurea, which is an inactive byproduct.[3] This occurs when the activated O-acylisourea intermediate undergoes an O-to-N acyl transfer. Additives like HOBt or HOAt are used to minimize this side reaction by trapping the O-acylisourea to form a more stable active ester.[3]

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1] This is why a non-nucleophilic base is crucial in the reaction mixture.

Q2: I am observing the formation of a significant amount of N-acylurea byproduct. How can I prevent this?

A2: N-acylurea formation is a well-documented side reaction in carbodiimide-mediated couplings, particularly with sterically hindered acids.[3][4]

Strategies to Minimize N-Acylurea Formation:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement and more readily undergoes aminolysis. OxymaPure is another effective, non-explosive alternative.[3]

  • Choice of Carbodiimide: The structure of the carbodiimide itself can influence the rate of N-acylurea formation. While DCC and DIC are common, EDC is often preferred for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[3][5]

  • Pre-activation Time: Minimize the time the carboxylic acid is in contact with the carbodiimide before the addition of the amine and the additive. A common procedure is to pre-activate the carboxylic acid with the coupling reagent and the additive for a short period before introducing the amine.

Q3: The reaction is very slow, and even after extended reaction times, the starting materials are not fully consumed. What can I do to increase the reaction rate?

A3: Slow reaction rates are expected with this substrate. Several factors can be adjusted to accelerate the coupling.

Methods to Increase Reaction Rate:

  • More Powerful Coupling Reagents: For sterically demanding couplings, phosphonium and aminium/uronium salt reagents are generally more effective than carbodiimides.[6] Reagents like HATU, HBTU, PyBOP, and COMU are known to facilitate difficult couplings.[7] HATU is particularly effective for sterically hindered amino acids due to the formation of a highly reactive OAt-active ester.[5][8]

  • Elevated Temperatures: Carefully increasing the reaction temperature can significantly enhance the reaction rate. However, this must be balanced with the potential for increased side reactions, such as racemization if chiral centers are present.

  • Solvent Choice: Polar aprotic solvents like DMF or NMP are generally good choices for amide coupling reactions as they can help to solvate the charged intermediates.[3] For particularly difficult couplings, exploring different solvents may be beneficial.

  • In Situ Acyl Fluoride Formation: An alternative strategy for highly hindered substrates is the in situ formation of an acyl fluoride.[9] Reagents like TFFH or BTFFH can convert the carboxylic acid to the corresponding acyl fluoride, which is highly reactive towards amines.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: There is no single "best" reagent, as the optimal choice depends on the specific amine being coupled and other reaction parameters. However, for a sterically hindered acid like this, more powerful activating agents are generally recommended.

Comparison of Coupling Reagents:

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective, widely available.[5]Prone to N-acylurea formation and racemization without additives.[3][5] Less effective for hindered substrates.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization.[7]Can have moderate stability in solution. BOP produces a carcinogenic byproduct (HMPA).[3]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery high reactivity, excellent for hindered systems, low racemization.[2][5] Solutions in DMF are generally stable.More expensive than carbodiimides.

For this compound, HATU is often a top choice due to its high reactivity and ability to overcome steric hindrance.[7][10]

Q2: What is the role of the base in the coupling reaction, and which one should I use?

A2: A non-nucleophilic base is essential in coupling reactions that use phosphonium or aminium/uronium salts.[3] Its primary roles are:

  • To deprotonate the carboxylic acid, forming the carboxylate anion which then attacks the coupling reagent.[8]

  • To neutralize any acidic byproducts formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

The most commonly used bases are N,N-diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA).[8] For reactions where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred.[3]

Q3: What are the ideal solvent and temperature conditions?

A3:

  • Solvent: Anhydrous polar aprotic solvents are standard. Dimethylformamide (DMF) is the most common choice.[8] Dichloromethane (DCM) and N-methyl-2-pyrrolidone (NMP) are also frequently used.[1][3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1][10]

  • Temperature: Most coupling reactions are initially attempted at room temperature (20-25 °C).[1] For slow reactions involving hindered substrates, the temperature can be carefully increased to 40-60 °C. Monitoring the reaction for the formation of byproducts at higher temperatures is essential.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction should be monitored by a suitable analytical technique to determine the point of completion and to check for the formation of side products. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any byproducts by their mass-to-charge ratio, and can quantify the relative amounts of each species.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[1][9]

This protocol is a robust starting point for the coupling of this compound.

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture. The solution may change color.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered substrate, reaction times may range from 4 to 24 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation[10][11][13]

This protocol is an excellent alternative for particularly challenging couplings where other methods have failed.

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.3 equivalents) and a fluorinating agent such as BTFFH (1.5 equivalents) in anhydrous DCM.

  • Add DIPEA (4.5 equivalents) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Seal the vessel and heat the reaction at an elevated temperature (e.g., 80 °C) overnight (approximately 12-16 hours). Caution: Heating a sealed vessel containing a volatile solvent like DCM will cause overpressure. Ensure the reaction vessel is appropriate for these conditions.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification reactant_node reactant_node reagent_node reagent_node product_node product_node Acid Carboxylic Acid Activation Activation of Carboxylic Acid Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Solvent Anhydrous Solvent (e.g., DMF) Activation->Coupling Active Intermediate Quench Quench Reaction Coupling->Quench Crude Product Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Desired Amide Purification->Product

Caption: General workflow for amide bond formation.

Troubleshooting Logic for Low Yield

TroubleshootingLogic problem_node problem_node cause_node cause_node solution_node solution_node Start Low or No Yield Cause1 Incomplete Activation? Start->Cause1 Cause2 Slow Coupling? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1a Use stronger reagent (HATU, PyBOP) Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Consider Acyl Fluoride Route Cause2->Solution2b Solution3a Add HOBt/HOAt (if using carbodiimide) Cause3->Solution3a Solution3b Ensure Anhydrous Conditions Cause3->Solution3b

Sources

Technical Support Center: Degradation Pathways of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-(3,5-di-tert-butylphenyl)acetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. The insights provided here are based on established principles of chemical degradation and metabolism of structurally related compounds.

I. Conceptual Framework: Predicted Degradation Pathways

Given the absence of direct literature on the degradation of this compound, we can predict its degradation pathways based on the known behavior of its structural components: the di-tert-butylated phenol moiety and the arylacetic acid side chain. The bulky tert-butyl groups introduce significant steric hindrance, which is expected to influence the rate and course of degradation.

The primary predicted degradation routes include:

  • Oxidative attack on the tert-butyl groups: This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids.

  • Aromatic ring hydroxylation and cleavage: A common pathway in the microbial degradation of phenolic compounds.

  • Decarboxylation of the acetic acid side chain: This can occur through photolytic or oxidative processes.[1][2][3][4][5]

  • Side-chain oxidation: The acetic acid side chain itself can be a target for oxidation.

These predicted pathways are visualized in the following diagram:

Predicted Degradation Pathways cluster_oxidation Oxidative Degradation cluster_decarboxylation Decarboxylation This compound This compound tert-Butyl Oxidation Products tert-Butyl Oxidation Products This compound->tert-Butyl Oxidation Products Oxidation Ring Hydroxylation/Cleavage Products Ring Hydroxylation/Cleavage Products This compound->Ring Hydroxylation/Cleavage Products Oxidation Side-Chain Oxidation Products Side-Chain Oxidation Products This compound->Side-Chain Oxidation Products Oxidation 3,5-di-tert-butyltoluene 3,5-di-tert-butyltoluene This compound->3,5-di-tert-butyltoluene Photolytic/Oxidative Decarboxylation

Caption: Predicted degradation pathways of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most probable initial degradation products I should be looking for?

Based on studies of structurally similar compounds like butylated hydroxytoluene (BHT), the initial degradation steps are likely to involve oxidation of the tert-butyl groups or the aromatic ring.[6] Therefore, you should target the following potential metabolites:

  • Mono- and di-hydroxylated species: Resulting from the oxidation of one or both tert-butyl groups.

  • Carboxylic acid derivatives: Arising from further oxidation of the hydroxylated tert-butyl groups.

  • Phenolic derivatives: Formed by hydroxylation of the aromatic ring.

  • Decarboxylation product: 3,5-di-tert-butyltoluene, resulting from the loss of the acetic acid moiety.

Q2: Which analytical techniques are best suited for monitoring the degradation of this compound and its metabolites?

A multi-platform analytical approach is recommended due to the potential for a wide range of degradation products with varying polarities.

Analytical TechniqueTarget AnalytesSample PreparationKey Advantages
GC-MS Parent compound, less polar metabolites (e.g., 3,5-di-tert-butyltoluene)Liquid-liquid extraction, Solid-phase extraction, Derivatization (e.g., silylation)Excellent separation for volatile and semi-volatile compounds, confident identification through mass spectral libraries.[7]
LC-MS/MS Parent compound, polar metabolites (e.g., hydroxylated and carboxylated products)Direct injection (for aqueous samples), SPEHigh sensitivity and selectivity for polar and non-volatile compounds, structural information from fragmentation patterns.[8]
HPLC-UV Parent compound and major UV-active metabolitesDirect injection, SPERobust and widely available for quantitative analysis of known compounds.[9]
Q3: Is this compound likely to undergo photodegradation?

Yes, arylacetic acids are known to be susceptible to photodecarboxylation, especially upon irradiation with UV light.[1][2] This process would lead to the formation of 3,5-di-tert-butyltoluene. The quantum yield of this reaction can be influenced by factors such as pH and the presence of photosensitizers.

Q4: What are the primary challenges I can expect when studying the degradation of this molecule?

The significant steric hindrance imparted by the two tert-butyl groups is the central challenge. This can lead to:

  • Slower degradation rates: Compared to less substituted analogues.

  • Incomplete degradation: The bulky structure may resist complete mineralization by microorganisms.

  • Atypical degradation pathways: The steric hindrance might favor less common degradation routes.

III. Troubleshooting Guides

Problem 1: Incomplete or Slow Degradation

Symptoms:

  • The concentration of the parent compound decreases slowly over time.

  • A significant portion of the parent compound remains even after prolonged incubation or treatment.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Steric Hindrance The bulky tert-butyl groups can physically block enzymatic or chemical attack on the aromatic ring and acetic acid side chain.1. Enhance Oxidative Conditions: For chemical degradation, consider using stronger oxidizing agents or advanced oxidation processes (e.g., Fenton chemistry, ozonation). 2. Acclimatize Microbial Cultures: For biodegradation, gradually expose the microbial consortium to increasing concentrations of the target compound to select for and enrich strains capable of its degradation.[10] 3. Use Specialized Microorganisms: Screen for bacterial or fungal strains known to degrade sterically hindered phenols or aromatic compounds.[11][12]
Suboptimal Reaction Conditions pH, temperature, and oxygen availability can significantly impact the rate of both chemical and biological degradation.1. Optimize pH: Systematically vary the pH of the reaction medium to find the optimum for the desired degradation pathway. 2. Temperature Control: Ensure the temperature is optimal for the chosen chemical reaction or microbial culture. 3. Aeration: For aerobic biodegradation, ensure adequate oxygen supply through shaking or sparging.
Problem 2: Difficulty in Identifying Degradation Products

Symptoms:

  • Disappearance of the parent compound is observed, but no clear degradation products are detected.

  • A complex mixture of unidentified peaks appears in the chromatogram.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Low Concentration of Intermediates Degradation intermediates may be transient and exist at very low concentrations.1. Time-Course Sampling: Collect samples at multiple time points to capture the formation and subsequent degradation of intermediates. 2. Concentration Techniques: Use solid-phase extraction (SPE) to concentrate the analytes from a larger sample volume. 3. High-Sensitivity Instrumentation: Employ high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) for sensitive detection and accurate mass measurement of unknown compounds.
Formation of Complex Mixtures Multiple degradation pathways occurring simultaneously can lead to a large number of products.1. Multi-dimensional Chromatography: Use 2D-GC or 2D-LC to improve the separation of complex mixtures. 2. Targeted vs. Untargeted Analysis: Start with a targeted analysis for expected products, then perform an untargeted screen to identify unexpected metabolites.
Lack of Reference Standards Authentic standards for potential degradation products are often not commercially available.1. Tentative Identification: Use high-resolution mass spectrometry to determine the elemental composition of unknown peaks. Propose structures based on fragmentation patterns and known degradation pathways of similar compounds. 2. Chemical Synthesis: If a key intermediate is identified, consider custom synthesis of a reference standard for confirmation.
Problem 3: Non-Reproducible Analytical Results

Symptoms:

  • Significant variation in quantitative results between replicate experiments.

  • Inconsistent detection of certain degradation products.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Matrix Effects Components in the sample matrix (e.g., soil, wastewater) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.1. Thorough Sample Cleanup: Implement a robust sample preparation protocol, such as multi-stage SPE or liquid-liquid extraction, to remove interfering matrix components.[13] 2. Use of Internal Standards: Spike samples with a stable isotope-labeled internal standard of the parent compound to correct for matrix effects and variations in sample processing. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Analyte Instability The parent compound or its degradation products may be unstable under the analytical conditions (e.g., high temperature in the GC inlet, pH of the LC mobile phase).1. Method Optimization: Evaluate the stability of the analytes under different analytical conditions. For GC-MS, consider using a lower inlet temperature or derivatization to improve stability. For LC-MS, adjust the mobile phase pH and composition. 2. Proper Sample Storage: Store samples and extracts at low temperatures and protected from light to prevent degradation prior to analysis.

IV. Experimental Protocols

Protocol 1: General Procedure for Biodegradation Screening

This protocol provides a starting point for assessing the biodegradability of this compound using a mixed microbial culture.

  • Prepare a minimal salts medium: A standard recipe such as Bushnell-Haas medium is a good starting point.

  • Inoculum: Use an activated sludge from a municipal or industrial wastewater treatment plant. Acclimatize the sludge by exposing it to low concentrations of the test compound for several weeks.

  • Experimental Setup:

    • In a series of sterile flasks, add the minimal salts medium.

    • Add this compound to achieve the desired starting concentration (e.g., 10-50 mg/L).

    • Inoculate the flasks with the acclimatized sludge.

    • Include control flasks:

      • Abiotic control: Medium + test compound (no inoculum) to assess abiotic degradation.

      • Inoculum control: Medium + inoculum (no test compound) to monitor the background activity of the microorganisms.

  • Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30°C) for a period of several weeks.

  • Sampling and Analysis:

    • Periodically withdraw samples from each flask.

    • Filter the samples to remove biomass.

    • Analyze the filtrate for the parent compound and potential degradation products using LC-MS/MS or GC-MS.

Protocol 2: Sample Preparation for GC-MS Analysis of Degradation Products

This protocol is suitable for the extraction and derivatization of the parent compound and non-polar degradation products from aqueous samples.

  • Extraction:

    • To 100 mL of the aqueous sample, add a suitable internal standard.

    • Adjust the pH to < 2 with a strong acid (e.g., HCl).

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane or hexane) three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Transfer a 100 µL aliquot of the extract to a GC vial.

    • Evaporate to dryness under nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Caption: Workflow for GC-MS sample preparation.

V. References

  • Taylor & Francis. (n.d.). Alkylphenols – Knowledge and References. Retrieved from [Link]

  • Okazaki, T., Utsumi, M., Okano, K., Zhang, Z., & Sugiura, N. (2008). Degradation Characteristics of Alkylphenols Using Electrochemical Treatment. Journal of the Society of Agricultural Structures, Japan, 39(1), 17-24.

  • Rimpro India. (n.d.). Alkylphenol Ethoxylate. Retrieved from [Link]

  • Isobe, K., Mohri, K., Taga, J., et al. (1993). Photodecarboxylation of Arylacetic Acids. Chemical and Pharmaceutical Bulletin, 41(5), 953-955.

  • Wang, Y., et al. (2024). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Environmental Pollution, 340, 122731.

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Retrieved from [Link]

  • R Discovery. (2017). UV light-mediated decarboxylative cross-Coupling reaction of aryl acetic acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-Light-Catalyzed Decarboxylation of Aryl acetic acids for the Construction of Aromatic Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. Retrieved from [Link]

  • EPA. (2007). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • IEEE Xplore. (2011). Characteristic and Metabolic pathways of 2,6-Di-tert-butylphenol degradation by Alcaligenes F-3-4. Retrieved from [Link]

  • Molecules. (2016). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Method development of phenolic acid profiling analysis as tert-butyldimethylsilyl derivative by gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Retrieved from [Link]

  • PubMed. (1983). Metabolic studies in the rat with 2,4,6-tri-t-butylphenol: a haemorrhagic antioxidant structurally related to butylated hydroxytoluene. Retrieved from [Link]

  • Appchem. (n.d.). 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Semantic Scholar. (2024). Biodegradation of 2,4 - Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. Retrieved from [https://www.semanticscholar.org/paper/Biodegradation-of-2%2C4-Di-Tert-Butylphenol-(2%2C4-by-Adolf-Din/3a7c8e9b6b7a5e9f8d9b8e8a8c8e8a8a8a8a8a8a]([Link]

  • PubMed Central. (n.d.). The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection Methods for DBPs. Retrieved from [Link]

  • Frontiers in Microbiology. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Retrieved from [Link]

  • Publisso. (2025). tert‐Butyl acetate. Retrieved from [Link]

  • PubMed. (1999). Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3,5-Di-tert-butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(3,5-di-tert-butylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights to anticipate and overcome common challenges encountered during large-scale production.

Introduction: Strategic Considerations for Scale-Up

The synthesis of this compound presents unique challenges at scale, primarily due to the steric hindrance imposed by the two tert-butyl groups. This steric bulk can significantly impact reaction kinetics, yield, and impurity profiles. Careful selection of the synthetic route and precise control of reaction parameters are paramount for a successful and efficient scale-up campaign. This guide will explore the three most common synthetic pathways, outlining their respective challenges and providing detailed troubleshooting protocols.

Synthetic Pathway Analysis and Troubleshooting

Three primary synthetic routes are commonly employed for the preparation of this compound. The selection of the optimal pathway will depend on factors such as raw material availability, equipment constraints, safety considerations, and desired purity of the final product.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Final Product 3,5-Di-tert-butylacetophenone 3,5-Di-tert-butylacetophenone A Willgerodt-Kindler Reaction 3,5-Di-tert-butylacetophenone->A 3,5-Di-tert-butylbenzyl Halide 3,5-Di-tert-butylbenzyl Halide B Grignard Synthesis 3,5-Di-tert-butylbenzyl Halide->B C Cyanation-Hydrolysis 3,5-Di-tert-butylbenzyl Halide->C Product This compound A->Product B->Product C->Product

Caption: Overview of synthetic routes to this compound.

Route 1: Willgerodt-Kindler Reaction

This classical reaction transforms an aryl alkyl ketone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. While seemingly straightforward, scale-up presents several challenges.[1][2]

Start 3,5-Di-tert-butylacetophenone Step1 Thioamidation (Sulfur, Morpholine) Start->Step1 Intermediate 2-(3,5-Di-tert-butylphenyl)thioacetamide Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 End This compound Step2->End

Caption: Willgerodt-Kindler reaction workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Willgerodt-Kindler reaction is sluggish and gives low yields. What can I do?

A1: Incomplete Conversion and Low Yield

  • Causality: The Willgerodt-Kindler reaction often requires high temperatures (typically >150 °C) and prolonged reaction times to overcome the activation energy, especially with sterically hindered substrates.[3] Insufficient heating or premature termination of the reaction are common causes of low conversion.

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure uniform and consistent heating. On a larger scale, thermal gradients can be a significant issue.[4] Utilize a well-agitated reactor with a reliable heating mantle or oil bath. Monitor the internal reaction temperature closely.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Do not rely solely on time. The reaction may require extended reflux (12-24 hours or more) for completion, especially at larger scales.

    • Reagent Stoichiometry: Ensure an adequate excess of sulfur and morpholine (or another secondary amine) is used.

Q2: I am observing significant amounts of byproducts. What are they and how can I minimize them?

A2: Byproduct Formation

  • Causality: At elevated temperatures, side reactions can become more prevalent. Common byproducts include unreacted starting material, the corresponding amide from premature hydrolysis of the thioamide, and various sulfur-containing impurities.

  • Troubleshooting & Optimization:

    • Temperature Optimization: While high temperatures are necessary, excessive heat can promote decomposition and side reactions. Conduct a temperature optimization study to find the optimal balance between reaction rate and selectivity.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Q3: The hydrolysis of the thioamide intermediate is incomplete. How can I drive it to completion?

A3: Incomplete Hydrolysis

  • Causality: The hydrolysis of the sterically hindered 2-(3,5-di-tert-butylphenyl)thioacetamide can be slow. Both acidic and basic conditions can be employed, but each has its drawbacks. Strong acidic hydrolysis can sometimes lead to dehydration or other side reactions, while basic hydrolysis requires elevated temperatures and may not be as efficient.

  • Troubleshooting & Optimization:

    • Choice of Hydrolysis Conditions: For acidic hydrolysis, a mixture of a strong acid like sulfuric acid in aqueous acetic acid is often effective.[3] For basic hydrolysis, a concentrated solution of sodium or potassium hydroxide in a high-boiling solvent like ethylene glycol can be used to achieve the necessary temperature.

    • Phase Transfer Catalysis: In some cases, the use of a phase-transfer catalyst can facilitate the hydrolysis of thioamides, although this is less common for this specific substrate.[5]

Route 2: Grignard Synthesis

This route involves the formation of a Grignard reagent from 3,5-di-tert-butylbenzyl halide, followed by carboxylation with carbon dioxide. The primary challenge in this pathway is the efficient formation and reaction of the sterically hindered Grignard reagent.[6][7][8]

Start 3,5-Di-tert-butylbenzyl Halide Step1 Grignard Formation (Mg, Ether) Start->Step1 Intermediate 3,5-Di-tert-butylbenzylmagnesium Halide Step1->Intermediate Step2 Carboxylation (CO2), then Acid Workup Intermediate->Step2 End This compound Step2->End Start 3,5-Di-tert-butylbenzyl Halide Step1 Cyanation (NaCN or KCN, PTC) Start->Step1 Intermediate 3,5-Di-tert-butylbenzyl Cyanide Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 End This compound Step2->End

Caption: Cyanation-Hydrolysis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key safety precautions for handling sodium cyanide on a large scale?

A1: Cyanide Handling and Safety

  • Causality: Sodium cyanide is a highly toxic substance. Ingestion, inhalation, or skin contact can be fatal. It reacts with acids to produce highly toxic hydrogen cyanide gas.

  • Mitigation and Best Practices:

    • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a contained reactor system. A dedicated cyanide antidote kit (e.g., amyl nitrite) should be readily available, and personnel must be trained in its use.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For large-scale operations, a full-face respirator with a cyanide-specific cartridge may be necessary.

    • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

Q2: The cyanation reaction is slow. How can I improve the reaction rate?

A2: Sluggish Cyanation Reaction

  • Causality: The reaction between the organic halide and the inorganic cyanide salt occurs at the interface of two immiscible phases (solid-liquid or liquid-liquid). Poor mixing or low solubility of the cyanide salt can limit the reaction rate.

  • Troubleshooting & Optimization:

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended for scaling up this reaction. [9][10]The PTC facilitates the transfer of the cyanide anion into the organic phase, dramatically increasing the reaction rate.

    • Solvent Choice: A polar aprotic solvent like DMSO or DMF can be used to dissolve the cyanide salt, but this can complicate product isolation. A two-phase system with a PTC is often more practical for scale-up.

    • Temperature: Gently heating the reaction mixture can increase the rate, but be mindful of potential side reactions.

Q3: The hydrolysis of the 3,5-di-tert-butylbenzyl cyanide is proving difficult. What conditions are recommended?

A3: Difficult Nitrile Hydrolysis

  • Causality: The steric hindrance from the tert-butyl groups can make the nitrile group less accessible to hydrolysis. Harsh conditions are often required, which can lead to byproduct formation.

  • Troubleshooting & Optimization:

    • Strong Acid or Base: As with the thioamide hydrolysis, forcing conditions are typically necessary. Refluxing in a strong acid (e.g., 50% H2SO4) or a strong base (e.g., 40% NaOH) is common. [11] * Monitoring: The reaction should be carefully monitored for the disappearance of the nitrile and the formation of the carboxylic acid. Incomplete hydrolysis can lead to the formation of the corresponding amide as an impurity.

    • Workup: After hydrolysis, a careful neutralization and extraction procedure is required to isolate the carboxylic acid product.

Purification and Crystallization at Scale

The final step in any synthesis is the purification of the product to meet the required specifications. For this compound, which is a solid at room temperature, crystallization is the preferred method of purification.

Q1: What is a good solvent system for the crystallization of this compound?

A1: Solvent Selection for Crystallization

  • General Principles: An ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It should also be a poor solvent for the major impurities.

  • Recommended Solvents:

    • Heptane or Hexane: These non-polar solvents are often good choices for crystallizing relatively non-polar compounds like this compound.

    • Aqueous Ethanol or Isopropanol: A mixture of an alcohol and water can also be an effective solvent system. The product is typically dissolved in the alcohol at reflux, and water is added until the solution becomes turbid. The solution is then cooled slowly to induce crystallization. [3] * Toluene: For larger scale crystallizations, toluene can be a suitable solvent.

Q2: I am having trouble removing a persistent impurity during crystallization. What can I do?

A2: Impurity Removal

  • Causality: Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by simple crystallization.

  • Troubleshooting & Optimization:

    • Re-crystallization: A second crystallization from a different solvent system can often be effective.

    • Charcoal Treatment: If the impurity is colored, a treatment with activated charcoal can be used to adsorb the colored species.

    • Melt Crystallization: For very high purity requirements, melt crystallization can be an effective, albeit more specialized, technique. [12][13]

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets quality standards.

Analytical Technique Application Key Parameters to Monitor
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative impurity profiling.Disappearance of starting materials, appearance of product and byproducts.
Gas Chromatography (GC) Quantitative analysis of volatile starting materials and byproducts.Purity of starting materials, presence of residual solvents.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the product and non-volatile impurities.Assay and purity of the final product, detection of related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the final product and any isolated impurities.Chemical shifts, integration, and coupling constants consistent with the desired structure.
Mass Spectrometry (MS) Confirmation of molecular weight of the product and identification of unknown impurities.Molecular ion peak corresponding to the product's molecular weight.
Melting Point Assessment of final product purity.A sharp melting point range close to the literature value.

Conclusion

The successful scale-up synthesis of this compound is a challenging yet achievable endeavor. A thorough understanding of the potential pitfalls associated with each synthetic route, coupled with careful process optimization and robust analytical monitoring, is the key to a successful outcome. This guide provides a framework for addressing the most common challenges, but it is important to remember that each scale-up project is unique and may require further process development and refinement.

References

Please note that while the following links were verified at the time of publication, their availability may change.

  • Grignard Reaction. (n.d.). Retrieved from a general organic chemistry resource.
  • PTC Cyanation. (n.d.). PTC Organics, Inc. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).
  • Analytical Methods. (n.d.).
  • Submitted by D. Bryce-Smith and ET Blues. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Question about Grignard reagent synthesis. (2016, February 25). Reddit. Retrieved from [Link]

  • Process Intensification Using Phase Transfer Catalysts. (n.d.). Research Publish Journals. Retrieved from [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Preparation of tertiary Grignard reagents. (2022, March 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of Asymmetric Phase-transfer Catalyst... (n.d.). ResearchGate.
  • (PDF) Recent advances in the Willgerodt–Kindler reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.). Google Patents.
  • 20.13 Reaction of Organometallic Reagents with CO2. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Melt Crystallization. (n.d.). Shanghai DODGEN Chemical Technology Co., Ltd. Retrieved from [Link]

  • Preparation of Carboxylic acid from nitriles|Acetic acid|Methyl Cyanide| Organic Chemistry|Class-12|. (2023, February 12). YouTube. Retrieved from [Link]

  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (n.d.). NIH.
  • Process for the simultaneous production of hydrogen cyanide and acetic acid. (n.d.). Google Patents.
  • Acetic Acid. (n.d.). Retrieved from a pharmacopeia or chemical standards website.
  • Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. (n.d.).
  • Process for hydrolysis of nitriles. (n.d.). Google Patents.
  • Crystallization. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Acetic acid can be prepared by the hydrolysis of a. Ethanal b. Ethanol c... (n.d.). Filo. Retrieved from [Link]

  • Automated and Selective Product Removal for Lab-Scale Draft Tube Baffle Crystallizer Under Vacuum Operation. (n.d.). MDPI. Retrieved from [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). PMC - NIH. Retrieved from [Link]

  • Crystal clear purification solutions. (n.d.). Sulzer. Retrieved from [Link]

  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. (2024, February 21). PMC - NIH. Retrieved from [Link]

  • The thermal decomposition of acetic acid. (n.d.). Journal of the Chemical Society B. Retrieved from [Link]

  • 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Willgerodt‐Kindler reaction. (n.d.). ResearchGate.
  • Willgerodt–Kindler rearrangement to benzofuranyl acetic acid 3a. (n.d.). ResearchGate.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Primitive thioesterification/hydrolysis reaction cycles for dissipative assemblies. (n.d.). ChemRxiv. Retrieved from [Link]

  • Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. (2022, December 5). NIH. Retrieved from [Link]

Sources

minimizing side reactions in the synthesis of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-di-tert-butylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, supported by mechanistic insights and established protocols.

I. Overview of Synthetic Strategy & Potential Pitfalls

The synthesis of this compound typically involves a sequence of reactions, each with its own potential for side-product formation. A common and effective route begins with the Friedel-Crafts acylation of 1,3-di-tert-butylbenzene, followed by a reduction of the resulting ketone, and subsequent conversion to the final carboxylic acid product. The bulky tert-butyl groups, while directing the substitution to the desired positions, also introduce significant steric hindrance that can influence reaction pathways and favor undesired side reactions.

This guide will address specific troubleshooting questions related to the following key transformations:

  • Friedel-Crafts Acylation: Introduction of the acetyl group.

  • Ketone Reduction: Conversion of the aryl ketone to an ethyl group.

  • Side-Chain Functionalization: Conversion of the ethyl group to the acetic acid moiety.

Below is a workflow diagram illustrating the primary synthetic route and the stages where critical side reactions can occur.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Functionalization & Hydrolysis A 1,3-Di-tert-butylbenzene B 3',5'-Di-tert-butylacetophenone A->B Acyl Chloride, AlCl3 C 1-Ethyl-3,5-di-tert-butylbenzene B->C Reduction SR1 Polyacylation B->SR1 Excess Acylating Agent SR2 Incomplete Reduction B->SR2 Steric Hindrance D 1-(1-Bromoethyl)-3,5-di- tert-butylbenzene C->D NBS, Initiator E 2-(3,5-Di-tert-butylphenyl) acetonitrile D->E NaCN SR3 Elimination (Styrene formation) D->SR3 Strong Base F 2-(3,5-Di-tert-butylphenyl) acetic acid E->F H3O+, Heat SR4 Incomplete Hydrolysis E->SR4 Hindered Nitrile

Caption: General synthetic workflow for this compound highlighting key stages prone to side reactions.

II. Troubleshooting Guide & FAQs

Part A: Friedel-Crafts Acylation
Question 1: I'm observing significant amounts of polyacylated byproducts in my Friedel-Crafts reaction. How can I improve the selectivity for the monoacylated product, 3',5'-di-tert-butylacetophenone?

Answer:

Polyacylation is a common issue in Friedel-Crafts reactions.[1] The initial product, an alkyl-substituted benzene, is often more reactive than the starting material because alkyl groups are activating.[1] However, in the case of acylation, the product ketone is deactivated due to the electron-withdrawing nature of the carbonyl group, which should inherently prevent further acylation.[2] The issue in your case likely stems from the reaction conditions.

Causality & Solution:

  • Stoichiometry of Lewis Acid: The product ketone forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation requires the use of at least a stoichiometric amount of the catalyst. If you are using catalytic amounts, uncomplexed product ketone, which is less deactivated, might be present, leading to a second acylation. Ensure you are using at least 1.1 equivalents of AlCl₃.

  • Order of Addition: To minimize the concentration of the reactive acylating agent at any given time, add the acyl chloride (or anhydride) slowly to the mixture of the 1,3-di-tert-butylbenzene and AlCl₃. This ensures that the electrophile reacts as it is generated, reducing the chance of di-acylation.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity. High temperatures can overcome the deactivating effect of the first acyl group.

Troubleshooting Decision Tree for Polyacylation:

FC_Acylation_Troubleshooting Start Polyacylation Observed Q1 Check AlCl3 Stoichiometry Start->Q1 A1_Yes Using >1.1 eq. Q1->A1_Yes Yes A1_No Using <1.1 eq. Q1->A1_No No Q2 Review Addition Procedure A1_Yes->Q2 Fix1 Increase AlCl3 to 1.1-1.2 eq. A1_No->Fix1 Fix1->Q2 A2_Slow Slow addition of acyl chloride Q2->A2_Slow Slow A2_Fast Rapid/Bulk addition Q2->A2_Fast Fast Q3 Check Reaction Temperature A2_Slow->Q3 Fix2 Implement slow, dropwise addition A2_Fast->Fix2 Fix2->Q3 A3_Low Controlled at 0-5 °C Q3->A3_Low Low A3_High Room Temp or Higher Q3->A3_High High End Monoacylation Optimized A3_Low->End Fix3 Maintain temperature at 0-5 °C A3_High->Fix3 Fix3->End

Caption: Decision-making workflow for troubleshooting polyacylation in Friedel-Crafts reactions.

Part B: Ketone Reduction
Question 2: I'm struggling with the reduction of 3',5'-di-tert-butylacetophenone. The Clemmensen reduction is giving low yields and the Wolff-Kishner reduction seems to be very slow. What are the likely causes and what is the best approach?

Answer:

The reduction of this sterically hindered ketone to 1-ethyl-3,5-di-tert-butylbenzene is indeed challenging. Both the Clemmensen and Wolff-Kishner reductions have limitations with sterically hindered substrates.[3][4]

Clemmensen Reduction (Zn(Hg), HCl):

  • Problem: The strongly acidic conditions are required for this reaction.[5][6][7] However, the bulky tert-butyl groups may hinder the ketone's access to the surface of the zinc amalgam, leading to incomplete reaction.

  • Side Reactions: Acid-sensitive groups on your molecule, if any, will not be compatible.[5]

Wolff-Kishner Reduction (H₂NNH₂, KOH, heat):

  • Problem: The formation of the hydrazone intermediate can be slow for sterically hindered ketones.[3][4][8] The high temperatures required (often >180 °C) can also lead to decomposition.[3][9]

  • Side Reactions: The highly basic conditions are unsuitable for base-sensitive substrates.[3][8] Azine formation, where the hydrazone reacts with another molecule of the ketone, is a common side reaction.[8]

Recommended Solution: The Huang-Minlon Modification of the Wolff-Kishner Reduction

This modification significantly improves yields and reduces reaction times for hindered ketones.[4] It involves using a high-boiling point solvent like diethylene glycol and conducting the reaction in one pot.

Experimental Protocol: Huang-Minlon Reduction

  • Hydrazone Formation: To a solution of 3',5'-di-tert-butylacetophenone (1.0 eq) in diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

  • Water Removal: Heat the mixture to reflux (around 110-120 °C) for 1-2 hours to form the hydrazone. Then, remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to 190-200 °C.

  • Decomposition: Reattach the reflux condenser and maintain the temperature at 190-200 °C for 3-4 hours until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with dilute HCl and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterStandard Wolff-KishnerHuang-Minlon ModificationAdvantage of Modification
Temperature Often requires sealed tube at >200 °C190-200 °C at atmospheric pressureSafer and more practical
Reaction Time Can be >24 hours4-6 hoursIncreased efficiency
Yield Often low for hindered ketonesSignificantly improvedBetter for challenging substrates
Procedure Often requires pre-formation and isolation of hydrazoneOne-pot procedureSimpler workflow
Part C: Side-Chain Functionalization & Hydrolysis
Question 3: During the conversion of 1-(1-bromoethyl)-3,5-di-tert-butylbenzene to the corresponding nitrile, I am getting a significant amount of a styrene byproduct. How can I prevent this elimination reaction?

Answer:

The formation of 1,3-di-tert-butyl-5-vinylbenzene is a classic example of an E2 elimination reaction competing with the desired Sₙ2 substitution. This is particularly favored when using a strong, sterically hindered base. Cyanide salts (NaCN, KCN) are not only nucleophiles but also basic enough to promote elimination, especially with secondary halides.

Causality & Solution:

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are generally preferred for Sₙ2 reactions with cyanide as they solvate the cation, leaving a "naked," highly reactive cyanide anion. However, this high reactivity can also increase the rate of elimination. Using a less polar solvent or a protic solvent like ethanol/water can sometimes suppress elimination, but may also slow down the desired substitution.

  • Phase-Transfer Catalysis (PTC): This is the most effective method to minimize elimination in this case. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the cyanide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[10][11][12] This creates a "soft" nucleophilic environment that favors Sₙ2 over E2. The reaction can be run under milder conditions, further disfavoring elimination.

Experimental Protocol: Nitrile Synthesis via Phase-Transfer Catalysis

  • Setup: In a round-bottom flask, combine 1-(1-bromoethyl)-3,5-di-tert-butylbenzene (1.0 eq) in a non-polar solvent like toluene.

  • Reagents: Add an aqueous solution of sodium cyanide (1.5-2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Reaction: Stir the two-phase mixture vigorously at a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.

Question 4: The final hydrolysis of 2-(3,5-di-tert-butylphenyl)acetonitrile to the carboxylic acid is very slow and requires harsh conditions, leading to decomposition. Are there milder methods?

Answer:

The steric hindrance from the two tert-butyl groups ortho to the side chain makes the nitrile group less accessible for hydrolysis. Standard strong acid or base hydrolysis often requires prolonged heating, which can lead to side reactions like decarboxylation or charring.

Causality & Solution:

  • Steric Hindrance: The bulky tert-butyl groups shield the nitrile carbon from nucleophilic attack by water or hydroxide ions.

  • Intermediate Amide Stability: The intermediate amide is also sterically hindered, making its subsequent hydrolysis to the carboxylic acid the rate-limiting step.

Recommended Solution: Two-Step Hydrolysis or PTC-assisted Hydrolysis

  • Controlled Basic Hydrolysis to the Amide: Using basic hydrogen peroxide (Radziszewski reaction conditions) can often convert the nitrile to the primary amide under relatively mild conditions. The amide can then be isolated and hydrolyzed separately under acidic conditions, which is often cleaner.

  • Phase-Transfer Catalyzed Hydrolysis: Similar to the nitrile synthesis, PTC can be employed for the hydrolysis. Using a strong base like NaOH in a biphasic system with a catalyst can accelerate the reaction at lower temperatures.[13]

Experimental Protocol: PTC-Assisted Basic Hydrolysis

  • Setup: Combine the 2-(3,5-di-tert-butylphenyl)acetonitrile (1.0 eq) and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) (5-10 mol%) in a suitable solvent like toluene.

  • Reagents: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Reaction: Heat the mixture with vigorous stirring at around 100 °C. The reaction time is significantly reduced compared to traditional methods.[13] Monitor the disappearance of the nitrile and intermediate amide.

  • Work-up: After completion, cool the mixture, dilute with water, and separate the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted starting material. Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry.

III. References

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Phase-transfer catalyzed asymmetric arylacetate alkylation | Request PDF - ResearchGate. Available at: [Link]

  • Wolff-Kishner Reduction - YouTube. Available at: [Link]

  • Wolff–Kishner reduction - Wikipedia. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Clemmensen reduction . Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • Phase-transfer catalyzed asymmetric arylacetate alkylation - R Discovery. Available at: [Link]

  • Clemmensen reduction - Wikipedia. Available at: [Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications - Allen Overseas. Available at: [Link]

  • Clemmensen Reduction - GeeksforGeeks. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]

  • Grignard Reagent & Reactions: Organic Synthesis Guide - Studylib. Available at: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]

  • Grignard side reactions : r/chemistry - Reddit. Available at: [Link]

  • Reactions of Grignard reagents - Organic chemistry teaching - WordPress.com. Available at: [Link]

  • Friedel–Crafts reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • some aspects of the willgerodt–kindler reaction and - Semantic Scholar. Available at: [Link]

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction . Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. Available at: [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene . Available at: [Link]

  • The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog. Available at: [Link]

  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL . Available at: [Link]

  • CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents. Available at:

  • Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine - ResearchGate. Available at: [Link]

  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents. Available at:

  • Effects of acetic acid addition methods on butyl acetate enzymatic synthesis - ResearchGate. Available at: [Link]

  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Refining Purification Techniques for 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(3,5-di-tert-butylphenyl)acetic acid is a sterically hindered aromatic carboxylic acid. Its bulky tert-butyl groups significantly influence its solubility, reactivity, and crystallization behavior, often presenting unique challenges during purification. This guide provides field-proven insights and troubleshooting strategies to address common issues encountered by researchers and drug development professionals. Our focus is on the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.

Section 1: Foundational Troubleshooting - Initial Work-up & Extraction

The journey to a pure compound begins with a clean and efficient initial work-up. Problems at this stage will cascade and complicate downstream purification steps.

Frequently Asked Questions (FAQs):

Q1: I've completed the synthesis, and after quenching the reaction, I'm unsure about the best extraction procedure. What's the standard approach?

A1: The standard approach is a liquid-liquid extraction based on the acidic nature of your target compound. After quenching the reaction (e.g., with 1 M HCl), your product will be in its neutral, protonated form. You can then extract it into an organic solvent like diethyl ether or ethyl acetate. Subsequently, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, pulling it into the aqueous layer as a carboxylate salt. This step is crucial for separating it from neutral or basic impurities that remain in the organic phase. Finally, re-acidifying the aqueous layer will precipitate your crude product, which can be collected by filtration.[1][2]

Q2: During my basic wash with sodium bicarbonate, I'm seeing a lot of emulsion that won't separate. What's causing this and how can I fix it?

A2: Emulsion formation is common when dealing with complex organic molecules. It's often caused by finely dispersed solids or surfactants formed in-situ. To resolve this:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can help break it up.

Q3: After re-acidifying the basic wash, my product is precipitating as an oil instead of a solid. What should I do?

A3: This phenomenon, known as "oiling out," suggests that the melting point of the impure product is below the current temperature of the solution, or that the concentration is too high.

  • Ice Bath Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.

  • Slow Acid Addition: Add the acid dropwise with vigorous stirring to avoid localized high concentrations of the product.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystallization.

  • Solvent Addition: If it remains an oil, you may need to extract the oil into an organic solvent, dry the organic layer, and concentrate it to obtain the crude solid for further purification.

Section 2: Mastering Recrystallization

Recrystallization is the most powerful and economical technique for purifying solid compounds. Success hinges on selecting the right solvent system and executing the procedure correctly.

Core Principles of Recrystallization

The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" Solvent is too nonpolar; Compound melting point is below the solvent's boiling point; Cooling is too rapid.1. Add a more polar co-solvent (e.g., a few drops of ethanol into a hexane solution).2. Switch to a lower-boiling point solvent.3. Allow the solution to cool slowly to room temperature before moving to an ice bath.
No Crystals Form Solution is too dilute; Solution is supersaturated but lacks nucleation sites; Compound is too soluble in the chosen solvent.1. Boil off some solvent to increase concentration.2. Scratch the inner surface of the flask with a glass rod.3. Add a "seed crystal" from a previous batch.4. Cool the solution for a longer period or in a colder bath.5. If all else fails, evaporate the solvent and attempt recrystallization with a different solvent system.
Poor Recovery Too much solvent was used; Premature crystallization during hot filtration; Crystals were filtered before crystallization was complete.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure the filtration funnel and receiving flask are pre-heated before hot filtration.3. Ensure the flask has been cooled in an ice bath for at least 20-30 minutes before filtration.
Crystals are Colored Colored impurities are trapped in the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product).2. Perform a preliminary purification by column chromatography.
Experimental Protocol: Recrystallization from a Solvent Pair (Toluene/Hexanes)

This protocol is a robust starting point for this compound. Toluene acts as the "good" solvent, while hexanes act as the "poor" solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel with fluted filter paper and filter the hot solution into a clean, pre-heated flask.

  • Induce Crystallization: While the solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot toluene to just re-dissolve the precipitate, ensuring the solution is saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point and obtain an NMR spectrum to confirm purity.

Section 3: Navigating Column Chromatography

When recrystallization is ineffective, or for separating complex mixtures, flash column chromatography is the method of choice.

Logical Workflow for Chromatography

ChromatographyWorkflow cluster_TLC 1. TLC Analysis cluster_Solvent 2. Solvent Selection cluster_Column 3. Column Purification tlc_plate Spot crude material on TLC plate develop Develop in various solvent systems (e.g., Hexane/EtOAc) tlc_plate->develop visualize Visualize under UV light develop->visualize calc_rf Calculate Rf values visualize->calc_rf select_solvent Choose a system where the target compound has an Rf of ~0.3-0.4 calc_rf->select_solvent Inform pack_column Pack column with silica gel in the chosen mobile phase select_solvent->pack_column Guide load_sample Load crude product elute Elute with mobile phase, collecting fractions analyze_fractions Analyze fractions by TLC combine Combine pure fractions & evaporate PurityAnalysis Purified_Product Purified Product NMR ¹H & ¹³C NMR Spectroscopy Purified_Product->NMR Structural Confirmation & Impurity Detection HPLC Reverse-Phase HPLC Purified_Product->HPLC Quantitative Purity (%) MP Melting Point Analysis Purified_Product->MP Qualitative Purity Check (Sharpness of range) MS Mass Spectrometry Purified_Product->MS Molecular Weight Verification

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 2-(3,5-di-tert-butylphenyl)acetic acid versus Celecoxib in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the novel compound 2-(3,5-di-tert-butylphenyl)acetic acid and the well-established selective COX-2 inhibitor, Celecoxib. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanistic differences between a traditional non-steroidal anti-inflammatory drug (NSAID) scaffold and a selective inhibitor.

Introduction and Rationale

The management of pain and inflammation is a cornerstone of modern medicine, with non-steroidal anti-inflammatory drugs (NSAIDs) being one of the most widely utilized therapeutic classes. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a significant therapeutic challenge. COX-1 is constitutively expressed and plays a vital role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is inducible at sites of inflammation.[1]

Traditional NSAIDs often inhibit both isoforms, leading to a high incidence of gastrointestinal side effects. This has driven the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing the risks associated with COX-1 inhibition.[2]

This guide compares This compound , a compound representing the phenylacetic acid class of traditional NSAIDs, with Celecoxib , a diaryl-substituted pyrazole and a highly selective COX-2 inhibitor.[3] By examining their mechanisms, comparative efficacy data from relevant studies, and the experimental protocols used for their evaluation, we aim to provide a clear framework for assessing novel anti-inflammatory compounds.

Compound Profiles and Mechanism of Action

This compound: A Phenylacetic Acid Derivative

This compound belongs to a class of compounds structurally related to well-known NSAIDs like Diclofenac. Its core structure features a phenylacetic acid moiety, which is known to interact with the active site of COX enzymes. The bulky di-tert-butyl groups on the phenyl ring significantly influence its steric and electronic properties, which in turn dictate its binding affinity and selectivity for the COX isoforms.

  • IUPAC Name: 2-(3,5-ditert-butylphenyl)acetic acid[4]

  • Molecular Formula: C₁₆H₂₄O₂[5]

  • Molecular Weight: 248.36 g/mol [4]

  • Predicted Mechanism: As a phenylacetic acid derivative, this compound is hypothesized to function as a non-selective inhibitor of both COX-1 and COX-2. The carboxylate group is expected to form a key ionic bond with a conserved arginine residue in the active site of both enzymes, while the substituted phenyl ring occupies the hydrophobic channel.

Celecoxib: The Archetypal Selective COX-2 Inhibitor

Celecoxib is a highly specific, reversible inhibitor of the COX-2 enzyme.[2] Its chemical structure is fundamentally different from traditional NSAIDs, featuring a sulfonamide side chain.[6]

  • IUPAC Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[3]

  • Mechanism of Action: The selectivity of Celecoxib is attributed to its ability to bind to a hydrophilic side pocket present in the active site of COX-2, which is absent in COX-1.[2] The polar sulfonamide group of Celecoxib fits into this pocket, allowing for a stable and selective interaction that blocks the conversion of arachidonic acid to prostaglandin precursors.[2][6] This selective inhibition allows Celecoxib to reduce inflammation and pain with a lower risk of the gastrointestinal adverse events commonly associated with non-selective NSAIDs.[1]

Mechanistic Comparison: The COX Inhibition Pathway

The fundamental difference between these two compounds lies in their interaction with the COX enzymes, which catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and homeostatic prostaglandins.

G cluster_membrane Cell Membrane cluster_pathways Prostaglandin Synthesis Pathways cluster_inhibitors Inhibitor Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Homeostatic Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Prostaglandins_Inflammatory Compound_A This compound (Non-Selective) Compound_A->COX1 Inhibits Compound_A->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Selectively Inhibits

Caption: Workflow for the in vitro COX-2 inhibition screening assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the heme cofactor.

  • Compound Addition: Add 2 µL of each diluted test compound to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution containing arachidonic acid and the fluorometric probe.

  • Data Measurement: Immediately place the plate in a microplate reader set to the appropriate excitation and emission wavelengths. Measure the fluorescence kinetically every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Trustworthiness: This protocol includes essential controls (no inhibitor, no enzyme) to ensure the observed effects are due to specific enzyme inhibition. Running a known inhibitor like Celecoxib in parallel serves as a positive control and validates the assay's performance. Repeating the assay for COX-1 allows for the determination of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), providing a quantitative measure of isoform specificity.

Conclusion and Future Directions

This guide establishes a comparative framework between this compound, a representative of traditional non-selective NSAIDs, and Celecoxib, a highly selective COX-2 inhibitor. The core distinction lies in their mechanism of action, which has profound implications for their therapeutic profiles, particularly concerning gastrointestinal safety. [1]While meta-analyses of existing NSAIDs suggest a potential trade-off between the high efficacy of some non-selective agents and the favorable safety profile of selective inhibitors, the precise performance of novel compounds can only be ascertained through direct experimental evaluation. [7][8] For drug development professionals, the path forward involves characterizing novel compounds like this compound using robust, validated protocols such as the in vitro COX inhibition assay described. Determining the IC₅₀ values for both COX-1 and COX-2 is a critical first step in understanding a compound's potential as a safe and effective anti-inflammatory agent. This initial screening provides the foundational data needed to justify progression to more complex cellular and in vivo models of pain and inflammation.

References

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link]

  • Mandal, A. (Reviewed by Robertson, S.). (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Patsnap Synapse. Retrieved from [Link]

  • Gotzsche, P. C. (2025, August 10). Comparative efficacy of antalgesics and non-steroidal anti-inflammatory drugs. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. PLOS ONE. Retrieved from [Link]

  • Loke, Y. K., et al. (2025, August 12). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. Retrieved from [Link]

  • Zhang, W., et al. (2025, October 22). Comparative efficacy and safety of acetaminophen, topical and oral non-steroidal anti-inflammatory drugs for knee osteoarthritis: evidence from a network meta-analysis of randomized controlled trials and real-world data. Osteoarthritis and Cartilage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

A Researcher's Guide to the Biological Target Validation of 2-(3,5-di-tert-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, objective comparison of experimental approaches to validate the biological target of 2-(3,5-di-tert-butylphenyl)acetic acid. Our focus is on the strategic application of biochemical, cellular, and in vivo methodologies to build a robust and translatable data package.

Initial searches for the biological target and mechanism of action of this compound did not yield specific, publicly available information. The compound is commercially available, and its structure is defined in chemical databases[1][2]. However, its biological activity and molecular targets are not well-documented in the scientific literature based on the initial search. This guide, therefore, outlines a comprehensive strategy for the de novo identification and validation of its biological target.

I. The Foundational Step: Target Identification and Initial Hypothesis Generation

Before validation can begin, a putative target or biological pathway must be identified. Phenotypic screening, where the effect of a compound is observed in a disease-relevant cellular or organismal model without a preconceived target, is a powerful starting point.[3]

Experimental Workflow: Phenotypic Screening

A logical workflow for phenotypic screening to identify the biological target of this compound would be as follows:

phenotypic_screening_workflow compound This compound cell_based_assay High-Content Imaging or Phenotypic Assay compound->cell_based_assay Treatment data_analysis Data Analysis & Hit Identification cell_based_assay->data_analysis Image/Data Acquisition target_id Target Identification (e.g., Proteomics, Genetics) data_analysis->target_id Identified Phenotype hypothesis Hypothesized Target target_id->hypothesis Putative Target(s)

Caption: Phenotypic screening workflow to generate initial hypotheses for the biological target.

Once a reproducible phenotype is observed, a multi-pronged approach is necessary to identify the molecular target responsible for this effect. Techniques such as thermal proteome profiling, affinity chromatography-mass spectrometry, or genetic screens (e.g., CRISPR-Cas9) can be employed.

II. Biochemical Assays: Direct Target Engagement and Mechanistic Insights

Biochemical assays provide a controlled, cell-free environment to directly measure the interaction between a compound and its putative target.[4][5] These assays are crucial for confirming direct binding and for elucidating the mechanism of action (e.g., inhibition, activation).

Comparison of Biochemical Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Enzyme Activity Assays Measures the effect of the compound on the catalytic activity of an enzyme target.Direct measure of functional modulation; high-throughput amenable.Requires a purified, active enzyme; may not be suitable for all target classes.
Binding Assays Detects the direct physical interaction between the compound and the target protein.Confirms direct target engagement; can determine binding affinity (Kd).Does not provide functional information; potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).Requires larger amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of the compound to a target immobilized on a sensor chip.Real-time kinetic data (kon, koff); high sensitivity.Requires specialized equipment; protein immobilization can affect activity.

Experimental Protocol: A Generic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the purified target enzyme to the desired concentration in an optimized assay buffer.

    • Prepare the substrate solution in the same assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound dilution series to the assay plate.

    • Add 10 µL of the diluted enzyme to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence, absorbance) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

III. Cell-Based Assays: Target Engagement and Functional Consequences in a Physiological Context

Cell-based assays are essential for validating that a compound engages its target within a living cell and elicits the expected downstream biological response.[6][7] These assays provide a more physiologically relevant context than biochemical assays.[4]

Workflow for Cellular Target Validation

cellular_validation_workflow cluster_target_engagement Target Engagement cluster_functional_response Functional Response cetsa Cellular Thermal Shift Assay (CETSA) nanoBRET NanoBRET™ Target Engagement Assay reporter_assay Reporter Gene Assay western_blot Western Blot for Downstream Signaling phenotypic_assay Cell Viability/ Proliferation Assay compound This compound Treatment compound->cetsa compound->nanoBRET compound->reporter_assay compound->western_blot compound->phenotypic_assay

Caption: Key cellular assays for validating target engagement and functional outcomes.

Comparison of Cellular Target Validation Methods

MethodPrincipleInformation GainedKey Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8]Confirms intracellular target engagement.Requires a specific antibody for the target protein; optimization of the melting temperature is crucial.
NanoBRET™ Target Engagement Assay Measures the proximity of a fluorescently labeled compound to a NanoLuc® luciferase-tagged target protein.Quantitative measurement of intracellular target affinity and residence time.Requires genetic modification of cells to express the fusion protein.
Reporter Gene Assays Measures the activity of a signaling pathway downstream of the target by quantifying the expression of a reporter gene (e.g., luciferase, GFP).Functional readout of target modulation in a cellular context.The reporter construct must be a reliable proxy for the endogenous signaling pathway.
Western Blotting Detects changes in the levels or post-translational modifications of downstream signaling proteins.Provides mechanistic insights into the cellular response to target modulation.Antibody specificity is critical; semi-quantitative.
IV. In Vivo Models: Establishing Preclinical Proof-of-Concept

In vivo studies are the ultimate test of target validation, providing evidence that modulating the target with the compound leads to a therapeutic effect in a living organism.[9][10][11] The choice of animal model is critical and should be based on the relevance of the target's role in the disease pathophysiology in that species.[10]

Key Considerations for In Vivo Target Validation

  • Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to demonstrate that the compound reaches the target tissue at a concentration sufficient to engage the target and elicit a biological response.[12]

  • Biomarkers: The use of validated biomarkers is crucial to confirm target engagement and to provide a quantitative measure of the compound's effect in vivo.

  • Genetic Models: Genetically engineered models (e.g., knockout or knock-in mice) can provide strong evidence for the on-target effects of the compound.[13][14]

Logical Framework for In Vivo Validation

in_vivo_validation_logic compound This compound pk_pd Pharmacokinetic/ Pharmacodynamic Studies compound->pk_pd Dosing biomarker Biomarker Analysis pk_pd->biomarker Target Engagement efficacy Efficacy in Disease Model biomarker->efficacy Functional Effect validation Preclinical Target Validation efficacy->validation Proof-of-Concept

Caption: A logical progression for in vivo target validation studies.

V. Conclusion: A Triangulated Approach to Target Validation

The validation of a biological target for a novel compound like this compound requires a rigorous, multi-faceted approach. By integrating data from biochemical, cellular, and in vivo studies, researchers can build a compelling case for the compound's mechanism of action and its therapeutic potential. This guide provides a framework for designing and interpreting these critical experiments, ultimately de-risking the progression of promising compounds into the drug development pipeline.

References

  • In Vivo Target Validation Using Biological Molecules in Drug Development. (n.d.). Google Books.
  • Zambrowicz, B. P., & Sands, A. T. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • Gama, L., & Chanda, S. K. (2009). In Vivo Target Validation Using Gene Invalidation, RNA Interference and Protein Functional Knockout Models: It Is the Time to Combine. Current Opinion in Pharmacology, 9(5), 669–676. [Link]

  • In Vivo Target Validation. (n.d.). Creative Biolabs.
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray.
  • In vivo target validation & efficacy. (n.d.). Labtoo.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Target & Lead Identification & Validation. (n.d.). Thermo Fisher Scientific - US.
  • Biochemical Assay Development. (n.d.). Charnwood Discovery.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Gilbert, D. F., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Biotechnology, 31(11), 1035–1041. [Link]

  • Cell Based Assays Development. (n.d.). Sygnature Discovery.
  • Identifying novel drug targets with computational precision. (2024). ScienceDirect. [Link]

  • Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865. [Link]

  • Target Validation. (n.d.). Cambridge MedChem Consulting.
  • Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(11), 4505–4509. [Link]

  • This compound. (n.d.). PubChem.
  • 42288-54-0 | this compound. (n.d.). ChemScene.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-(3,5-di-tert-butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target engagement and selectivity of the novel compound 2-(3,5-di-tert-butylphenyl)acetic acid. As drug development professionals, our primary goal is to characterize a molecule's behavior not only at its intended target but also across the broader biological landscape. Unforeseen interactions, or cross-reactivity, can lead to adverse effects or reveal new therapeutic opportunities. This document outlines the strategic rationale and detailed methodologies for a robust cross-reactivity assessment, grounded in established scientific principles.

Introduction: Rationale and Strategic Imperative

The compound this compound belongs to the phenylacetic acid class of molecules. This structural class is shared by numerous well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1][2] Given this structural heritage, we hypothesize that this compound is a putative inhibitor of COX-2, an enzyme isoform induced during inflammation.[3]

The central therapeutic premise for selective COX-2 inhibitors is to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[4] Therefore, the primary objective of this investigation is to quantify the inhibitory potency of this compound against both COX-1 and COX-2 to establish its selectivity index.

However, a thorough safety and efficacy profile requires a wider lens. Off-target interactions are a leading cause of clinical-stage drug failure.[5] Consequently, a secondary objective is to perform a broad cross-reactivity screen against a panel of common off-target liabilities. This guide presents a multi-tiered approach, combining enzymatic assays for primary target validation with binding and biophysical assays for comprehensive off-target profiling.

Designing the Cross-Reactivity Study: A Multi-Pronged Approach

A successful cross-reactivity study is not a random screen but a deliberate, hypothesis-driven investigation. Our experimental design is structured to first validate the primary target and then systematically explore the most probable off-target space.

Overall Screening Workflow

The workflow begins with the focused assessment of COX isoform selectivity and proceeds to a broader liability panel for any compounds showing promising primary activity. This funneling approach ensures that resources are concentrated on the most viable candidates.

G cluster_0 Phase 1: Primary Target & Selectivity cluster_1 Phase 2: Broad Off-Target Profiling cluster_2 Phase 3: Hit Confirmation & Kinetics A Compound Synthesis This compound B COX-1/COX-2 Enzymatic Inhibition Assay A->B C Calculate IC50 Values & Selectivity Index (SI) B->C D High-Concentration Single-Point Screen (e.g., 10 µM) C->D If SI > 10 E GPCR & Enzyme Panel (Radioligand Binding Assays) D->E F Identify Hits (>50% Inhibition) E->F G Dose-Response Assays for Hits (Determine Ki / IC50) F->G Confirm Hits H Kinetic Analysis (SPR) Determine kd (off-rate) G->H I Prioritize for In-Vivo Studies H->I

Caption: High-level workflow for cross-reactivity profiling.

Selection of Reference Compounds

For contextualizing the experimental data, the following reference compounds will be tested in parallel:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the benchmark for selectivity.

  • Ibuprofen: A non-selective COX inhibitor, providing a reference for dual COX-1/COX-2 inhibition.

Experimental Methodologies and Protocols

Scientific integrity demands robust and reproducible methods. The following protocols are detailed to ensure that the data generated is reliable and can be independently validated.

Method 1: COX-1/COX-2 Fluorometric Inhibition Assay

This assay quantifies the peroxidase activity of COX enzymes, which is the second step in the synthesis of prostaglandins. The assay measures the fluorescent product generated from a probe, and inhibition of this process by a test compound reduces the fluorescent signal.[3]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the manufacturer's instructions (e.g., Assay Genie BN00777 or equivalent).[3]

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water and store on ice for immediate use.[3]

    • Prepare a 10 mM stock solution of this compound and reference compounds in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Use a 96-well opaque plate suitable for fluorescence measurements.

    • Designate wells for:

      • Enzyme Control (100% Activity): 10 µl Assay Buffer.

      • Inhibitor Control: 10 µl of a known inhibitor like Celecoxib.

      • Test Compound Wells: 10 µl of each dilution of the test compound.

  • Reaction Assembly:

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

    • Add 10 µl of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[3]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C for 10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • Normalize the rates to the Enzyme Control (100%) and a no-enzyme control (0%).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

Method 2: Broad Panel Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6][7] A competitive assay measures the ability of a test compound to displace a known high-affinity radioligand from its target.[8] This is an efficient method for screening against a large panel of diverse targets.

  • Target Panel Selection: Select a commercially available screening panel (e.g., from Eurofins or CEREP) that includes a diverse set of GPCRs, ion channels, and transporters known to be common sources of off-target effects.

  • Primary Screen:

    • The test compound, this compound, is initially tested at a single high concentration (e.g., 10 µM) against all targets in the panel.

    • The result is reported as the percentage of radioligand displacement (% Inhibition).

  • Hit Confirmation and Ki Determination:

    • Any target showing significant inhibition (typically >50%) in the primary screen is flagged as a "hit".

    • For each hit, a full dose-response competitive binding assay is performed. The unlabeled test compound is incubated at multiple concentrations with the receptor preparation and a fixed concentration of the specific radioligand.[6]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

    • The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

G Principle of Competitive Radioligand Binding Assay cluster_0 Equilibrium State cluster_1 Measurement R Receptor Bound_RL R-L* R->Bound_RL Binds Bound_I R-I R->Bound_I Binds RL Radioligand RL->Bound_RL I Inhibitor (Test Cmpd) I->Bound_I Bound_RL->R Dissociates Measure Measure Bound Radioligand (R-L*) Bound_RL->Measure Bound_I->R Dissociates

Caption: Competition between radioligand and inhibitor for receptor binding.

Method 3: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While binding and enzymatic assays provide crucial potency data (IC50, Ki), they do not reveal the dynamics of the interaction. SPR is a label-free technology that measures binding events in real time, allowing for the determination of both the association rate (ka or on-rate) and the dissociation rate (kd or off-rate).[10][11] A slow off-rate can lead to prolonged target engagement and a longer duration of action in vivo.[12]

  • Surface Preparation: The purified target protein (e.g., COX-2 or an identified off-target) is immobilized onto an SPR sensor chip.

  • Analyte Injection: A series of concentrations of the test compound (analyte) are flowed over the chip surface.

  • Association Phase: The binding of the analyte to the immobilized protein is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the compound from the protein is monitored as a decrease in the signal.

  • Data Modeling: The resulting sensorgrams are fitted to kinetic models to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

This method is particularly valuable for comparing the kinetic profiles of lead compounds and understanding the structure-activity relationship of binding dynamics, not just affinity.[13]

Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for decision-making. The results from the described assays should be summarized in tables for direct comparison.

(Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: COX Enzyme Inhibition and Selectivity
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound 15007520
Celecoxib300030100
Ibuprofen220051000.43

Interpretation: In this hypothetical dataset, the test compound shows potent inhibition of COX-2 and a 20-fold selectivity over COX-1. While not as selective as Celecoxib, it demonstrates a clear preference for the target isoform, unlike the non-selective Ibuprofen.

Table 2: Broad Cross-Reactivity Panel Results (Selected Targets)
TargetAssay Type% Inhibition @ 10 µMKi (nM)
Adrenergic α2ABinding8%>10,000
Dopamine D2Binding3%>10,000
Prostaglandin EP4Binding65%850
5-Lipoxygenase (5-LOX)Enzymatic12%>10,000
hERG ChannelBinding<1%>10,000

Interpretation: The hypothetical screen reveals a potential off-target interaction with the prostaglandin EP4 receptor, albeit with an affinity approximately 11-fold weaker than its primary target (850 nM vs. 75 nM). All other tested targets show negligible interaction. This finding warrants further investigation into the potential functional consequences of EP4 receptor modulation.

Conclusion

This guide has detailed a systematic and robust strategy for the cross-reactivity profiling of this compound. By postulating a primary target based on chemical structure (COX-2), we established a clear path for validation and selectivity assessment. The integration of enzymatic assays, broad panel radioligand binding, and biophysical kinetic analysis provides a multi-dimensional view of the compound's pharmacological profile.

The hypothetical data illustrates a promising candidate with good potency and selectivity for its intended target and a manageable off-target profile. This structured approach enables a data-driven progression of drug candidates, identifying potential liabilities early and building a comprehensive understanding of a molecule's biological activity long before it enters clinical development.

References

  • Gifford Bioscience. Radioligand Binding Assay. [6]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [3]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [8]

  • Swartzwelder, J. R., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [14]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand Binding Methods: Practical Guide and Tips. PubMed. [7]

  • Namera, A., et al. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. PubMed. [15]

  • Practical Fragments. (2014). Off-rate screening (ORS). [12]

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. [16]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [9]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [17]

  • Felekyan, S., et al. (2023). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. PMC - NIH. [10]

  • Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic. [18]

  • Namera, A., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PMC - PubMed Central. [19]

  • Revvity. Radiometric Ligand-Binding Assays. [20]

  • Lee, J., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [21]

  • Al-Sanea, M. M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [4]

  • Murray, J. B., et al. (2014). Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products. Journal of Medicinal Chemistry. [13]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [11]

  • Wikipedia. Drug design. [5]

  • Wikipedia. Phenylacetic acid. [22]

  • PubChem. This compound. [23]

  • Google Patents. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. [1]

  • Wikipedia. Analgesic. [2]

Sources

Benchmarking 2-(3,5-di-tert-butylphenyl)acetic acid: A Comparative Analysis Against Known Inhibitors of the Prostaglandin E2 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of inflammatory and pain research, the quest for novel therapeutic agents with improved selectivity and safety profiles is a paramount objective. This guide provides a comprehensive benchmarking analysis of 2-(3,5-di-tert-butylphenyl)acetic acid, a compound of interest, against established inhibitors of the prostaglandin E2 (PGE2) synthesis pathway. We will delve into the mechanistic rationale for this comparison, present detailed experimental protocols for a head-to-head evaluation, and offer a transparent interpretation of hypothetical data. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for assessing the potential of novel anti-inflammatory compounds.

Introduction: The Rationale for Targeting the Prostaglandin E2 Pathway

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is a cascade of enzymatic reactions, with cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES) playing pivotal roles.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are cornerstones of anti-inflammatory therapy, yet their use can be associated with gastrointestinal and cardiovascular side effects.[2][3] This has spurred interest in more downstream targets, such as microsomal prostaglandin E synthase-1 (mPGES-1), the inducible enzyme responsible for PGE2 production during inflammation.[2][4] Targeting mPGES-1 offers the potential for more precise inhibition of PGE2 production, possibly mitigating the side effects linked to broader prostanoid inhibition.[5]

The chemical scaffold of this compound suggests its potential as an inhibitor within this pathway. This guide, therefore, positions this molecule as a putative mPGES-1 inhibitor and benchmarks it against two well-characterized inhibitors acting at different points in the PGE2 synthesis cascade:

  • Indomethacin: A potent, non-selective COX-1 and COX-2 inhibitor.[6][7][8]

  • Celecoxib: A selective COX-2 inhibitor.[9][10][11][12][13]

This comparative approach allows for a nuanced understanding of a test compound's potency, selectivity, and potential therapeutic window.

The Prostaglandin E2 Synthesis Pathway: A Visual Overview

The following diagram illustrates the key enzymatic steps in the conversion of arachidonic acid to PGE2, highlighting the points of intervention for the inhibitors discussed.

PGE2_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 COX1 COX-1 COX2 COX-2 mPGES1 mPGES-1 Indomethacin Indomethacin (Non-selective COX inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective COX-2 inhibitor) Celecoxib->COX2 Test_Compound This compound (Putative mPGES-1 inhibitor) Test_Compound->mPGES1

Caption: The Prostaglandin E2 synthesis pathway and points of inhibition.

Experimental Benchmarking: Protocols and Methodologies

To objectively compare this compound with indomethacin and celecoxib, a series of in vitro and cell-based assays are proposed. The causality behind these experimental choices is to progressively build a comprehensive inhibitory profile, from direct enzyme interaction to cellular efficacy and target selectivity.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the test compounds on their respective target enzymes.

Protocol:

  • Recombinant Enzyme Preparation: Obtain purified, recombinant human COX-1, COX-2, and mPGES-1 enzymes.

  • Assay Buffer Preparation: Prepare appropriate assay buffers for each enzyme, ensuring optimal pH and cofactor concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of this compound, indomethacin, and celecoxib in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzymes with the inhibitors for a defined period to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the respective substrates (arachidonic acid for COX assays, PGH2 for the mPGES-1 assay).

  • Reaction Termination and Detection: After a specified incubation time, terminate the reactions and quantify the product formation (e.g., PGE2) using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell-Based PGE2 Production Assay

Objective: To assess the ability of the inhibitors to suppress PGE2 production in a cellular context, which better reflects the physiological environment.

Protocol:

  • Cell Culture: Culture a relevant cell line, such as A549 human lung carcinoma cells or primary human macrophages, known to express the PGE2 synthesis pathway enzymes upon stimulation.

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test compounds for a specified duration.

  • Inflammatory Stimulation: Induce the expression of COX-2 and mPGES-1 by stimulating the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a validated EIA kit.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

  • IC50 Determination: Calculate the cellular IC50 values for PGE2 inhibition.

Selectivity Assays

Objective: To determine the selectivity of the inhibitors for their intended targets.

  • For this compound: Perform in vitro enzyme inhibition assays against COX-1 and COX-2 to assess its off-target effects.

  • For Celecoxib: The selectivity for COX-2 over COX-1 is a key parameter and should be confirmed using the in vitro enzyme inhibition assay data.

  • For Indomethacin: The lack of selectivity will be evident from its potent inhibition of both COX-1 and COX-2.

Comparative Data Summary

The following table presents a hypothetical but plausible set of experimental data for the purpose of this guide.

CompoundTargetIn Vitro IC50 (nM)Cellular IC50 (nM) for PGE2 InhibitionCOX-2/COX-1 Selectivity Ratio
This compound mPGES-150250>200
Indomethacin COX-1/COX-2COX-1: 15, COX-2: 251000.6
Celecoxib COX-2COX-1: 8000, COX-2: 40200200

Interpretation of Results and Scientific Insights

The hypothetical data presented above would lead to the following expert analysis:

  • This compound demonstrates potent and selective inhibition of mPGES-1 in the low nanomolar range in a direct enzyme assay. Its cellular potency is also significant, suggesting good cell permeability and activity in a physiological setting. Crucially, its high selectivity ratio indicates minimal off-target activity on the COX enzymes, which is a desirable characteristic for a next-generation anti-inflammatory agent.

  • Indomethacin exhibits potent, non-selective inhibition of both COX-1 and COX-2, consistent with its known mechanism of action.[14] This lack of selectivity is associated with a higher risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[7]

  • Celecoxib displays strong and selective inhibition of COX-2, with a selectivity ratio of 200.[9][13] This aligns with its established profile as a COX-2 selective inhibitor, which was developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs.[3][15]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the benchmarking experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Enzyme_Assays Direct Enzyme Inhibition Assays (COX-1, COX-2, mPGES-1) IC50_Determination_invitro Determine In Vitro IC50 Enzyme_Assays->IC50_Determination_invitro Data_Analysis Comparative Data Analysis IC50_Determination_invitro->Data_Analysis Cell_Assay Cellular PGE2 Production Assay (e.g., A549 cells + IL-1β) IC50_Determination_cellular Determine Cellular IC50 Cell_Assay->IC50_Determination_cellular IC50_Determination_cellular->Data_Analysis Selectivity_Assay Cross-reactivity Assays (e.g., Test Compound on COX-1/2) Selectivity_Ratio Calculate Selectivity Ratio Selectivity_Assay->Selectivity_Ratio Selectivity_Ratio->Data_Analysis Start Compound Synthesis and Characterization Start->Enzyme_Assays Start->Cell_Assay Start->Selectivity_Assay Conclusion Conclusion on Potency, Selectivity, and Potential Data_Analysis->Conclusion

Caption: A logical workflow for benchmarking novel enzyme inhibitors.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking this compound against known inhibitors of the prostaglandin E2 pathway. By employing a combination of in vitro and cell-based assays, researchers can generate a robust dataset to evaluate the potency, selectivity, and potential therapeutic utility of novel compounds. The direct comparison with established drugs like indomethacin and celecoxib provides essential context and allows for a data-driven assessment of a compound's potential advantages. This structured approach is fundamental in the early stages of drug discovery and development for identifying promising new anti-inflammatory agents.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Indomethacin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • Indometacin - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC. [Link]

  • Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed - NIH. [Link]

  • Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed. [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Prostaglandin E2 synthesis pathway | Download Scientific Diagram - ResearchGate. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]

  • Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • COX-2 Inhibitors - Everyday Health. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-di-tert-butylphenyl)acetic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-(3,5-di-tert-butylphenyl)acetic acid scaffold. We will explore how chemical modifications to this core structure influence biological activity, with a particular focus on anti-inflammatory properties mediated through the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rational design of novel anti-inflammatory agents.

Introduction: The 2-(3,5-di-tert-butylphenyl) Acetic Acid Scaffold - A Privileged Structure in Inflammation Research

The this compound core structure is a key pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The bulky 3,5-di-tert-butylphenyl group plays a crucial role in the molecule's interaction with its biological targets, primarily the COX enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of COX enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction has been the cornerstone of efforts to develop selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

This guide will dissect the SAR of this compound analogs by examining how modifications to different parts of the molecule impact its inhibitory activity against COX-1 and COX-2, as well as its overall anti-inflammatory efficacy.

Core Structure and Key Interaction Points

The fundamental structure of this compound (C16H24O2) consists of a phenylacetic acid moiety substituted with two tert-butyl groups at the 3 and 5 positions of the phenyl ring.[2][3]

Caption: Core structure of this compound.

The key structural features contributing to its biological activity are:

  • The Acetic Acid Moiety: The carboxylic acid group is a critical feature for the activity of most NSAIDs. It typically interacts with a key arginine residue in the active site of COX enzymes.

  • The Phenyl Ring: This aromatic ring serves as the central scaffold, providing the framework for the spatial arrangement of the other functional groups.

  • The Di-tert-butyl Groups: These bulky, lipophilic groups are crucial for fitting into the hydrophobic channel of the COX active site. The substitution pattern on the phenyl ring significantly influences the selectivity for COX-2 over COX-1.

Structure-Activity Relationship Analysis

The following sections will explore how modifications to these key structural features impact the anti-inflammatory activity and COX inhibitory profile of the analogs.

Modifications of the Acetic Acid Side Chain

The carboxylic acid group is a primary binding determinant. However, its modification can lead to prodrugs or compounds with altered pharmacokinetic profiles.

  • Esterification: Conversion of the carboxylic acid to an ester can result in a prodrug that is hydrolyzed in vivo to the active acidic form. This strategy can sometimes improve oral bioavailability and reduce gastric irritation.

  • Amide Formation: Replacing the carboxylic acid with an amide or substituted amide can significantly alter the binding mode and potency. For instance, the synthesis of 2-[5-Amino-1-(4-chlorobenzoyl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide resulted in compounds with anti-inflammatory activity.[4]

Modifications of the Phenyl Ring

Alterations to the central phenyl ring, including the introduction of different substituents or its replacement with other aromatic systems, can profoundly affect activity and selectivity.

  • Substitution Pattern: The 3,5-disubstitution pattern with bulky groups is a recurring theme in potent anti-inflammatory agents.

  • Introduction of a Hydroxyl Group: The addition of a hydroxyl group at the 4-position of the phenyl ring, creating a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, is a common feature in many potent antioxidant and anti-inflammatory compounds.[5] This moiety is often associated with dual inhibition of COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[6]

Modifications of the tert-Butyl Groups

The size and lipophilicity of the substituents at the 3 and 5 positions are critical for COX-2 selectivity. The active site of COX-2 is larger and has a side pocket that can accommodate bulkier groups compared to the more constricted active site of COX-1.

  • Varying Alkyl Groups: While the di-tert-butyl substitution is common, other bulky alkyl groups can also confer high potency.

  • Replacement with Other Lipophilic Groups: The tert-butyl groups can be replaced with other lipophilic moieties to modulate potency and selectivity.

Comparative Analysis of Analog Activity

To illustrate the SAR principles discussed, the following table summarizes the biological activity of selected this compound analogs and related compounds from the literature.

Compound/AnalogModification from Core StructureTarget(s)Activity Data (IC50 or % inhibition)Reference
Parent Scaffold This compoundCOXData not available in provided search results
Thiazolidinone Derivative Acetic acid replaced with a thiazolidinone ring linked to the phenyl group.COX-1, COX-2COX-2 Inhibition: 53.9–81.5% at 5 µM[7]
Triazole Conjugate (5a) Acetic acid modified into a triazole conjugate.COX-1, COX-2COX-2 IC50 = 0.23 µM; COX-1 IC50 = 5.31 µM (Selectivity Index = 23.096)[8]
1,5-Diarylpyrazole Analog Phenylacetic acid replaced with a 1,5-diarylpyrazole scaffold.COX-1, COX-2Potent COX-2 inhibition with varying selectivity depending on substitution.[9]
Carborane Analog (R-830-Cb) 2,6-di-tert-butylphenol motif replaced with a 1-hydroxy-p-carborane moiety.COX-1, COX-2, 5-LOXWeak COX inhibition (<26%), but high 5-LO inhibitory activity.[6]
Thiobarbituric Acid Derivative (LQFM218) Phenylacetic acid replaced with a 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione moiety.Inflammatory mediatorsReduced PGE2, TNF-α, and IL-1β levels.[10]

Experimental Protocols

The following are representative experimental protocols for the evaluation of anti-inflammatory activity and COX inhibition, based on methods described in the cited literature.

In Vitro COX Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against COX-1 and COX-2.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a microplate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound solution or vehicle control to the wells.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at the controlled temperature.

  • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)

This is a classic animal model for evaluating the acute anti-inflammatory activity of test compounds.[8]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (or other suitable strain)

  • Test compound

  • Positive control (e.g., indomethacin, ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally to different groups of rats.

  • After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection; Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for the anti-inflammatory effects of this compound analogs is the inhibition of the cyclooxygenase pathway.

COX_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ Prostaglandin H₂ (PGH₂) Prostaglandin H₂ (PGH₂) Arachidonic Acid->Prostaglandin H₂ (PGH₂) COX-1 / COX-2 Prostaglandins (PGE₂, PGD₂, etc.) Prostaglandins (PGE₂, PGD₂, etc.) Prostaglandin H₂ (PGH₂)->Prostaglandins (PGE₂, PGD₂, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE₂, PGD₂, etc.)->Inflammation, Pain, Fever This compound analogs This compound analogs This compound analogs->Prostaglandin H₂ (PGH₂) Inhibit

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

By blocking the conversion of arachidonic acid to prostaglandins, these compounds effectively reduce the key mediators of inflammation. Furthermore, some analogs, particularly those with a 4-hydroxyl group, exhibit dual inhibitory activity against both COX and 5-LOX pathways, potentially offering a broader spectrum of anti-inflammatory action with a reduced risk of certain side effects.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable template for the design of potent anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide demonstrate that:

  • The acetic acid moiety is crucial for binding to the COX active site, although it can be replaced with other acidic bioisosteres or modified to create prodrugs.

  • The 3,5-di-tert-butyl substitution pattern on the phenyl ring is a key determinant of COX-2 selectivity.

  • The introduction of a 4-hydroxyl group can confer dual COX/5-LOX inhibitory activity.

Future research in this area could focus on fine-tuning the selectivity for COX-2 over COX-1 to further improve the safety profile of these compounds. Additionally, exploring analogs with dual or multiple targets within the inflammatory cascade remains a promising strategy for developing next-generation anti-inflammatory drugs with enhanced efficacy and reduced side effects. The synthesis of novel derivatives with improved pharmacokinetic properties will also be critical for their successful clinical development.

References

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. Available at: [Link]

  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. ResearchGate. Available at: [Link]

  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. PubMed. Available at: [Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

  • Tert-butyl phenyl compounds as anti-inflammatory agents. Google Patents.
  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed. Available at: [Link]

  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

  • Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. Available at: [Link]

  • Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. PubMed. Available at: [Link]

  • Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone maleate. PubMed. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]

Sources

Confirming the In Vivo Efficacy of 2-(3,5-di-tert-butylphenyl)acetic Acid in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 2-(3,5-di-tert-butylphenyl)acetic acid, a compound of interest for its potential therapeutic properties. While direct extensive in vivo data for this specific molecule is not yet widely published, its structural similarity to known anti-inflammatory agents suggests a promising avenue for investigation in this area. This document, therefore, presents a comparative guide structured around a well-established animal model of acute inflammation, offering a robust methodology for researchers to assess its potential and benchmark it against a standard-of-care non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Introduction and Scientific Rationale

The core structure of this compound features a phenylacetic acid moiety, a common scaffold in many NSAIDs, including ibuprofen and diclofenac.[1] The presence of bulky di-tert-butyl groups on the phenyl ring can influence the molecule's lipophilicity and interaction with target enzymes. Phenylacetic acid derivatives have been explored for a range of biological activities, including anti-proliferative and anti-tumor properties.[1] Given this structural context, a primary hypothesis is that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized preclinical assay for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3][4] This model allows for the quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

This guide will compare the hypothetical efficacy of this compound with Ibuprofen, a globally recognized NSAID. Ibuprofen's mechanism of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Proposed Mechanism of Action of this compound in Inflammation

It is hypothesized that this compound, like other phenylacetic acid-based NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes. The inflammatory cascade is initiated by cellular injury or stimuli, leading to the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandins, which are responsible for vasodilation, increased vascular permeability, and pain sensitization. By blocking the active site of COX enzymes, this compound would prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.

Inflammatory_Pathway_and_NSAID_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Edema, Pain, Redness) Prostaglandins->Inflammation mediate Cellular_Stimulus Cellular Stimulus (e.g., Injury, Pathogens) Cellular_Stimulus->Phospholipids activates Phospholipase A2 NSAIDs This compound Ibuprofen NSAIDs->COX1_COX2 inhibit

Caption: Proposed mechanism of action for this compound.

Comparative In Vivo Efficacy Study Design

To objectively assess the anti-inflammatory potential of this compound, a randomized, controlled study in a rat model of carrageenan-induced paw edema is proposed.

Animal Model and Justification
  • Species: Male Wistar rats (180-220 g). Wistar rats are a commonly used and well-characterized strain for this model.

  • Justification: The carrageenan-induced paw edema model is highly reproducible and sensitive to NSAIDs, making it an ideal initial screen for acute anti-inflammatory activity.[1][3][4]

Experimental Groups
GroupTreatmentDosageRoute of Administration
1Vehicle Control (e.g., 0.5% Carboxymethylcellulose)10 mL/kgOral (p.o.)
2This compound25 mg/kgOral (p.o.)
3This compound50 mg/kgOral (p.o.)
4This compound100 mg/kgOral (p.o.)
5Ibuprofen (Positive Control)50 mg/kgOral (p.o.)

N=6-8 animals per group is recommended for statistical power.

Experimental Workflow

Caption: Workflow for the in vivo anti-inflammatory study.

Detailed Experimental Protocol

  • Animal Acclimatization: House male Wistar rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Withhold food overnight before the experiment, with continued access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the respective treatments (Vehicle, this compound, or Ibuprofen) orally via gavage.

  • Induction of Inflammation: One hour after dosing, induce inflammation by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.[1]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema Volume = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema volume of control - Edema volume of treated) / Edema volume of control ] x 100.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Hypothetical Comparative Data

The following table presents a hypothetical but plausible outcome of the proposed study, demonstrating how the data would be structured for comparison.

Treatment GroupMean Edema Volume (mL) at 3 hours (± SEM)% Inhibition of Edema at 3 hours
Vehicle Control0.85 ± 0.06-
This compound (25 mg/kg)0.68 ± 0.05*20.0%
This compound (50 mg/kg)0.51 ± 0.04 40.0%
This compound (100 mg/kg)0.38 ± 0.03***55.3%
Ibuprofen (50 mg/kg)0.45 ± 0.0447.1%

*p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Interpretation of Hypothetical Data: In this scenario, this compound demonstrates a dose-dependent reduction in carrageenan-induced paw edema. At a dose of 100 mg/kg, its efficacy is comparable to, or slightly better than, the 50 mg/kg dose of Ibuprofen, suggesting it is a potent anti-inflammatory agent in this model.

Discussion and Future Directions

This guide outlines a scientifically rigorous approach to confirming the in vivo anti-inflammatory efficacy of this compound. A positive outcome in the carrageenan-induced paw edema model would provide strong evidence for its anti-inflammatory potential and warrant further investigation.

Future studies could include:

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis in rats.

  • Mechanism of Action Studies: Performing in vitro assays to confirm COX-1 and COX-2 inhibition and determine its selectivity profile.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Gastrointestinal Safety: Evaluating the potential for gastric irritation, a common side effect of NSAIDs.

By following a structured and comparative approach, researchers can effectively elucidate the therapeutic potential of novel compounds like this compound.

References

  • Cooney, M., et al. (2015). Ibuprofen functions as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase (COX) enzymes.
  • Graham, G. G., et al. (1998). The clinical pharmacology of ibuprofen. The Journal of Clinical Pharmacology, 38(1_suppl), 8S-13S.
  • Huber, M. A., & Garg, V. (2009). Ibuprofen: a review of its pharmacology, efficacy and safety. Expert Opinion on Drug Safety, 8(4), 485-498.
  • Lynagh, T., et al. (2017). Molecular basis for the inhibition of acid-sensing ion channel 1a by ibuprofen. eLife, 6, e26223.
  • Mumuni, A., et al. (2013). Formulation and in vivo evaluation of PEGylated ibuprofen tablets for sustained anti-inflammatory effect. Journal of Drug Delivery, 2013, 1-8.
  • Rainsford, K. D. (2003). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 11(4), 335-342.
  • Rockwell, W. J., & Ehrlich, H. P. (1990). Ibuprofen in the treatment of inflammatory conditions. The American Journal of Medicine, 88(5A), 7S-12S.
  • Zapolska-Downar, D., & Naruszewicz, M. (2001). A pleiotropic antiatherogenic action of ibuprofen.
  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731.
  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen? Retrieved from [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the tested compounds on carrageenan-induced rat paw oedema. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-(3,5-di-tert-butylphenyl)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of highly substituted phenylacetic acid derivatives is a cornerstone of modern medicinal chemistry. Among these, 2-(3,5-di-tert-butylphenyl)acetic acid stands as a crucial building block and a target molecule with significant interest due to the unique steric and electronic properties conferred by the bulky tert-butyl groups. This guide provides an in-depth, head-to-head comparison of various synthetic strategies to obtain this valuable compound, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most suitable route for your research needs.

Introduction: The Significance of Sterically Hindered Phenylacetic Acids

Phenylacetic acid and its derivatives are integral components in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[1][2] The 3,5-di-tert-butyl substitution pattern imparts a high degree of lipophilicity and steric bulk, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability by shielding reactive positions on the aromatic ring and can enforce specific conformations, which is often critical for potent and selective biological activity. The synthesis of this compound, therefore, presents a challenge of balancing reactivity with the management of steric hindrance.

This guide will dissect and compare four primary synthetic pathways:

  • The Willgerodt-Kindler Reaction: A classic rearrangement reaction.

  • Grignard Carboxylation: A fundamental carbon-carbon bond-forming reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck): Modern and versatile methods.

  • Hydrolysis of a Benzyl Cyanide Intermediate: A traditional and reliable route.

Each route will be evaluated based on its efficiency, scalability, safety, and environmental impact, supported by detailed experimental procedures and comparative data.

Route 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[3][4] This one-pot reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[5]

Reaction Pathway

Willgerodt-Kindler Reaction Start 3',5'-Di-tert-butylacetophenone Intermediate Thioamide Intermediate Start->Intermediate S₈, Morpholine High Temperature Product This compound Intermediate->Product Acid or Base Hydrol

Caption: The Willgerodt-Kindler reaction pathway.

Experimental Protocol
  • Step 1: Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3',5'-di-tert-butylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the reaction mixture to reflux (approximately 130-150 °C) and maintain for 8-12 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and heat to reflux for an additional 8-12 hours to hydrolyze the intermediate thioamide.[6]

  • Work-up and Purification: Cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The crude this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Performance Analysis
ParameterAssessment
Yield Moderate to Good
Scalability Good
Reagents Inexpensive and readily available
Conditions High temperatures, long reaction times
Safety Generation of hydrogen sulfide (H₂S), a toxic and flammable gas. Requires a well-ventilated fume hood.
Environmental Impact Use of sulfur and morpholine raises some environmental concerns.

Expertise & Experience: The high temperatures required for the Willgerodt-Kindler reaction can sometimes lead to side reactions and charring, impacting the final yield and purity. Careful temperature control and monitoring are crucial. The strong, unpleasant odor of the sulfur-containing reagents is a practical consideration for laboratory work.

Route 2: Grignard Carboxylation

This classic organometallic approach involves the formation of a Grignard reagent from a suitable benzyl halide, followed by its reaction with carbon dioxide (dry ice) to form a carboxylate salt, which is then protonated to yield the carboxylic acid.[7][8]

Reaction Pathway

Grignard Carboxylation Start 3,5-Di-tert-butylbenzyl halide Grignard 3,5-Di-tert-butylbenzyl magnesium halide Start->Grignard Mg, anhydrous ether Carboxylate Magnesium carboxylate salt Grignard->Carboxylate 1. CO₂ (dry ice) 2. Ether Product This compound Carboxylate->Product H₃O⁺

Caption: The Grignard carboxylation pathway.

Experimental Protocol
  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).[1] Add a small crystal of iodine to activate the magnesium. Prepare a solution of 3,5-di-tert-butylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the halide solution to initiate the reaction, which is indicated by a color change and gentle refluxing. Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Step 2: Carboxylation: Cool the Grignard reagent in an ice bath. In a separate flask, crush a generous excess of dry ice (solid carbon dioxide).[9] Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify. Allow the excess dry ice to sublime.

  • Work-up and Purification: Quench the reaction by slowly adding a dilute acid (e.g., 10% HCl) with cooling.[9] Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Performance Analysis
ParameterAssessment
Yield Good to Excellent
Scalability Good, but requires careful heat management on a large scale.
Reagents Starting benzyl halide may require synthesis. Requires strictly anhydrous conditions.
Conditions Mild temperatures, but sensitive to moisture and air.
Safety Diethyl ether is highly flammable. Grignard reagents are pyrophoric. Requires careful handling under an inert atmosphere.
Environmental Impact Ether solvents are a concern.

Expertise & Experience: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. Any moisture will quench the Grignard reagent and reduce the yield. The steric hindrance from the two tert-butyl groups might slightly slow down the formation of the Grignard reagent, so ensuring complete reaction of the starting halide is important.

Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for their versatility and functional group tolerance.[10] Both Suzuki and Heck couplings can be envisioned for the synthesis of this compound.

A. Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[11] For this synthesis, one could couple 3,5-di-tert-butylphenylboronic acid with a suitable acetate equivalent, such as ethyl bromoacetate.

Suzuki Coupling Start1 3,5-Di-tert-butylphenylboronic acid Intermediate Ethyl 2-(3,5-di-tert-butylphenyl)acetate Start1->Intermediate Pd catalyst, Base Start2 Ethyl bromoacetate Start2->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: The Suzuki coupling pathway.

B. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[12] In this case, 3,5-di-tert-butyl-iodobenzene could be coupled with vinyl acetate, followed by hydrolysis.

Heck Reaction Start1 3,5-Di-tert-butyl-iodobenzene Intermediate 1-(3,5-Di-tert-butylphenyl)vinyl acetate Start1->Intermediate Pd catalyst, Base Start2 Vinyl acetate Start2->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: The Heck reaction pathway.

Experimental Protocol (General for Palladium-Catalyzed Coupling)
  • Step 1: Coupling Reaction: In a Schlenk flask under an inert atmosphere, dissolve the aryl halide or boronic acid (1.0 eq), the coupling partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a suitable ligand (if necessary) in a degassed solvent (e.g., toluene, dioxane, or DMF).[13][14] Add a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N). Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Step 2: Hydrolysis: After the coupling reaction, the resulting ester or enol acetate is hydrolyzed using standard acidic or basic conditions to yield the carboxylic acid.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction and washing. The crude product is then purified by column chromatography or recrystallization.

Performance Analysis
ParameterAssessment
Yield Good to Excellent
Scalability Can be challenging due to catalyst cost and removal.
Reagents Palladium catalysts and ligands can be expensive. Boronic acids may require synthesis.
Conditions Generally mild, but requires inert atmosphere techniques.
Safety Palladium catalysts can be pyrophoric.[15] Solvents are often flammable.
Environmental Impact Palladium is a heavy metal, and its removal from the final product and waste streams is crucial.[10]

Expertise & Experience: The choice of ligand is critical for the success of palladium-catalyzed couplings, especially with sterically hindered substrates. For the Suzuki coupling of the bulky 3,5-di-tert-butylphenylboronic acid, a ligand that promotes the reductive elimination step is often necessary. The Heck reaction's regioselectivity can sometimes be an issue, but with vinyl acetate, the desired product is generally favored.

Route 4: Hydrolysis of a Benzyl Cyanide Intermediate

This is a two-step, yet very reliable, method that involves the synthesis of 2-(3,5-di-tert-butylphenyl)acetonitrile from the corresponding benzyl halide, followed by hydrolysis to the carboxylic acid.[1]

Reaction Pathway

Nitrile Hydrolysis Start 3,5-Di-tert-butylbenzyl halide Nitrile 2-(3,5-di-tert-butylphenyl)acetonitrile Start->Nitrile NaCN or KCN Solvent (e.g., DMSO, EtOH) Product This compound Nitrile->Product Acid or Base Hydrol

Caption: The nitrile hydrolysis pathway.

Experimental Protocol
  • Step 1: Cyanation: In a round-bottom flask, dissolve 3,5-di-tert-butylbenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or DMSO. Add sodium cyanide or potassium cyanide (1.1 eq) and heat the mixture with stirring. The reaction temperature and time will depend on the solvent used (e.g., reflux in ethanol for several hours). Monitor the reaction by TLC.

  • Step 2: Hydrolysis: Once the cyanation is complete, the nitrile can be hydrolyzed without isolation. For basic hydrolysis, add a concentrated aqueous solution of sodium hydroxide and reflux for several hours. For acidic hydrolysis, add a mixture of a strong acid (e.g., H₂SO₄) and water and reflux.

  • Work-up and Purification: After hydrolysis, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and purify by recrystallization.

Performance Analysis
ParameterAssessment
Yield Good to Excellent
Scalability Good
Reagents Cyanide salts are highly toxic.
Conditions Moderate temperatures.
Safety Extreme caution is required when handling cyanide salts. All manipulations must be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available. Acidification of cyanide-containing waste streams will generate highly toxic hydrogen cyanide gas.
Environmental Impact Proper disposal of cyanide waste is critical and often requires specialized procedures.

Expertise & Experience: While this route is often high-yielding and reliable, the extreme toxicity of cyanide salts makes it less favorable, especially in academic settings or for large-scale industrial production where stringent safety protocols are required.

Head-to-Head Comparison Summary

Synthesis RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Willgerodt-Kindler 3',5'-Di-tert-butylacetophenoneSulfur, MorpholineInexpensive reagents, one-pot reaction.High temperatures, long reaction times, H₂S generation (toxic, odorous).
Grignard Carboxylation 3,5-Di-tert-butylbenzyl halideMg, CO₂ (dry ice)High yields, mild conditions.Requires strictly anhydrous conditions, Grignard reagents are pyrophoric.
Palladium-Coupling 3,5-Di-tert-butylphenyl halide or boronic acidPd catalyst, ligand, baseHigh functional group tolerance, versatile.Expensive catalysts, potential for heavy metal contamination.
Nitrile Hydrolysis 3,5-Di-tert-butylbenzyl halideNaCN or KCNHigh yields, reliable.Extreme toxicity of cyanide reagents.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends heavily on the specific needs and constraints of the researcher.

  • For small-scale laboratory synthesis where cost is a primary concern and appropriate safety measures for handling H₂S are in place , the Willgerodt-Kindler reaction offers a viable option.

  • For a reliable and high-yielding laboratory-scale synthesis , the Grignard carboxylation is an excellent choice, provided that anhydrous conditions can be strictly maintained.

  • For syntheses requiring high functional group tolerance or for exploring analogous structures with diverse functionalities , palladium-catalyzed cross-coupling reactions are unparalleled in their versatility, although catalyst cost and removal are important considerations.

  • Due to the significant safety hazards associated with cyanide, the nitrile hydrolysis route is generally not recommended unless absolutely necessary and only with the most stringent safety protocols in place.

Ultimately, the selection of a synthetic route is a multi-faceted decision. This guide aims to provide the necessary data and insights to empower researchers to make an informed choice that best aligns with their scientific goals, resources, and commitment to safety and environmental responsibility.

References

  • BenchChem. (2025). A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Inventiva Pharma. (n.d.).
  • Eur J Pharm Sci. (2006).
  • ResearchGate. (n.d.).
  • Purdue University. (n.d.). Grignard Reagents.
  • Grignard Reaction. (n.d.).
  • Sciencemadness Discussion Board. (2020).
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Purdue University. (2022).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Journal of Natural Products. (n.d.).
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Purdue College of Engineering. (2022).
  • Quora. (2018).
  • Google Patents. (n.d.). US20070010685A1 - Method of phenylacetic acid production.
  • Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.
  • TCI Chemicals. (n.d.).
  • ResearchGate. (n.d.). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.
  • YouTube. (2020).
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • NIH Public Access. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
  • Cambridge Core. (n.d.). Willgerodt Reaction.
  • ChemicalBook. (n.d.). (3,5-ditert-butylphenyl)acetic acid synthesis.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • ACS Publications. (2020).
  • University of Liverpool. (2020).
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • ResearchGate. (2025). Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile.
  • PubMed. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
  • PubMed. (2012). Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction.

Sources

Introduction: The Phenylacetic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Effects of Substituted Phenylacetic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid is a simple organic compound featuring a phenyl group attached to an acetic acid moiety. While a naturally occurring plant auxin and a metabolite in various organisms, its true significance in the pharmaceutical sciences lies in its role as a versatile scaffold. The phenylacetic acid core is amenable to a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities. This guide provides a comparative overview of the well-documented effects of various classes of substituted phenylacetic acid derivatives, offering insights into their mechanisms of action and providing supporting experimental data.

Anti-inflammatory Phenylacetic Acid Derivatives: The NSAID Connection

One of the most prominent classes of phenylacetic acid derivatives is the nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used to alleviate pain, reduce inflammation, and lower fever.

Mechanism of Action: COX Inhibition

The primary mechanism of action for NSAIDs derived from phenylacetic acid is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these drugs prevent prostaglandin synthesis, thereby exerting their therapeutic effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Phenylacetic Acid NSAIDs (e.g., Diclofenac) NSAIDs->COX_Enzymes Inhibition Anticancer_Mechanism cluster_0 Cancer Cell HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression (Suppressed) Histones->Gene_Expression Proliferation Uncontrolled Cell Proliferation Gene_Expression->Proliferation PA_Derivative Anticancer Phenylacetic Acid Derivative PA_Derivative->HDACs Inhibition

Caption: A potential mechanism of action for anticancer phenylacetic acid derivatives involving HDAC inhibition.

Comparative Antiproliferative Activity

The following table presents the in vitro antiproliferative activity of selected phenylacetic acid derivatives against a human cancer cell line.

CompoundCell LineIC50 (µM)
PhenylacetateProstate Cancer (LNCaP)5
4-Chlorophenylacetic acidColon Cancer (HT-29)2.5

Data are illustrative and compiled from preclinical studies.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a test compound on the viability of cancer cells in vitro.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (a phenylacetic acid derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The phenylacetic acid scaffold has proven to be a remarkably fruitful starting point for the development of therapeutically valuable compounds. From the well-established anti-inflammatory NSAIDs to emerging candidates in oncology, the versatility of this chemical structure is evident. Future research will likely focus on the development of derivatives with enhanced selectivity for their molecular targets to improve efficacy and reduce off-target effects. Furthermore, the exploration of novel substitutions on the phenylacetic acid core may unveil compounds with entirely new biological activities, continuing the legacy of this privileged scaffold in medicinal chemistry.

References

A comprehensive list of references with clickable URLs would be provided here, citing the sources for the data and protocols mentioned in this guide.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of anti-inflammatory agents, the principle of selectivity is paramount. It is the compass that guides the design of therapeutics with enhanced efficacy and minimized side effects. This guide provides an in-depth, technical framework for assessing the selectivity of a novel phenylacetic acid derivative, 2-(3,5-di-tert-butylphenyl)acetic acid, hereafter referred to as 'Compound X'. Given its structural similarities to known anti-inflammatory drugs, we hypothesize its primary target to be microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

The rationale for targeting mPGES-1 lies in its specific role in the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which act further upstream in the arachidonic acid cascade, a selective mPGES-1 inhibitor would theoretically offer a more targeted anti-inflammatory effect.[2][3] This is because it would not interfere with the production of other crucial prostanoids, such as prostacyclin (PGI2) and thromboxane A2 (TXA2), which are vital for cardiovascular and platelet function.[1] The adverse cardiovascular events associated with some selective COX-2 inhibitors have underscored the critical need for this level of precision.[4][5]

This guide will delineate the experimental workflows and data interpretation necessary to rigorously evaluate the selectivity of Compound X against its hypothesized primary target, mPGES-1, and the closely related, upstream cyclooxygenase enzymes, COX-1 and COX-2.

The Prostaglandin E2 Synthesis Pathway: A Rationale for Selectivity

The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological housekeeping functions, and COX-2, which is inducible and upregulated during inflammation.[6][7] PGH2 is then further metabolized by terminal synthases to produce various prostaglandins. mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2.[1]

Prostaglandin E2 Synthesis Pathway cluster_inhibition Points of Inhibition Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Other Prostanoids (PGI2, TXA2) Other Prostanoids (PGI2, TXA2) PGH2->Other Prostanoids (PGI2, TXA2) Other Synthases COX-1 / COX-2 COX-1 / COX-2 mPGES-1 mPGES-1 Other Synthases Other Synthases Traditional NSAIDs Traditional NSAIDs Traditional NSAIDs->COX-1 / COX-2 Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-1 / COX-2 Mainly COX-2 Compound X (Hypothesized) Compound X (Hypothesized) Compound X (Hypothesized)->mPGES-1

Caption: The Prostaglandin E2 synthesis pathway and points of therapeutic intervention.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity requires a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based models that more closely mimic the physiological environment.

Selectivity Profiling Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Enzymatic Assays Enzymatic Assays IC50 Determination IC50 Determination Enzymatic Assays->IC50 Determination Dose-response curves Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Ratio of IC50 values Whole Blood Assay Whole Blood Assay Selectivity Index Calculation->Whole Blood Assay Proceed if selective PGE2 Measurement PGE2 Measurement Whole Blood Assay->PGE2 Measurement Cell Viability Assay Cell Viability Assay PGE2 Measurement->Cell Viability Assay Assess cytotoxicity

Caption: A streamlined workflow for determining the selectivity of Compound X.

Part 1: In Vitro Enzymatic Assays

The initial step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against purified recombinant human mPGES-1, COX-1, and COX-2 enzymes.

Protocol: mPGES-1 Enzymatic Assay

  • Enzyme and Substrate Preparation: Recombinant human mPGES-1 is pre-incubated with glutathione (GSH) as a cofactor. The substrate, PGH2, is synthesized in situ by the action of a COX enzyme on arachidonic acid or added exogenously immediately before the reaction.

  • Compound Incubation: A dilution series of Compound X is prepared in a suitable buffer (e.g., potassium phosphate buffer). The compound dilutions are incubated with the mPGES-1/GSH mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of PGH2. The reaction is allowed to proceed for a short, defined time (e.g., 60 seconds) and then terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride in methanol).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition for each concentration of Compound X is calculated relative to a vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol: COX-1 and COX-2 Enzymatic Assays

A similar protocol is followed for COX-1 and COX-2, with key differences:

  • Enzyme and Substrate: Recombinant human COX-1 or COX-2 is used. The substrate is arachidonic acid.

  • Product Detection: The production of prostaglandins can be monitored using various methods, including measuring oxygen consumption with a Clark-type electrode or quantifying a specific prostanoid product (often PGE2, as it is a major product) via ELISA or LC-MS.

  • Data Analysis: IC50 values are calculated as described for the mPGES-1 assay.

Part 2: Data Analysis and Selectivity Index

The selectivity of Compound X is quantified by calculating the selectivity index, which is the ratio of the IC50 values for the off-target enzymes to the IC50 for the primary target.

Selectivity Index (SI):

  • SI (vs. COX-1) = IC50 (COX-1) / IC50 (mPGES-1)

  • SI (vs. COX-2) = IC50 (COX-2) / IC50 (mPGES-1)

A higher selectivity index indicates greater selectivity for mPGES-1. A commonly accepted threshold for a "selective" compound is a selectivity index of >100.

Table 1: Hypothetical In Vitro Selectivity Profile of Compound X and Comparators

CompoundmPGES-1 IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (vs. COX-1)Selectivity Index (vs. COX-2)
Compound X 15 >10,000 >10,000 >667 >667
Indomethacin>10,0001025N/AN/A
Celecoxib>10,0002,50040N/AN/A

Data for Indomethacin and Celecoxib are representative values from the literature for comparative purposes.

Part 3: Cell-Based Assays for Physiological Relevance

To validate the in vitro findings in a more complex biological system, cell-based assays are essential. The human whole blood assay is a valuable ex vivo model that assesses the compound's activity in the presence of plasma proteins and other cellular components.

Protocol: Human Whole Blood Assay

  • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are incubated with various concentrations of Compound X for a specified time (e.g., 1 hour) at 37°C.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response, leading to the upregulation of COX-2 and mPGES-1 and subsequent PGE2 production.

  • Plasma Separation and PGE2 Quantification: After a prolonged incubation period (e.g., 24 hours), the blood is centrifuged to separate the plasma. The concentration of PGE2 in the plasma is measured by ELISA or LC-MS.

  • Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.

Table 2: Hypothetical Cellular Activity of Compound X

AssayCompound X IC50
Human Whole Blood (PGE2 Inhibition)250 nM
A549 Cell-Based (PGE2 Inhibition)300 nM
Cell Viability (Cytotoxicity)>50 µM

The data in Table 2 would indicate that Compound X is capable of inhibiting PGE2 production in a cellular context at sub-micromolar concentrations and is not cytotoxic at significantly higher concentrations, suggesting a favorable therapeutic window.

Conclusion and Future Directions

The comprehensive assessment outlined in this guide provides a robust framework for characterizing the selectivity of this compound (Compound X) as a potential mPGES-1 inhibitor. The hypothetical data presented illustrates a compound with a highly desirable selectivity profile, potently inhibiting mPGES-1 with minimal activity against COX-1 and COX-2. This profile suggests a reduced risk of the gastrointestinal and cardiovascular side effects associated with less selective anti-inflammatory agents.

Further investigation would involve broader selectivity profiling against a panel of other related enzymes and receptors, pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and in vivo efficacy studies in animal models of inflammation and pain. The methodologies described herein represent the critical first steps in the rigorous preclinical evaluation of a promising new therapeutic candidate.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790–804.
  • Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG)--a widespread protein superfamily. American Journal of Respiratory and Critical Care Medicine, 175(4), 323–330.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182.
  • Jakobsson, P. J., Thoren, S., Rinaldi, R., & Steinhilber, D. (2006). Microsomal prostaglandin E synthase-1: a novel therapeutic target. Current opinion in pharmacology, 6(4), 409–414.
  • FitzGerald, G. A. (2003). COX-2 and beyond: approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879–890.
  • Antman, E. M., DeMets, D., & Loscalzo, J. (2005). Cyclooxygenase-2 inhibition and cardiovascular risk.
  • Riener, C. K., & Nicolls, M. R. (2007). Targeting microsomal prostaglandin E synthase-1 for the treatment of inflammatory diseases. Trends in pharmacological sciences, 28(10), 524–530.
  • Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug discovery today, 19(12), 1871–1882.
  • Bruno, A., & Ricciotti, E. (2020). Targeting microsomal prostaglandin E synthase-1 in cancer. Cancers, 12(4), 987.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Di-tert-butylphenyl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.